Product packaging for 5-Adamantyl-IAA(Cat. No.:CAS No. 2244426-40-0)

5-Adamantyl-IAA

Cat. No.: B3028570
CAS No.: 2244426-40-0
M. Wt: 309.4 g/mol
InChI Key: YVLXUUNCRVEHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Adamantyl-IAA, also known as this compound, is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid is 309.172878976 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO2 B3028570 5-Adamantyl-IAA CAS No. 2244426-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(1-adamantyl)-1H-indol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-19(23)6-15-11-21-18-2-1-16(7-17(15)18)20-8-12-3-13(9-20)5-14(4-12)10-20/h1-2,7,11-14,21H,3-6,8-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLXUUNCRVEHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)NC=C5CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2244426-40-0
Record name 5-Adamantyl-IAA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Potent Mechanism of 5-Adamantyl-IAA: A Technical Guide for Advanced Protein Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of cellular biology and drug development, the ability to precisely and efficiently control protein levels is paramount. The second-generation auxin-inducible degron (AID2) system has emerged as a revolutionary tool for rapid and reversible protein degradation. At the heart of this enhanced system lies 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA), a synthetic auxin analogue engineered for superior performance. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: A High-Affinity Handshake for Targeted Degradation

The primary mechanism of action of this compound is its exceptionally high binding affinity to a specifically mutated F-box protein TIR1, the substrate receptor component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This synthetic auxin-receptor pair was developed using a "bump-and-hole" strategy. The bulky adamantyl group of this compound (the "bump") fits into a complementary engineered cavity ("the hole") in the auxin-binding pocket of TIR1. This modification involves the substitution of a key amino acid, typically phenylalanine at position 79 in Arabidopsis thaliana TIR1 (AtTIR1-F79A or F79G) or the corresponding phenylalanine at position 74 in Oryza sativa TIR1 (OsTIR1-F74A).

This engineered interaction is the cornerstone of the AID2 system's efficacy. In the presence of picomolar concentrations of this compound, the mutated TIR1 protein binds to it, inducing a conformational change that promotes the recruitment of a target protein fused with an auxin-inducible degron (AID) tag, typically derived from an Aux/IAA protein.[1] This ternary complex formation (mutant TIR1-5-Adamantyl-IAA-AID-tagged protein) triggers the E3 ubiquitin ligase activity of the SCF complex, leading to the polyubiquitination of the target protein. Subsequently, the polyubiquitinated protein is recognized and rapidly degraded by the 26S proteasome.

The key advantage of the this compound and mutant TIR1 pair is its orthogonality and sensitivity. The mutant TIR1 has a significantly reduced affinity for natural auxins, preventing off-target effects, while this compound does not bind effectively to the wild-type TIR1. This specificity, coupled with the high affinity of the engineered pair, allows for precise control of protein degradation at concentrations up to 10,000-fold lower than the natural auxin IAA required for the original AID system.[1][2]

Signaling Pathway of the AID2 System with this compound

The signaling cascade of the AID2 system initiated by this compound is a streamlined process that hijacks the cell's natural protein degradation machinery. The workflow can be visualized as a linear progression from signal input (addition of this compound) to the final output (degradation of the target protein).

AID2_Pathway cluster_input Initiation cluster_core Core Complex Formation cluster_degradation Degradation Machinery 5_Adamantyl_IAA This compound Mutant_TIR1 Mutant TIR1 (e.g., OsTIR1-F74A) 5_Adamantyl_IAA->Mutant_TIR1 Binds SCF_Complex SCF Complex Mutant_TIR1->SCF_Complex Part of Ternary_Complex TIR1-Auxin-AID Complex Mutant_TIR1->Ternary_Complex SCF_Complex->Ternary_Complex AID_Target AID-tagged Target Protein AID_Target->Ternary_Complex Recruited Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation

Diagram 1: Signaling Pathway of the this compound-mediated AID2 System.

Quantitative Data Summary

The enhanced efficacy of this compound in the AID2 system is substantiated by significant improvements in binding affinity and effective concentration compared to the conventional AID system.

ParameterThis compound with Mutant TIR1 (AID2)Natural Auxin (IAA) with Wild-Type TIR1 (AID)Fold ImprovementReference
Effective Concentration Picomolar (pM) rangeMicromolar (µM) range~10,000x lower[1][2]
Relative Binding Affinity Super-strongStandard~1,000-10,000x stronger[1][2]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for this compound-dependent Interaction

This protocol outlines the procedure to verify the specific interaction between a mutant TIR1 and an Aux/IAA protein in the presence of this compound.

1. Plasmid Construction:

  • Bait Plasmid: Clone the coding sequence of the mutant TIR1 (e.g., AtTIR1-F79A) into a Y2H bait vector (e.g., pGBKT7) containing a DNA-binding domain (BD), such as LexA.

  • Prey Plasmid: Clone the coding sequence of an Aux/IAA protein (e.g., IAA3 or IAA7) into a Y2H prey vector (e.g., pGADT7) containing a transcriptional activation domain (AD), such as GAL4 AD.

2. Yeast Transformation:

  • Co-transform a suitable yeast reporter strain (e.g., Y2HGold or AH109) with the bait and prey plasmids using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

  • Plate the transformed yeast on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for yeast cells that have taken up both plasmids. Incubate at 30°C for 2-3 days until colonies appear.

3. Interaction Assay:

  • Prepare a dilution series of this compound in DMSO.

  • Inoculate single colonies from the SD/-Trp/-Leu plate into liquid SD/-Trp/-Leu medium and grow overnight at 30°C with shaking.

  • Spot serial dilutions of the yeast culture onto selective media:

    • Control: SD/-Trp/-Leu

    • High Stringency Selection: SD/-Trp/-Leu/-His/-Ade containing various concentrations of this compound (e.g., 0 pM, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM) and X-α-Gal for colorimetric selection.

  • Incubate the plates at 30°C for 3-5 days and observe for growth and blue color development.

4. Expected Results:

  • Yeast will only grow on the high-stringency selective media, and the colonies will turn blue in the presence of this compound, indicating a positive interaction between the mutant TIR1 and the Aux/IAA protein. The intensity of growth and color will be dependent on the concentration of this compound.

Y2H_Workflow Plasmid_Construction 1. Plasmid Construction - Bait: BD-Mutant TIR1 - Prey: AD-Aux/IAA Yeast_Transformation 2. Yeast Co-transformation Plasmid_Construction->Yeast_Transformation Selection_1 3. Selection on SD/-Trp/-Leu Yeast_Transformation->Selection_1 Interaction_Assay 4. Spotting on Selective Media with this compound Selection_1->Interaction_Assay Incubation 5. Incubation (3-5 days) Interaction_Assay->Incubation Results 6. Analysis of Growth and Reporter Gene Expression Incubation->Results

Diagram 2: Workflow for the Yeast Two-Hybrid Assay.
In Vivo Protein Degradation Assay in Saccharomyces cerevisiae

This protocol describes how to assess the this compound-induced degradation of a target protein in yeast.

1. Strain Construction:

  • Construct a yeast strain that constitutively expresses the mutant OsTIR1-F74A. This can be achieved by integrating the expression cassette into a stable locus in the yeast genome.

  • In this strain, endogenously tag the protein of interest (POI) with an AID tag (e.g., mini-AID or mIAA7) and a fluorescent marker (e.g., GFP) or an epitope tag (e.g., V5) at either the N- or C-terminus using homologous recombination.

2. Protein Degradation Experiment:

  • Grow the engineered yeast strain in appropriate liquid medium (e.g., YPD) at 30°C to mid-log phase (OD600 ≈ 0.5-0.8).

  • Split the culture into multiple flasks. Add this compound to the treatment flasks to a final concentration of 100 nM. Add an equivalent volume of the vehicle (DMSO) to the control flask.

  • Collect cell pellets at various time points after treatment (e.g., 0, 15, 30, 60, 90, and 120 minutes).

3. Analysis of Protein Levels:

  • Western Blotting: Prepare total protein extracts from the collected cell pellets. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the tag (e.g., anti-GFP or anti-V5). Use an antibody against a loading control protein (e.g., tubulin) to ensure equal loading.

  • Fluorescence Microscopy: If the target protein is tagged with a fluorescent marker, monitor the fluorescence intensity of the cells at different time points using a fluorescence microscope.

4. Expected Results:

  • A rapid decrease in the protein band intensity on the Western blot or a significant reduction in cellular fluorescence will be observed in the this compound-treated samples compared to the control, demonstrating efficient degradation of the target protein.

Conclusion

This compound represents a significant advancement in chemical biology, providing researchers with a highly potent and specific tool for conditional protein depletion. Its mechanism of action, centered on the high-affinity interaction with an engineered TIR1 receptor, underpins the superior performance of the AID2 system. The detailed protocols and data presented in this guide offer a comprehensive resource for the successful implementation and understanding of this powerful technology in diverse research and development applications.

References

The Advent of a High-Affinity Synthetic Auxin: A Technical Guide to 5-Adamantyl-indole-3-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A potent, synthetic derivative of indole-3-acetic acid (IAA), 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA), has emerged as a key tool in molecular biology, particularly for its role in the advanced Auxin-Inducible Degron (AID2) system. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of 5-Ad-IAA, tailored for researchers, scientists, and drug development professionals.

Discovery and Rationale

5-Adamantyl-indole-3-acetic acid was developed as a high-affinity ligand for an engineered auxin receptor as part of the second-generation Auxin-Inducible Degron (AID2) system. The natural plant hormone auxin, IAA, mediates the interaction between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and Aux/IAA transcriptional repressors, leading to the degradation of the latter. The AID system co-opts this pathway for targeted protein degradation in non-plant systems.

The development of 5-Ad-IAA was driven by the need to create a "bump-and-hole" strategy, where a sterically bulky synthetic auxin analog (the "bump") is designed to fit into a correspondingly engineered cavity (the "hole") in the auxin-binding pocket of a mutant TIR1 receptor. This orthogonal ligand-receptor pair allows for precise and highly efficient induction of protein degradation at concentrations far lower than those required for natural auxin, minimizing off-target effects.

Researchers, through a screening of various 5-substituted IAA analogs, identified the adamantyl group as a particularly effective bulky substituent. This led to the discovery of 5-Ad-IAA as a "super-strong" synthetic auxin for the engineered TIR1 receptor.[1] Key publications, such as Yamada et al. (2018) in Plant and Cell Physiology, detail the screening process and the remarkable affinity of this synthetic pair.[2]

Synthesis of 5-Adamantyl-indole-3-acetic Acid

While a definitive, publicly available, step-by-step protocol for the synthesis of 5-Adamantyl-indole-3-acetic acid is not detailed in the primary literature, the synthesis can be inferred from established methods for the preparation of 5-substituted indole (B1671886) derivatives. The synthesis likely proceeds in two main stages: the introduction of the adamantyl group at the 5-position of the indole ring, followed by the addition of the acetic acid side chain at the 3-position.

Two plausible synthetic routes for the formation of the 5-adamantyl-indole intermediate are the Suzuki-Miyaura coupling and the Friedel-Crafts alkylation.

Suzuki-Miyaura Coupling Approach

This widely used cross-coupling reaction would involve the palladium-catalyzed reaction of a 5-haloindole (e.g., 5-bromoindole) with an adamantylboronic acid derivative.

Suzuki_Miyaura_Coupling Bromoindole 5-Bromoindole Adamantylindole 5-Adamantyl-indole Bromoindole->Adamantylindole Adamantylboronic 1-Adamantaneboronic Acid Adamantylboronic->Adamantylindole Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Adamantylindole Base Base (e.g., K₂CO₃) Base->Adamantylindole

Plausible Suzuki-Miyaura coupling for 5-adamantyl-indole synthesis.

Friedel-Crafts Alkylation Approach

This classic electrophilic aromatic substitution could be employed by reacting indole with an activated adamantyl electrophile, such as 1-bromoadamantane, in the presence of a Lewis acid catalyst.

Friedel_Crafts_Alkylation Indole Indole Adamantylindole 5-Adamantyl-indole Indole->Adamantylindole Bromoadamantane 1-Bromoadamantane Bromoadamantane->Adamantylindole LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Adamantylindole

Potential Friedel-Crafts alkylation for 5-adamantyl-indole synthesis.

Addition of the Acetic Acid Side Chain

Once the 5-adamantyl-indole intermediate is obtained, the acetic acid moiety can be introduced at the 3-position through various established methods, such as the Japp-Klingemann reaction or by reaction with ethyl diazoacetate followed by hydrolysis.

Biological Activity and Quantitative Data

The primary biological function of 5-Adamantyl-indole-3-acetic acid is to act as a high-affinity ligand for engineered TIR1 receptors in the AID2 system. This enhanced affinity allows for the induction of protein degradation at significantly lower concentrations compared to natural auxin.

CompoundReceptorRelative Concentration for InteractionReference
cvxIAA (5-(3-methoxyphenyl)-IAA)TIR1F79G1Yamada et al., 2018
5-Adamantyl-IAA TIR1F79G1/1,000 Yamada et al., 2018
cvxIAA (5-(3-methoxyphenyl)-IAA)TIR1F79A1Yamada et al., 2018
This compound TIR1F79A1/10,000 Yamada et al., 2018

Table 1: Relative concentrations of synthetic auxins required to mediate the interaction between engineered TIR1 receptors and Aux/IAA proteins in a yeast two-hybrid system.[2]

While extensive quantitative data on the in planta effects of this compound are not yet widely available, its high affinity for the engineered receptor suggests it would be a potent regulator of auxin-responsive pathways in plants expressing the corresponding modified TIR1. It is important to note that in wild-type plants, its activity may differ from that of natural IAA due to the steric bulk of the adamantyl group potentially affecting interactions with native auxin receptors and transport proteins.

Experimental Protocols

General Protocol for Auxin-Induced Protein Degradation (AID2 System)

This protocol provides a general workflow for utilizing 5-Ad-IAA to induce the degradation of a target protein fused with an auxin-inducible degron (AID) tag in cells expressing a modified TIR1 receptor.

AID2_Workflow cluster_Cell Cell expressing modified TIR1 and AID-tagged protein TIR1 Modified TIR1 (e.g., TIR1-F79A) SCF_Complex SCF Complex TIR1->SCF_Complex Associates with AID_Protein Target Protein-AID Proteasome Proteasome AID_Protein->Proteasome Targeted to SCF_Complex->AID_Protein Recognizes & Ubiquitinates Degradation Degradation of Target Protein Proteasome->Degradation Ad_IAA This compound Ad_IAA->TIR1 Binds AID2_Signaling_Pathway Ad_IAA This compound TIR1_mod Modified TIR1 Receptor Ad_IAA->TIR1_mod Binding Aux_IAA AID-tagged Target Protein TIR1_mod->Aux_IAA Recruitment SCF SCF E3 Ubiquitin Ligase Aux_IAA->SCF Interaction Proteasome 26S Proteasome Aux_IAA->Proteasome Recognition SCF->Aux_IAA Ubiquitination Ub Ubiquitin Ub->SCF Degradation Degraded Target Protein Proteasome->Degradation

References

5-Adamantyl-IAA: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). The introduction of a bulky adamantyl group at the 5-position of the indole (B1671886) ring confers unique properties to the molecule, most notably enhanced stability and specific biological activity.[1] This makes it a valuable tool in chemical biology, particularly for its application in the auxin-inducible degron (AID) system for targeted protein degradation.[2][3] This technical guide provides an in-depth overview of the chemical properties and stability of this compound, along with relevant experimental protocols and a visualization of its mechanism of action.

Chemical Properties

This compound is a white to light yellow crystalline powder.[1][4] Its key chemical and physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₀H₂₃NO₂[4][5]
Molecular Weight 309.41 g/mol [4][5]
CAS Number 2244426-40-0[4][5]
Appearance White to Light yellow powder/crystal[1][4]
Purity >98.0% (HPLC)[4][6]
Melting Point 178 °C (decomposition)[6][7]
Solubility Soluble in Dimethyl sulfoxide (B87167) (DMSO)[2]
Storage Conditions 2 - 8 °C[1]

Synonyms:

  • 2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic Acid[4][6]

  • [5-(Tricyclo[3.3.1.1³,⁷]decan-1-yl)-1H-indol-3-yl]acetic Acid[4][6]

Stability Profile

A key advantage of this compound is its enhanced chemical stability compared to natural auxins and other synthetic analogs like 1-naphthaleneacetic acid (NAA).[1][2] The bulky adamantyl group is thought to protect the indole ring from degradation.[1]

Stability AspectObservationsSource(s)
General Chemical Stability More chemically stable than NAA. The adamantyl group enhances stability and bioactivity, suggesting reduced degradation.[1][2]
Room Temperature Stability No loss of activity observed after incubation at room temperature for 7 days.[2]
Storage Stability Recommended storage at 2 - 8 °C. Stock solutions in DMSO can be stored at -20 °C.[1][2]
Sensitivity Noted to be air and heat sensitive.[7]

While qualitative data strongly suggests enhanced stability, detailed quantitative studies on the degradation kinetics of this compound under various pH, temperature, and photolytic conditions are not extensively available in the public domain. Such studies would be crucial for formulation development and defining optimal storage and handling procedures.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been reported in the literature.[2] While a detailed, step-by-step protocol is proprietary to the cited research, the general methodology can be outlined as a multi-step organic synthesis. The process likely involves the coupling of an adamantyl group to an indole precursor followed by the introduction of the acetic acid side chain. One publication indicates the synthesis was carried out "essentially as described previously" in a referenced article, suggesting a reproducible method exists.[2] Characterization of the final product is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Thin-Layer Chromatography (TLC) to confirm its structure and purity.[2]

Preparation of Stock Solutions

For in vitro and in vivo experiments, this compound is typically dissolved in an organic solvent.

  • Protocol:

    • Weigh the desired amount of this compound powder.

    • Dissolve the powder in dimethyl sulfoxide (DMSO) to the desired stock concentration (e.g., 1 mM).[2]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20 °C.[2]

Stability-Indicating Assay (General Protocol)

A stability-indicating assay is crucial for determining the shelf-life and degradation profile of a compound. A high-performance liquid chromatography (HPLC) based method is the standard approach.

  • Objective: To develop a validated HPLC method that can separate and quantify this compound from its potential degradation products.

  • Methodology Outline:

    • Method Development:

      • Column: A C18 reverse-phase column is a suitable starting point.

      • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be optimized to achieve good separation.

      • Detection: UV detection at a wavelength where this compound has significant absorbance.

    • Forced Degradation Studies:

      • Expose solutions of this compound to various stress conditions:

        • Acidic and Basic Hydrolysis: Treat with HCl and NaOH solutions at elevated temperatures.

        • Oxidative Degradation: Treat with hydrogen peroxide.

        • Thermal Degradation: Expose the solid and solutions to high temperatures.

        • Photodegradation: Expose solutions to UV and visible light.

    • Method Validation:

      • Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method must be able to resolve the intact this compound peak from all degradation product peaks.

Mechanism of Action in the Auxin-Inducible Degron (AID) System

This compound is a key component of the improved AID2 system, a powerful tool for inducing rapid and specific degradation of a target protein.[3] This system utilizes a "bump-and-hole" strategy, where the bulky adamantyl group ("bump") of this compound fits into a correspondingly engineered cavity ("hole") in the auxin-binding pocket of the TIR1 E3 ubiquitin ligase receptor.[8] This engineered interaction is highly specific and occurs at concentrations significantly lower than those required for the natural auxin-TIR1 interaction.[9]

AID_System_Workflow cluster_cell Eukaryotic Cell cluster_SCF SCF E3 Ubiquitin Ligase Complex POI Protein of Interest (POI) POI_AID POI-AID Fusion Protein POI->POI_AID AID_tag AID Degron Tag AID_tag->POI_AID Proteasome 26S Proteasome POI_AID->Proteasome Degradation Skp1 Skp1 Cul1 Cul1 Skp1->Cul1 TIR1_mut Engineered TIR1 (e.g., OsTIR1^F74A) Cul1->TIR1_mut TIR1_mut->POI_AID Recruits Adamantyl_IAA This compound Adamantyl_IAA->TIR1_mut Binds Ub Ubiquitin Ub->POI_AID Polyubiquitination Degraded_peptides Degraded Peptides Proteasome->Degraded_peptides

Workflow of the this compound mediated AID2 system for targeted protein degradation.

The diagram above illustrates the workflow of the AID2 system. The protein of interest is tagged with an AID degron. In the presence of this compound, the engineered TIR1 component of the SCF E3 ubiquitin ligase complex binds to the AID tag, leading to polyubiquitination and subsequent degradation of the fusion protein by the proteasome.

Experimental_Workflow cluster_analysis Analysis start Start: Cell line expressing POI-AID and engineered TIR1 add_IAA Introduce this compound (or vehicle control) start->add_IAA incubation Incubate for a defined time course add_IAA->incubation western_blot Western Blot for POI levels incubation->western_blot phenotypic_assay Phenotypic Assay (e.g., microscopy, cell viability) incubation->phenotypic_assay end Conclusion: Quantify protein degradation and assess phenotype western_blot->end phenotypic_assay->end

A typical experimental workflow for assessing the activity of this compound in the AID system.

Conclusion

This compound represents a significant advancement in chemical biology tools, offering enhanced stability and specificity for applications such as the auxin-inducible degron system. Its robust chemical nature and potent, specific biological activity make it an invaluable molecule for researchers studying protein function in a variety of biological systems. Further detailed studies on its stability under a wider range of conditions will be beneficial for its broader application and formulation into more complex experimental and potentially therapeutic modalities.

References

5-Adamantyl-IAA: A High-Affinity Synthetic Auxin for Precise Control of Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of 5-Adamantyl-IAA in Auxin Biology and Signaling Pathways for Researchers, Scientists, and Drug Development Professionals.

Introduction

5-Adamantyl-indole-3-acetic acid (this compound) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). Its defining feature is a bulky adamantyl group attached to the fifth position of the indole (B1671886) ring. This modification dramatically enhances its binding affinity and specificity for engineered auxin receptors, making it a powerful tool for chemical biology and biotechnology.[1] Primarily, this compound is a key component of the second-generation Auxin-Inducible Degron (AID2) system, a technology that allows for the rapid and specific degradation of targeted proteins in a wide range of organisms.[2][3] This guide provides a comprehensive overview of this compound's mechanism of action, its application in studying auxin signaling, and detailed protocols for its use.

Core Mechanism: The Engineered Auxin-TIR1 Co-Receptor System

The canonical auxin signaling pathway in plants involves the perception of IAA by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB and Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome, thereby de-repressing Auxin Response Factor (ARF) transcription factors and activating auxin-responsive genes.

The development of this compound is based on a "bump-and-hole" strategy. The bulky adamantyl group (the "bump") prevents it from fitting into the auxin-binding pocket of the wild-type TIR1 receptor. However, a corresponding "hole" can be created in the TIR1 pocket through site-directed mutagenesis. Specifically, substituting the phenylalanine at position 79 with a smaller amino acid like glycine (B1666218) (F79G) or alanine (B10760859) (F79A) in Arabidopsis thaliana TIR1 (AtTIR1) or the equivalent F74A mutation in Oryza sativa TIR1 (OsTIR1) creates a complementary pocket for this compound.[2][4]

This engineered auxin-receptor pair, this compound and TIR1(F79A) or OsTIR1(F74A), exhibits exceptionally high binding affinity, with interactions observed at picomolar concentrations.[2][4] This affinity is reported to be up to 10,000-fold stronger than the interaction between natural IAA and wild-type TIR1.[2][4] This high affinity and specificity form the basis of the AID2 system, allowing for the induction of protein degradation at much lower and less toxic concentrations of the synthetic auxin.[2]

Quantitative Data on this compound Activity

The following table summarizes the semi-quantitative data available for the activity of this compound in inducing the interaction between engineered TIR1 receptors and Aux/IAA proteins. While a precise dissociation constant (Kd) is not consistently reported in the literature, the effective concentrations in various assays provide a strong indication of its potency.

Engineered Receptor Assay Type Effective Concentration of this compound Fold Increase in Sensitivity (vs. IAA/WT TIR1) Reference
AtTIR1(F79G)Yeast Two-Hybrid~1 nM1,000-fold[4]
AtTIR1(F79A)Yeast Two-Hybrid10 pM10,000-fold[2][4]
OsTIR1(F74A)Auxin-Inducible Degron (in S. pombe)100 nM for effective degradationSignificantly lower than NAA with WT OsTIR1[3]
AtTIR1(F79A)In Vitro Pull-DownEffective at lower concentrations than IAA/WT TIR1~100-fold stronger interaction[5]

Signaling Pathways and Experimental Workflows

Canonical Auxin Signaling Pathway

Canonical_Auxin_Signaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Responsive_Gene Auxin-Responsive Gene ARF->Auxin_Responsive_Gene activates

Caption: The canonical auxin signaling pathway in the nucleus.

Engineered AID2 System with this compound

AID2_System Adamantyl_IAA This compound TIR1_mutant TIR1(F79A) Adamantyl_IAA->TIR1_mutant binds (high affinity) SCF SCF Complex TIR1_mutant->SCF part of Target_Protein Target Protein-AID SCF->Target_Protein ubiquitinates Proteasome 26S Proteasome Target_Protein->Proteasome targeted to Degradation Degradation Proteasome->Degradation

Caption: Mechanism of the AID2 system using this compound.

Experimental Workflow: Yeast Two-Hybrid Assay

Y2H_Workflow start Start constructs Construct Plasmids: - Bait: LexA-TIR1(F79A) - Prey: AD-Aux/IAA start->constructs transform Co-transform Yeast Strain constructs->transform plate Plate on Selective Media (-Leu, -Trp) transform->plate culture Culture Colonies in Liquid Media plate->culture add_auxin Add Serial Dilutions of This compound (e.g., 1 pM to 1 µM) culture->add_auxin incubate Incubate add_auxin->incubate assay Perform β-galactosidase Assay incubate->assay analyze Analyze Reporter Gene Activity assay->analyze end End analyze->end

Caption: Workflow for a Yeast Two-Hybrid assay to test protein interactions.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay

This protocol is a representative method for assessing the interaction between an engineered TIR1 protein and an Aux/IAA protein in the presence of this compound.

1. Plasmid Construction:

  • Clone the coding sequence of the engineered TIR1 (e.g., AtTIR1 F79A) into a LexA DNA-binding domain (DBD) vector (bait).

  • Clone the coding sequence of the Aux/IAA protein of interest into a B42 activation domain (AD) vector (prey).

2. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., EGY48) using the lithium acetate/polyethylene glycol method.

  • Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

3. Interaction Assay:

  • Inoculate single colonies into liquid SD medium lacking leucine and tryptophan and grow overnight.

  • Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

  • Add the this compound dilutions to the yeast cultures to achieve final concentrations ranging from picomolar to micromolar. Include a no-auxin control.

  • Incubate the cultures for a defined period (e.g., 4-6 hours).

4. Reporter Gene Assay (β-galactosidase):

  • Harvest the yeast cells and perform a quantitative liquid β-galactosidase assay using a substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or chlorophenol red-β-D-galactopyranoside (CPRG).

  • Measure the absorbance at the appropriate wavelength to quantify reporter gene activity.

  • Normalize the results to the cell density.

In Vitro Pull-Down Assay

This protocol outlines a method to confirm the direct interaction between TIR1 and an Aux/IAA protein mediated by this compound.

1. Protein Expression and Purification:

  • Express and purify a tagged version of the engineered TIR1 protein (e.g., His-tagged TIR1(F79A)) from an appropriate expression system (e.g., E. coli or insect cells).

  • Express and purify a tagged version of the Aux/IAA protein or a domain thereof (e.g., GST-tagged Aux/IAA Domain II) from E. coli.

2. Binding Reaction:

  • Immobilize the GST-tagged Aux/IAA protein on glutathione-sepharose beads.

  • Prepare a series of binding reactions containing the immobilized Aux/IAA, the purified His-tagged TIR1(F79A), and varying concentrations of this compound (from picomolar to micromolar). Include a no-auxin control.

  • Incubate the reactions at 4°C with gentle rotation for 1-2 hours to allow for protein binding.

3. Washing and Elution:

  • Wash the beads several times with a suitable wash buffer to remove non-specific binding.

  • Elute the bound proteins from the beads using an elution buffer containing reduced glutathione (B108866) or by boiling in SDS-PAGE sample buffer.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Perform a Western blot using an anti-His antibody to detect the presence of the pulled-down TIR1(F79A) protein.

  • Quantify the band intensities to determine the relative amount of TIR1(F79A) that interacted with the Aux/IAA protein at different this compound concentrations.

Root Growth Inhibition Assay in Arabidopsis thaliana

This assay is used to assess the biological activity of this compound in plants expressing the engineered TIR1 receptor.

1. Plant Material and Growth Conditions:

  • Use Arabidopsis thaliana seedlings that are wild-type and a transgenic line expressing the engineered TIR1(F79G or F79A) receptor.

  • Sterilize seeds and sow them on Murashige and Skoog (MS) agar (B569324) plates.

  • Stratify the seeds at 4°C for 2-3 days and then grow them vertically in a growth chamber under controlled conditions.

2. Treatment with this compound:

  • After a few days of growth (e.g., 4-5 days), transfer the seedlings to new MS agar plates containing a range of concentrations of this compound (e.g., from picomolar to micromolar). Include a solvent control (e.g., DMSO).

  • Continue to grow the seedlings vertically.

3. Data Collection and Analysis:

  • After a set period of growth on the treatment plates (e.g., 3-5 days), photograph the plates.

  • Measure the length of the primary root using image analysis software (e.g., ImageJ).

  • Calculate the percentage of root growth inhibition for each concentration relative to the control.

  • Compare the dose-response curves for the wild-type and transgenic lines to determine the specific effect of this compound on the engineered receptor system.

Role in Auxin Biology and Broader Applications

While the primary application of this compound is within the engineered AID2 system, its development and use have significant implications for auxin biology research:

  • Dissecting Auxin Signaling: The high specificity of the this compound/TIR1(F79A) pair allows for the orthogonal control of auxin signaling, enabling researchers to study the effects of activating this pathway at specific times and in specific tissues without perturbing the endogenous auxin system.

  • Functional Genomics: The AID2 system, powered by this compound, is a powerful tool for creating conditional knockdowns of essential proteins in a variety of organisms, from yeast to mammalian cells and plants. This facilitates the study of gene function with high temporal resolution.[2]

  • Drug Development: The principles of the "bump-and-hole" strategy and the development of highly specific small molecule-protein interactions can be applied to drug development for targeting specific protein isoforms or mutants.

  • Agriculture: In principle, the specific activation of auxin responses in plants expressing an engineered receptor could be used to modulate plant growth and development in a controlled manner, for example, to enhance root formation or fruit set.[1]

Conclusion

This compound represents a significant advancement in chemical biology, providing researchers with an exceptionally potent and specific tool to manipulate a key biological signaling pathway. Its role in the AID2 system has revolutionized the study of protein function by enabling rapid and reversible protein degradation. The continued exploration of this and similar synthetic auxin analogs will undoubtedly lead to further insights into the complexities of auxin biology and open new avenues for biotechnological and therapeutic applications.

References

Whitepaper: The Adamantyl Group: A Cornerstone of Bioactivity in 5-Adamantyl-IAA for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthetic auxin, 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA), has emerged as a pivotal tool in chemical biology, particularly for the precise control of protein levels through the second-generation Auxin-Inducible Degron (AID2) system. This technical guide delves into the critical role of the adamantyl moiety in defining the compound's potent and specific bioactivity. We explore how the unique physicochemical properties of the adamantyl group—namely its steric bulk and lipophilicity—are harnessed in a "bump-and-hole" strategy to create a highly specific, orthogonal interaction with an engineered TIR1 E3 ubiquitin ligase receptor. This interaction, which occurs at picomolar concentrations, is up to 1000-fold stronger than that of natural auxin with its receptor, enabling rapid and efficient degradation of target proteins at concentrations that mitigate off-target effects.[1] This paper will detail the underlying signaling pathways, present comparative bioactivity data, and provide key experimental protocols relevant to the application of this compound.

Introduction: The Evolution of Auxin-Based Protein Degradation

Indole-3-acetic acid (IAA) is the most abundant naturally occurring auxin, a class of phytohormones that governs nearly every aspect of plant growth and development.[2][3] The natural auxin signaling pathway involves the perception of IAA by the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[4][5] This binding event promotes the ubiquitination and subsequent proteasomal degradation of Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, thereby activating gene expression.[6]

This elegant degradation mechanism was ingeniously co-opted to create the Auxin-Inducible Degron (AID) system, a powerful tool for inducing targeted protein degradation in non-plant cells. However, the original AID system required high concentrations of natural auxins, which could lead to off-target effects. The development of this compound and the corresponding AID2 system represents a significant leap forward, offering enhanced specificity and efficiency.[1][7] At the heart of this improvement is the adamantyl group.

The Adamantyl Group in Medicinal Chemistry

The adamantane (B196018) scaffold is a rigid, bulky, and highly lipophilic tricyclic hydrocarbon.[8] These characteristics have made it a valuable pharmacophore in drug design for several reasons:[9][10]

  • Increased Lipophilicity : The adamantyl group significantly increases the partition coefficient (logP) of a molecule, which can enhance membrane permeability and improve pharmacokinetic profiles.[10][11][12]

  • Steric Bulk : Its defined three-dimensional shape can be used to create highly specific interactions with biological targets or to shield parts of a molecule from metabolic degradation, thereby increasing its half-life.[11][12]

  • Metabolic Stability : The hydrocarbon scaffold of adamantane is chemically inert and resistant to metabolic oxidation, conferring stability to the parent molecule.[10]

  • Scaffold for Pharmacophore Orientation : Its rigid tetrahedral structure allows for the precise spatial arrangement of functional groups to optimize binding with a target receptor.[8][10]

As we will explore, these properties, particularly steric bulk and lipophilicity, are fundamental to the mechanism of action of this compound.

Mechanism of Action: this compound and the AID2 System

The enhanced bioactivity of this compound is realized through a sophisticated "bump-and-hole" strategy, which creates a synthetic ligand-receptor pair that functions orthogonally to endogenous cellular pathways.[13][14]

The Natural Auxin Signaling Pathway

In the canonical pathway, IAA acts as a "molecular glue," stabilizing the interaction between the TIR1 receptor and Aux/IAA repressor proteins. This leads to the degradation of Aux/IAA and the liberation of Auxin Response Factor (ARF) transcription factors, initiating downstream gene expression.

Auxin_Signaling_Pathway Natural Auxin Signaling Pathway IAA Auxin (IAA) TIR1_SCF SCF-TIR1 Complex IAA->TIR1_SCF Binds Aux_IAA Aux/IAA Repressor TIR1_SCF->Aux_IAA Ubiquitinates Aux_IAA->TIR1_SCF Binds (promoted by IAA) ARF ARF Transcription Factor Aux_IAA->ARF Inhibits ARE Auxin Response Element (DNA) ARF->ARE Binds Gene_Expression Gene Expression ARE->Gene_Expression Activates

Fig 1. Natural Auxin Signaling Pathway.
The AID2 System: A "Bump-and-Hole" Approach

The AID2 system improves upon the original by introducing a mutation in the auxin-binding pocket of the TIR1 receptor (e.g., F74A in Oryza sativa TIR1 or F79A in Arabidopsis thaliana TIR1).[1][13] This mutation replaces a bulky phenylalanine with a small alanine, creating a "hole" or cavity in the receptor.[14]

This compound is engineered with a bulky adamantyl group, which acts as the "bump." This adamantyl group perfectly fits into the engineered cavity of the mutant TIR1 receptor, creating a highly stable and specific interaction that does not occur with the wild-type receptor.[14] This enhanced affinity allows this compound to efficiently recruit a target protein (fused to an AID tag) to the mutant SCF-TIR1 complex for degradation, even at picomolar concentrations.[1]

AID2_System The this compound AID2 System Adamantyl_IAA This compound (The 'Bump') TIR1_mutant SCF-TIR1(F74A) (The 'Hole') Adamantyl_IAA->TIR1_mutant High-Affinity Binding Target_Protein Target Protein-AID Tag TIR1_mutant->Target_Protein Poly-ubiquitination Target_Protein->TIR1_mutant Recruited Proteasome Proteasome Target_Protein->Proteasome Targeted to Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation Degrades

Fig 2. Mechanism of the AID2 Protein Degradation System.

Quantitative Bioactivity Data

The significance of the adamantyl group is most evident in the quantitative comparison of binding affinities and effective concentrations. The engineered pairing of this compound with the mutant TIR1 receptor results in a system that is orders of magnitude more sensitive than the conventional AID system.

CompoundReceptorRelative Binding AffinityEffective Concentration for DegradationCitation(s)
Indole-3-acetic acid (IAA) Wild-Type TIR11x (Baseline)~100-500 µM[13]
Indole-3-acetic acid (IAA) Mutant TIR1 (F74A/F79A)Very LowIneffective[1][14]
This compound Wild-Type TIR1NegligibleIneffective[1][13]
This compound Mutant TIR1 (F74A/F79A)~1000x stronger than IAA/WT TIR1 ~100 pM - 1 µM [1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound has been previously described.[13] A common synthetic route involves the coupling of an adamantyl group to the indole (B1671886) scaffold, followed by the addition of the acetic acid side chain. A representative approach is a palladium-catalyzed Suzuki or a similar cross-coupling reaction.

Protocol Outline:

  • Starting Materials : 5-bromo-1H-indole and 1-adamantaneboronic acid (or a related adamantylating agent).

  • Step 1: Cross-Coupling : React 5-bromo-1H-indole with 1-adamantaneboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., dioxane/water). The reaction is typically heated to yield 5-(adamantan-1-yl)-1H-indole.

  • Step 2: Gramine (B1672134) Synthesis (or similar) : The resulting 5-adamantyl-indole is subjected to a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to form the gramine intermediate.

  • Step 3: Side Chain Addition : The gramine intermediate is then reacted with a cyanide source (e.g., KCN) to form an indole-3-acetonitrile.

  • Step 4: Hydrolysis : The nitrile group is hydrolyzed under basic conditions (e.g., NaOH or KOH) followed by acidic workup to yield the final product, 2-(5-(adamantan-1-yl)-1H-indol-3-yl)acetic acid (this compound).

  • Purification : The final product is purified using column chromatography or recrystallization. Characterization is performed using NMR spectroscopy and mass spectrometry.

Protocol: Auxin-Inducible Degradation Assay in Mammalian Cells

This protocol describes a general workflow for testing the degradation of a target protein using the AID2 system.

AID_Workflow Experimental Workflow for AID2 Assay A 1. Cell Line Generation Transfect cells to stably express: - OsTIR1(F74A) - Target Protein-AID Tag B 2. Cell Culture & Seeding Plate cells at an appropriate density and allow them to adhere overnight. A->B C 3. Treatment Add this compound to the media. (e.g., 1 µM final concentration). Include a DMSO vehicle control. B->C D 4. Time Course Incubation Incubate cells for various time points (e.g., 0, 1, 2, 4, 8 hours). C->D E 5. Cell Lysis Harvest cells and prepare protein lysates using RIPA buffer with protease inhibitors. D->E F 6. Protein Quantification Determine protein concentration (e.g., BCA assay). E->F G 7. Western Blot Analysis - Separate proteins by SDS-PAGE. - Transfer to a PVDF membrane. - Probe with antibodies against the target protein and a loading control (e.g., Tubulin). F->G H 8. Data Analysis Quantify band intensity to determine the extent of protein degradation relative to the control. G->H

Fig 3. General experimental workflow for an AID2 assay.

Detailed Steps:

  • Cell Line Preparation : Establish a cell line that co-expresses the mutant F-box protein (OsTIR1F74A) and the target protein of interest fused to an AID tag (e.g., at the N- or C-terminus).

  • Cell Culture : Culture the cells under standard conditions. Seed the cells in multi-well plates and allow them to grow to 70-80% confluency.

  • Induction of Degradation : Prepare a stock solution of this compound in DMSO (e.g., 1 mM).[13] Dilute the stock solution in culture medium to the desired final concentration (e.g., 100 nM to 1 µM). Add the this compound-containing medium to the cells. A vehicle control (DMSO) must be run in parallel.

  • Time-Course Analysis : Harvest cells at various time points after adding the degron ligand (e.g., 0, 30, 60, 120, 240 minutes) to analyze the kinetics of degradation.

  • Protein Extraction and Western Blotting : Prepare total cell lysates.[13] Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. A loading control (e.g., anti-α-tubulin or anti-GAPDH) is essential for normalization.

  • Detection : Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.[13]

  • Quantification : Analyze the resulting blot images to quantify the decrease in the target protein band intensity relative to the loading control and the time-zero sample.

Conclusion

The adamantyl group is the key structural feature responsible for the exceptional performance of this compound in the AID2 system. By serving as a custom-shaped "bump" for an engineered receptor "hole," it facilitates a highly specific and potent interaction that is orthogonal to the host cell's natural signaling pathways. This allows for rapid, reversible, and dose-dependent control over protein levels with minimal off-target effects. The success of this compound underscores the power of rational design in chemical biology and provides a robust framework for developing other specific molecular tools for biological research and potential therapeutic applications.

References

A Technical Guide to 5-Adamantyl-IAA: Solubility, Solvent Compatibility, and Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and solvent compatibility of 5-Adamantyl-IAA, a synthetic auxin analog. The data and protocols presented herein are intended to support laboratory use in life sciences research, particularly in the context of the auxin-inducible degron (AID) system.

Core Concepts: Understanding this compound

5-Adamantyl-indole-3-acetic acid (this compound) is a derivative of the natural plant hormone indole-3-acetic acid (IAA). The key structural feature of this synthetic analog is the bulky adamantyl group attached to the indole (B1671886) ring. This modification significantly enhances its binding affinity to engineered F-box proteins, such as TIR1 mutants, making it a highly potent and specific inducer for the AID system. This system allows for the rapid and targeted degradation of proteins of interest in a wide range of eukaryotic cells and organisms.

Data Presentation: Solubility and Solvent Compatibility

The solubility of this compound is a critical factor for its effective use in experimental settings. The following table summarizes the available quantitative data on its solubility in common laboratory solvents.

SolventConcentrationTemperatureNotes
Dimethyl Sulfoxide (B87167) (DMSO)1 mMRoom TemperatureA stock solution of 1 mM can be prepared and stored in aliquots at -20°C.[1]
1 M Sodium Hydroxide (B78521) (NaOH)1 mMRoom TemperatureA stock solution of 1 mM can be prepared and stored at -20°C.[2]

Experimental Protocols

Preparation of a 1 mM Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder (Molecular Weight: 309.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 1 mM solution, 0.3094 mg of this compound is needed. For ease of weighing, it is recommended to prepare a larger volume (e.g., 10 mL, requiring 3.094 mg).

  • Transfer the weighed powder to a sterile tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[1]

Preparation of a 1 mM Stock Solution in 1 M NaOH

This protocol outlines the preparation of a 1 mM stock solution of this compound using 1 M sodium hydroxide (NaOH).

Materials:

  • This compound powder (Molecular Weight: 309.41 g/mol )

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add a small volume of 1 M NaOH to dissolve the powder.

  • Once dissolved, bring the solution to the final desired volume with sterile, nuclease-free water.

  • Vortex to ensure homogeneity.

  • Aliquot the stock solution into sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.[2]

Mandatory Visualizations

Signaling Pathway of the Auxin-Inducible Degron (AID) System with this compound

The following diagram illustrates the mechanism of action of this compound within the context of the auxin-inducible degron (AID) system for targeted protein degradation.

AID_Pathway cluster_nucleus Nucleus POI Protein of Interest (POI-AID) Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation TIR1 Engineered TIR1 (e.g., TIR1-F79A) TIR1->POI SCF SCF Complex TIR1->SCF Forms complex with Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded POI Proteasome->Degraded_POI Degrades Adamantyl_IAA This compound Adamantyl_IAA->TIR1

Caption: this compound mediated protein degradation via the AID system.

Experimental Workflow for Preparing a this compound Stock Solution

This diagram outlines the key steps for the preparation of a stock solution of this compound.

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C, protected from light aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

5-Adamantyl-IAA: An In-Depth Technical Guide to its Applications in Plant Growth Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetically engineered derivative of the natural plant hormone indole-3-acetic acid (IAA). The incorporation of a bulky adamantyl group at the 5th position of the indole (B1671886) ring confers unique properties to this molecule, including enhanced stability and significantly increased bioactivity in specific contexts.[1][2] While its direct application as a conventional plant growth regulator in agriculture is still under exploration, this compound has emerged as a powerful tool in chemical biology and plant science research, primarily through its use in the advanced auxin-inducible degron (AID) system for targeted protein degradation.[3][4] This guide provides a comprehensive overview of the applications of this compound, focusing on its mechanism of action, experimental protocols, and its role in dissecting auxin signaling pathways.

Mechanism of Action: A High-Affinity Auxin Analog

The primary mechanism of action for this compound revolves around its interaction with the auxin co-receptor complex, which consists of a TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[4] In the presence of auxin, the TIR1/AFB protein, as part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, binds to the Aux/IAA repressor, leading to its ubiquitination and subsequent degradation by the 26S proteasome.[4] This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

The key innovation involving this compound lies in a "bump-and-hole" strategy.[1] Researchers have engineered the auxin-binding pocket of the TIR1 receptor, typically by substituting a phenylalanine residue with a smaller amino acid like glycine (B1666218) (F79G) or alanine (B10760859) (F79A).[1] This creates a "hole" that accommodates the "bump" of the bulky adamantyl group on this compound. This engineered pairing results in a highly specific and exceptionally strong interaction, with binding affinities reported to be up to 10,000-fold higher than that of natural IAA with the wild-type TIR1 receptor.[1][4]

Data Presentation: Comparative Bioactivity

Quantitative data on the direct dose-dependent effects of this compound on macroscopic plant growth parameters such as root and shoot elongation are not extensively available in public literature. However, its enhanced bioactivity has been well-documented in the context of the auxin-inducible degron system, where it facilitates the interaction between an engineered TIR1 receptor and an Aux/IAA degron-tagged protein. The following tables summarize the comparative concentrations required for effective interaction and subsequent protein degradation.

CompoundReceptorSystemEffective ConcentrationReference
Indole-3-acetic acid (IAA)Wild-type TIR1Natural Auxin Signaling~100 nM[1]
This compoundTIR1F79GEngineered Auxin Signaling (Yeast two-hybrid)~100 pM (1,000-fold lower than IAA)[1]
This compoundTIR1F79AEngineered Auxin Signaling (Yeast two-hybrid)~10 pM (10,000-fold lower than IAA)[1]

Table 1: Comparative Concentrations for TIR1-Aux/IAA Interaction. This table illustrates the significantly lower concentrations of this compound required to induce the interaction between engineered TIR1 receptors and an Aux/IAA protein in a yeast two-hybrid system compared to natural IAA and the wild-type receptor.

SystemAuxin LigandTIR1 VariantTypical Ligand ConcentrationReference
Conventional AIDIAA or 1-NAAOsTIR1 (wild-type)100 - 500 µM[3][4]
AID2 (Improved System)This compoundOsTIR1F74A0.1 - 1 µM (up to 1000-fold lower)[3][4]

Table 2: Ligand Concentrations in Auxin-Inducible Degron (AID) Systems. This table compares the typical concentrations of auxin analogs used in the conventional AID system versus the improved AID2 system, highlighting the dramatically increased potency of this compound in conjunction with a mutated TIR1 receptor.

Mandatory Visualization

Signaling Pathway

Auxin_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 5_Adamantyl_IAA This compound 5_Adamantyl_IAA_in This compound 5_Adamantyl_IAA->5_Adamantyl_IAA_in Transport TIR1_mut Engineered TIR1/AFB (e.g., TIR1-F79A) 5_Adamantyl_IAA_in->TIR1_mut Binds Ub Ubiquitin Aux_IAA Aux/IAA Repressor Ub->Aux_IAA Ubiquitination Proteasome 26S Proteasome SCF SCF Complex TIR1_mut->SCF Part of SCF->Aux_IAA Binds in presence of this compound Aux_IAA->Proteasome Degradation ARF ARF (Transcription Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds Auxin_Genes Auxin-Responsive Genes AuxRE->Auxin_Genes Drives Expression Transcription Transcription

Engineered Auxin Signaling Pathway with this compound.
Experimental Workflow

AID2_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Generate_Constructs 1. Generate Constructs: - Target Protein-Aux/IAA degron fusion - Engineered OsTIR1(F74A) Transfect 2. Transfect/Transform Cells/Organism Generate_Constructs->Transfect Select 3. Select for Stable Expression Transfect->Select Culture 4. Culture Cells/Organism Select->Culture Add_Ligand 5. Add this compound (low concentration) Culture->Add_Ligand Incubate 6. Incubate for Desired Time Add_Ligand->Incubate Add_Ligand->Incubate Initiates Degradation Harvest 7. Harvest Cells/Tissues Incubate->Harvest Western_Blot 8a. Western Blot (Confirm protein degradation) Harvest->Western_Blot Phenotype 8b. Phenotypic Analysis (e.g., microscopy, growth assay) Harvest->Phenotype

Workflow of the Auxin-Inducible Degron (AID2) System.

Experimental Protocols

Protocol 1: Arabidopsis Root Growth Inhibition Assay (Adapted for this compound)

Objective: To assess the dose-dependent effect of this compound on primary root growth in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype).

  • Murashige and Skoog (MS) medium including vitamins.

  • Sucrose.

  • Agar (B569324).

  • This compound stock solution in DMSO.

  • Sterile petri dishes, filter paper, and micropore tape.

  • Growth chamber with controlled light and temperature.

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol (B145695) for 1 minute, followed by 5 minutes in a 20% bleach solution with 0.05% Tween-20. Rinse the seeds 4-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates (0.5x MS, 1% sucrose, 0.8% agar, pH 5.7).

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination: Transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C and position them vertically.

  • Transfer to Treatment Plates: After 4-5 days, when seedlings have a primary root of approximately 0.5-1 cm, carefully transfer them to fresh MS agar plates containing a range of this compound concentrations. Due to its high potency, a suggested concentration range to test would be from picomolar to low nanomolar (e.g., 10 pM, 100 pM, 1 nM, 10 nM, 100 nM). A control plate with DMSO equivalent to the highest concentration used should be included.

  • Growth and Measurement: Return the plates to the growth chamber and continue vertical growth for another 3-5 days. Mark the position of the root tip at the time of transfer. After the incubation period, scan the plates and measure the length of new root growth from the mark using image analysis software (e.g., ImageJ).

Protocol 2: Yeast Two-Hybrid (Y2H) Assay for this compound-Mediated Protein Interaction

Objective: To confirm the this compound-dependent interaction between an engineered TIR1 receptor and an Aux/IAA protein.

Materials:

  • Yeast strains for Y2H (e.g., AH109 or Y2HGold).

  • Plasmids for bait (e.g., pGBKT7) and prey (e.g., pGADT7).

  • Engineered TIR1 (e.g., AtTIR1F79A) cloned into the bait vector.

  • Aux/IAA protein (or its degron domain) cloned into the prey vector.

  • Yeast transformation reagents.

  • Appropriate synthetic defined (SD) dropout media.

  • X-α-Gal for blue/white screening.

  • This compound stock solution in DMSO.

Methodology:

  • Construct Preparation: Clone the coding sequence of the engineered TIR1 into the bait vector and the Aux/IAA sequence into the prey vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into the appropriate yeast strain using a standard lithium acetate (B1210297) method.

  • Selection for Transformants: Plate the transformed yeast on SD medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids. Incubate at 30°C for 2-4 days.

  • Interaction Assay:

    • Inoculate single colonies from the SD/-Leu/-Trp plate into liquid SD/-Leu/-Trp medium and grow overnight.

    • Spot serial dilutions of the yeast cultures onto selection plates:

      • Control: SD/-Leu/-Trp

      • Low Stringency: SD/-Leu/-Trp/-His

      • High Stringency: SD/-Leu/-Trp/-His/-Ade

    • Prepare multiple sets of selection plates, each containing a different concentration of this compound (e.g., 0, 1 pM, 10 pM, 100 pM, 1 nM). Also include control plates with natural IAA (e.g., 0, 100 nM, 1 µM, 10 µM) for comparison.

    • For colorimetric assay, use plates containing X-α-Gal.

  • Analysis: Incubate the plates at 30°C for 3-7 days. Growth on the selective media and/or the development of blue color in the presence of this compound indicates a positive interaction. The lowest concentration of this compound that supports growth indicates the sensitivity of the interaction.

Conclusion

This compound represents a significant advancement in the chemical toolbox for plant biologists and researchers in related fields. Its remarkable potency and specificity, when paired with engineered auxin receptors, have revolutionized the auxin-inducible degron system, allowing for precise temporal and dose-dependent control of protein levels at concentrations that minimize off-target effects. While its direct role in agricultural applications is yet to be fully elucidated, its utility in fundamental research for dissecting complex biological processes is undisputed. The protocols and data presented in this guide offer a foundational understanding for the effective application of this compound in a research setting. Further studies are warranted to explore its broader physiological effects on plant growth and development, which could open new avenues for its application.

References

The Potential of 5-Adamantyl-IAA in Pharmaceutical and Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

December 15, 2025

Abstract

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic derivative of the natural plant hormone indole-3-acetic acid (IAA). The introduction of a bulky adamantyl group at the 5-position of the indole (B1671886) ring confers unique properties, including enhanced stability and bioactivity. This has positioned this compound as a pivotal tool in biochemical research, particularly in the development and application of the second-generation Auxin-Inducible Degron (AID2) system for targeted protein degradation. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and applications in pharmaceutical and biochemical research. We present quantitative data on its efficacy, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction

The ability to selectively deplete a target protein in a rapid and reversible manner is a powerful tool for elucidating protein function and for the development of novel therapeutic strategies. The Auxin-Inducible Degron (AID) system offers such capability by hijacking the auxin signaling pathway from plants. The second-generation AID2 system, which utilizes the synthetic auxin analog this compound in conjunction with an engineered F-box protein TIR1, has emerged as a highly efficient and specific method for targeted protein degradation in a wide range of model organisms, from yeast to mice.[1] This guide will delve into the core aspects of this compound and its application in the revolutionary AID2 system.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder with the molecular formula C₂₀H₂₃NO₂ and a molecular weight of 309.41 g/mol .[2] Its chemical structure is characterized by an indole-3-acetic acid scaffold with an adamantane (B196018) group attached to the 5-position of the indole ring.

PropertyValueReference
IUPAC Name 2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic acid[2]
Molecular Formula C₂₀H₂₃NO₂[2]
Molecular Weight 309.41 g/mol [2]
CAS Number 2244426-40-0[2]
Appearance White to light yellow crystal powder[2]
Purity ≥98% (HPLC)[2]
Storage Temperature 2 - 8 °C[2]

Mechanism of Action: The AID2 System

The remarkable utility of this compound lies in its central role within the AID2 system, a "bump-and-hole" strategy for achieving high-affinity, specific protein degradation. The core components of this system are:

  • Engineered TIR1 Receptor: The natural auxin receptor, TIR1, is an F-box protein that is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. In the AID2 system, the TIR1 protein is mutated, typically at the phenylalanine residue at position 79 (F79) in Arabidopsis thaliana TIR1 (AtTIR1) or the corresponding position in orthologs like Oryza sativa TIR1 (OsTIR1 F74).[1] Common mutations are F79G (glycine) or F79A (alanine).[3] This mutation creates a "hole" in the auxin-binding pocket.

  • This compound: The bulky adamantyl group of this compound acts as the "bump" that perfectly fits into the engineered cavity of the mutant TIR1 receptor. This interaction is highly specific, as this compound has a much lower affinity for the wild-type TIR1 receptor.

  • AID degron tag: The protein of interest is genetically tagged with a short peptide sequence called an auxin-inducible degron (AID), typically derived from an Aux/IAA protein.[1]

Upon introduction of this compound, it binds to the engineered TIR1, creating a composite surface that is recognized by the AID degron tag on the target protein. This induced proximity leads to the polyubiquitination of the target protein by the SCF complex and its subsequent degradation by the 26S proteasome.[1]

Signaling Pathway of the AID2 System

AID2_Pathway Figure 1. Signaling Pathway of the AID2 System cluster_cell Cell 5_Adamantyl_IAA This compound Engineered_TIR1 Engineered TIR1 (e.g., OsTIR1 F74A) 5_Adamantyl_IAA->Engineered_TIR1 Binds to SCF_Complex SCF Complex Engineered_TIR1->SCF_Complex Part of Target_Protein Target Protein-AID SCF_Complex->Target_Protein Recruits Ubiquitin Ubiquitin Target_Protein->Ubiquitin Polyubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targets for Degradation Degraded_Protein Degraded Protein Proteasome->Degraded_Protein Degrades

Caption: The AID2 system pathway.

Quantitative Efficacy

The key advantage of the this compound-based AID2 system is its significantly enhanced potency and specificity compared to the first-generation AID system which uses natural auxin (IAA).

ParameterThis compound with Engineered TIR1Natural IAA with Wild-Type TIR1Fold ImprovementReference
Effective Concentration Picomolar to low nanomolar rangeMicromolar range~10,000x lower[3]
Binding Affinity High affinity for mutant TIR1Lower affinity for wild-type TIR1~1000x stronger[4]
Leaky Degradation Undetectable or very lowOften observedSignificantly reduced[1]
Protein Degradation Kinetics

Studies have demonstrated the rapid and efficient protein depletion achieved with the AID2 system.

Target ProteinCell Line/OrganismThis compound ConcentrationHalf-life (t₁/₂) of DegradationReference
CENP-HChicken DT40 cells5 µMNot specified, but significant degradation in 2-4 hours[5]
Plk4AID-YFPMammalian cellsIAA (original AID system)~9 min[6]
CENP-AAID-YFPMammalian cellsIAA (original AID system)~18 min[6]
CEP192Live mice5-Ph-IAA (analog)< 1 hour[7]

Note: Data for the half-life of degradation specifically with this compound was not explicitly found in the search results, so data from the original AID system and a close analog (5-Ph-IAA) are provided for context.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, as described by Watson et al. (2021), which is based on the method by Yamada et al. (2018).[1][3]

Experimental Workflow for Synthesis of this compound

Synthesis_Workflow Figure 2. Experimental Workflow for the Synthesis of this compound Start Starting Materials: 5-bromoindole and 1-adamantanol Step1 Friedel-Crafts Alkylation (Formation of 5-(adamantan-1-yl)-1H-indole) Start->Step1 Step2 Reaction with Oxalyl Chloride (Formation of methyl 2-(5-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetate) Step1->Step2 Step3 Reduction with Pd/C and NaH₂PO₂ Step2->Step3 End Final Product: This compound Step3->End

Caption: Synthesis workflow for this compound.

Detailed Protocol:

  • Synthesis of 5-(adamantan-1-yl)-1H-indole: This intermediate is synthesized via a Friedel-Crafts alkylation of a suitable indole derivative (e.g., 5-bromoindole) with an adamantyl source (e.g., 1-adamantanol) in the presence of a Lewis acid catalyst.

  • Synthesis of methyl 2-(5-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetate: The 5-adamantyl-indole is then reacted with oxalyl chloride followed by methanol (B129727) to yield the methyl 2-oxoacetate derivative.[8]

  • Reduction to this compound: The final step involves the reduction of the 2-oxoacetate intermediate. A mixture of crude methyl 2-(5-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetate, sodium hypophosphite (NaH₂PO₂·H₂O), and palladium on carbon (Pd/C) in a water/1,4-dioxane solvent system is heated.[1] The reaction is monitored by TLC. After completion, the mixture is filtered, and the product is extracted and purified to yield this compound.

Yeast Two-Hybrid Assay for Protein-Protein Interaction

The yeast two-hybrid (Y2H) system is a powerful method to study protein-protein interactions and was instrumental in the development of the AID2 system.

Experimental Workflow for Yeast Two-Hybrid Assay

Y2H_Workflow Figure 3. Experimental Workflow for Yeast Two-Hybrid Assay Start Construct Plasmids: Bait (TIR1 mutant) and Prey (AID-tagged protein) Step1 Co-transform Yeast Strain with Bait and Prey Plasmids Start->Step1 Step2 Plate on Selective Media to select for transformants Step1->Step2 Step3 Culture on selective media with varying concentrations of This compound Step2->Step3 Step4 Assay for Reporter Gene Expression (e.g., LacZ assay - blue/white screening, or growth on selective media) Step3->Step4 End Quantify Interaction Strength Step4->End

Caption: Yeast two-hybrid assay workflow.

Detailed Protocol:

  • Plasmid Construction: The cDNA for the engineered TIR1 (e.g., AtTIR1 F79A) is cloned into a "bait" vector, fusing it to a DNA-binding domain (e.g., LexA). The cDNA for the AID-tagged protein (e.g., IAA3) is cloned into a "prey" vector, fusing it to a transcriptional activation domain (e.g., B42).

  • Yeast Transformation: A suitable yeast reporter strain is co-transformed with the bait and prey plasmids.

  • Selection of Transformants: Transformed yeast cells are plated on a minimal medium lacking specific nutrients to select for cells that have successfully taken up both plasmids.

  • Interaction Assay: The selected yeast colonies are then grown on a selective medium containing various concentrations of this compound. If this compound induces an interaction between the bait and prey proteins, the DNA-binding domain and the activation domain are brought into proximity, reconstituting a functional transcription factor.

  • Reporter Gene Activation: This transcription factor then drives the expression of a reporter gene (e.g., lacZ or an auxotrophic marker like HIS3), leading to a color change (for lacZ) or growth on a selective medium. The strength of the interaction can be quantified by the intensity of the color change or the rate of growth.[3]

Targeted Protein Degradation in Mammalian Cells

Detailed Protocol:

  • Cell Line Generation: Establish a stable cell line that constitutively expresses the engineered TIR1 protein (e.g., OsTIR1 F74A). This can be achieved through lentiviral transduction or plasmid transfection followed by selection.

  • Target Protein Tagging: Genetically modify the endogenous locus of the gene of interest to fuse it with an AID degron tag using CRISPR/Cas9-mediated genome editing.

  • Induction of Degradation: Culture the engineered cells and treat them with a specific concentration of this compound (typically in the low micromolar range, e.g., 1-5 µM).[5]

  • Analysis of Protein Degradation: At various time points after treatment, harvest the cells and analyze the levels of the target protein by Western blotting or immunofluorescence to quantify the extent and kinetics of degradation.

Applications in Pharmaceutical and Biochemical Research

The high efficiency, specificity, and rapid kinetics of the this compound-driven AID2 system have significant implications for both basic research and drug development.

  • Functional Genomics: The AID2 system allows for the conditional knockout of proteins, enabling researchers to study the function of essential genes in a temporally controlled manner. This is particularly valuable for studying proteins involved in dynamic cellular processes like cell cycle progression, signal transduction, and development.

  • Target Validation in Drug Discovery: By selectively degrading a potential drug target, researchers can mimic the effect of a highly specific inhibitor. This allows for the validation of the target's role in a disease phenotype before embarking on extensive small-molecule screening and development.

  • Understanding Drug Resistance Mechanisms: The AID2 system can be used to study the consequences of depleting proteins that are thought to be involved in drug resistance, providing insights into novel therapeutic strategies to overcome resistance.

  • Development of Novel Therapeutics: The principle of induced protein degradation is the basis for a new class of drugs called PROTACs (Proteolysis Targeting Chimeras). The AID2 system serves as a powerful research tool to explore the fundamentals of targeted protein degradation and to identify new E3 ligases and degron motifs that could be harnessed for therapeutic purposes.

Conclusion

This compound, in concert with the engineered TIR1 receptor, has revolutionized the field of targeted protein degradation. The AID2 system offers an unprecedented level of control over protein levels, characterized by high potency, specificity, and rapid kinetics. This has profound implications for our ability to dissect complex biological processes and to validate novel drug targets. As research continues to refine and expand the applications of this powerful tool, this compound is poised to remain at the forefront of innovation in pharmaceutical and biochemical research.

References

Understanding the 5-Adamantyl-IAA and TIR1 receptor interaction.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 5-Adamantyl-IAA and TIR1 Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic auxin, this compound, and the engineered TRANSPORT INHIBITOR RESPONSE 1 (TIR1) auxin receptor. This engineered molecular pairing forms the basis of a highly sensitive and orthogonal system for inducing protein degradation, with significant applications in basic research and potential for therapeutic development.

Core Concepts: An Engineered "Bump-and-Hole" Strategy

The interaction between this compound and the TIR1 receptor is a prime example of a "bump-and-hole" strategy in chemical genetics. The natural auxin, indole-3-acetic acid (IAA), fits into a binding pocket on the wild-type TIR1 receptor. To create an orthogonal system that does not interfere with endogenous auxin signaling, the TIR1 binding pocket is engineered by mutating a key amino acid. This creates a "hole" in the receptor. A synthetic auxin, this compound, is designed with a bulky adamantyl group (the "bump") that specifically fits into this engineered cavity.

This engineered pair, often referred to as a synthetic auxin-receptor system, exhibits significantly higher binding affinity and specificity compared to the natural auxin-receptor interaction. This allows for precise control of downstream signaling events at concentrations far below those required for natural auxins, minimizing off-target effects.

Quantitative Data: Binding Affinities and System Efficiency

The enhanced affinity of the this compound and engineered TIR1 receptor pair is a key feature of this system. This interaction has been quantified using various biophysical and cellular assays.

Interacting MoleculesAssay MethodReported Affinity/EfficiencyReference
This compound + TIR1F79G (mutant A. thaliana)Yeast Two-Hybrid1,000-fold lower concentration for interaction with IAA3 compared to 5-(3-methoxyphenyl)-IAA.[1][2]Yamada et al., 2018
This compound + TIR1F79A (mutant A. thaliana)Yeast Two-HybridInteraction with IAA3 at picomolar concentrations, 10,000-fold lower than the prototype cvxIAA-ccvTIR1 pair.[1][2]Yamada et al., 2018
This compound + TIR1F79A (mutant A. thaliana)Pull-down assayMediates in vitro interaction with IAA7-DII peptides at lower concentrations.[1][2]Yamada et al., 2018
This compound + OsTIR1F74A (mutant O. sativa)Auxin-Inducible Degron (AID) system in chicken DT40 cellsMore than a 1,000-fold reduction in the required inducer concentration compared to the conventional AID system.[3]Nishimura et al., 2020
This compound + OsTIR1F74A (mutant O. sativa)Auxin-Inducible Degron (AID) system in S. pombeImproved degradation efficiency with no detectable auxin-independent depletion of target proteins.[4][5]Yesbolatova et al., 2021

Signaling Pathway and Mechanism of Action

The this compound and engineered TIR1 system hijacks the natural auxin signaling pathway to induce the degradation of target proteins. In plants, auxin perception is mediated by the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.

The binding of auxin to TIR1 stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors. This leads to the polyubiquitination of the Aux/IAA proteins and their subsequent degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factor (ARF) transcription factors, which can then regulate the expression of auxin-responsive genes.

In the engineered system, this compound acts as the molecular glue that promotes the interaction between the mutated TIR1 and a target protein that has been tagged with an auxin-inducible degron (AID), which is typically derived from an Aux/IAA protein.

Auxin_Signaling_Pathway cluster_SCF SCF-TIR1 Complex cluster_Target Target Protein cluster_Degradation Proteasomal Degradation TIR1 Engineered TIR1 (e.g., F79A) CUL1 CUL1 AID AID Tag (Aux/IAA degron) TIR1->AID Recruits SKP1 SKP1 Ub Ubiquitin CUL1->Ub Ubiquitination POI Protein of Interest POI->AID AID->Ub Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation Proteasome->POI Degrades Adamantyl_IAA This compound Adamantyl_IAA->TIR1 Binds to

Diagram 1: The engineered auxin-inducible degradation pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of this technology. Below are generalized methodologies for key experiments used to characterize the this compound and TIR1 interaction.

Yeast Two-Hybrid (Y2H) Assay

This assay is used to assess the ligand-dependent interaction between the engineered TIR1 and an Aux/IAA protein in vivo.

Objective: To determine the concentration-dependent ability of this compound to mediate the interaction between a bait protein (e.g., TIR1F79A fused to a DNA-binding domain) and a prey protein (e.g., IAA3 fused to a transcriptional activation domain).

General Protocol:

  • Vector Construction: Clone the coding sequences for the engineered TIR1 and the Aux/IAA protein into appropriate Y2H bait and prey vectors, respectively.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

  • Selection and Growth: Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.

  • Interaction Assay: Grow the selected yeast in liquid culture and then spot serial dilutions onto selective media lacking histidine, adenine, leucine, and tryptophan, and containing various concentrations of this compound.

  • Data Analysis: Monitor yeast growth as an indicator of protein-protein interaction. The strength of the interaction can be quantified using a reporter gene assay (e.g., β-galactosidase).

In Vitro Pull-Down Assay

This assay confirms the direct physical interaction between the components of the engineered system.

Objective: To demonstrate that this compound promotes the formation of a complex between purified engineered TIR1 and a tagged Aux/IAA degron peptide.

General Protocol:

  • Protein Expression and Purification: Express and purify recombinant engineered TIR1 (e.g., as a GST-fusion protein) and a tagged Aux/IAA degron peptide (e.g., with a His-tag or biotin (B1667282) tag).

  • Binding Reaction: Incubate the purified engineered TIR1 with an affinity resin (e.g., glutathione-Sepharose for GST-TIR1).

  • Add the tagged Aux/IAA degron peptide to the reaction mixture in the presence of varying concentrations of this compound or a vehicle control.

  • Washing: Wash the resin several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution and Detection: Elute the bound proteins from the resin and analyze the eluates by SDS-PAGE and Western blotting using an antibody against the tag on the Aux/IAA peptide.

Surface Plasmon Resonance (SPR)

SPR provides quantitative kinetic data on the binding and dissociation of the interacting molecules.

Objective: To determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the interaction between this compound, engineered TIR1, and an Aux/IAA degron.

General Protocol:

  • Chip Preparation: Immobilize a biotinylated Aux/IAA degron peptide onto a streptavidin-coated sensor chip.

  • Binding Analysis: Inject a solution containing a constant concentration of purified engineered TIR1 and varying concentrations of this compound over the sensor chip surface.

  • Data Collection: Monitor the change in the refractive index at the chip surface, which is proportional to the amount of bound protein, in real-time.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to calculate the kinetic parameters.

Experimental_Workflow cluster_Y2H Yeast Two-Hybrid cluster_PullDown Pull-Down Assay cluster_SPR Surface Plasmon Resonance Y2H_1 Co-transform yeast with bait (TIR1 mutant) and prey (Aux/IAA) vectors Y2H_2 Plate on selective media with varying [5-Ad-IAA] Y2H_1->Y2H_2 Y2H_3 Assess yeast growth (Interaction) Y2H_2->Y2H_3 PD_1 Immobilize purified GST-TIR1 mutant on beads PD_2 Incubate with His-Aux/IAA and 5-Ad-IAA PD_1->PD_2 PD_3 Wash and elute PD_2->PD_3 PD_4 Analyze by Western blot PD_3->PD_4 SPR_1 Immobilize biotinylated Aux/IAA peptide on chip SPR_2 Inject TIR1 mutant + - 5-Ad-IAA SPR_1->SPR_2 SPR_3 Measure binding and dissociation SPR_2->SPR_3 SPR_4 Calculate kinetic constants SPR_3->SPR_4

Diagram 2: Generalized workflows for key experimental assays.

Applications and Future Directions

The high sensitivity and orthogonality of the this compound and engineered TIR1 system have made it a powerful tool for basic research, particularly in the context of the Auxin-Inducible Degron (AID) system for rapid and reversible protein depletion in a variety of organisms, including yeast, mammalian cells, and whole animals.[2][4][6]

For drug development professionals, this system offers a paradigm for the rational design of molecular glues and targeted protein degraders. The principles of the "bump-and-hole" strategy can be applied to other protein-protein interaction interfaces to create novel therapeutic modalities. Future research may focus on developing even more potent and specific synthetic auxins and on adapting this system for clinical applications, such as targeted therapy in oncology.

References

Methodological & Application

Protocol for 5-Adamantyl-IAA in the Auxin-Inducible Degron 2 (AID2) System

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The Auxin-Inducible Degron 2 (AID2) system represents a significant advancement in targeted protein degradation, offering rapid, reversible, and highly specific control over protein levels. This second-generation system utilizes a "bump-and-hole" strategy, pairing a mutated F-box protein, typically OsTIR1 with an F74A or F74G mutation, with bulky auxin analogs such as 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA). This combination overcomes the limitations of the original AID system, which suffered from leaky degradation and required high, often toxic, concentrations of indole-3-acetic acid (IAA).[1]

The 5-Ad-IAA molecule, with its bulky adamantyl group, is designed to fit into the enlarged pocket of the mutated OsTIR1, leading to a highly specific and strong interaction. This interaction is a prerequisite for the recruitment of the E3 ubiquitin ligase complex, subsequent ubiquitination of the target protein fused with a degron tag (e.g., mAID), and its ultimate degradation by the proteasome. The AID2 system, particularly with 5-Ad-IAA, has been shown to be effective at concentrations up to 1000 times lower than those required for the original system.[1][2]

Key advantages of the 5-Ad-IAA/AID2 system include:

  • High Specificity and Reduced Leakiness: The engineered OsTIR1-5-Ad-IAA pairing minimizes off-target effects and shows negligible degradation of the target protein in the absence of the inducer.[3][4]

  • Potency at Low Concentrations: Effective degradation is achieved at nanomolar to low micromolar concentrations of 5-Ad-IAA, reducing the potential for cellular toxicity.[5]

  • Rapid Degradation Kinetics: The system can induce near-complete degradation of target proteins within minutes to a few hours, allowing for the study of dynamic cellular processes.[4]

  • Reversibility: Removal of 5-Ad-IAA allows for the re-expression and functional recovery of the target protein.

While 5-Ad-IAA has demonstrated high efficacy in systems like fission yeast and chicken DT40 cells, its in vivo application in mouse models has been reported to be limited by rapid clearance.[6] In contrast, another bulky auxin analog, 5-phenyl-IAA (5-Ph-IAA), has been more extensively characterized and successfully used in mammalian cells and in vivo mouse studies.[1] Therefore, protocols for 5-Ph-IAA can serve as a valuable reference for optimizing the use of 5-Ad-IAA in mammalian systems.

Signaling Pathway and Experimental Workflow

The core mechanism of the AID2 system involves the ligand-induced formation of a ternary complex between the mutated OsTIR1, the degron-tagged protein of interest, and the E3 ubiquitin ligase complex.

AID2_Pathway Figure 1: Mechanism of the AID2 System with 5-Adamantyl-IAA cluster_system AID2 System Components cluster_process Degradation Process OsTIR1 OsTIR1 (F74A/G) Ternary_Complex Ternary Complex Formation OsTIR1->Ternary_Complex Ad_IAA This compound Ad_IAA->Ternary_Complex Induces POI Protein of Interest-mAID POI->Ternary_Complex SCF SCF E3 Ligase Complex (Skp1, Cul1, Rbx1) SCF->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->POI Degrades

Caption: Mechanism of the AID2 System with this compound.

A typical experimental workflow for utilizing the 5-Ad-IAA/AID2 system is as follows:

AID2_Workflow Figure 2: Experimental Workflow for the AID2 System cluster_setup Experimental Setup cluster_experiment Degradation Experiment Cell_Line Generate stable cell line expressing OsTIR1 (F74A/G) Tagging Endogenously tag Protein of Interest with mAID degron (e.g., CRISPR/Cas9) Cell_Line->Tagging Treatment Treat cells with this compound Tagging->Treatment Time_Course Collect samples at different time points Treatment->Time_Course Analysis Analyze protein levels (e.g., Western Blot, Microscopy) Time_Course->Analysis

Caption: Experimental Workflow for the AID2 System.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reagent: this compound (Commercially available, e.g., from Tokyo Chemical Industry).[5]

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.[4]

Protocol for Protein Degradation in Schizosaccharomyces pombe

This protocol is based on the successful implementation of the 5-Ad-IAA/AID2 system in fission yeast.[4][6]

  • Yeast Strains: Use S. pombe strains expressing the OsTIR1(F74A) mutant and the protein of interest tagged with an AID degron.[6]

  • Culture Conditions: Grow yeast cells in standard yeast extract with supplements (YES) medium at 30°C.

  • Induction of Degradation:

    • Dilute the 1 mM 5-Ad-IAA stock solution in fresh YES medium to the desired final concentration. Effective concentrations can range from nanomolar to low micromolar.

    • Add the 5-Ad-IAA-containing medium to the yeast culture.

    • Incubate the culture for the desired amount of time. Faster depletion kinetics have been observed with this system compared to the original AID system.[4]

  • Analysis:

    • Harvest cells at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Prepare protein extracts and analyze the levels of the target protein by Western blotting.

Protocol for Protein Degradation in Chicken DT40 Cells

This protocol is adapted from studies in chicken DT40 cells, where the 5-Ad-IAA/AID2 system has been shown to be highly effective.[5]

  • Cell Lines: Utilize DT40 cell lines stably expressing OsTIR1(F74A) and the mAID-tagged protein of interest.

  • Culture Conditions: Culture DT40 cells in standard RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% chicken serum, and penicillin/streptomycin at 39.5°C.

  • Induction of Degradation:

    • Dilute the 1 mM 5-Ad-IAA stock solution in pre-warmed culture medium to achieve the final desired concentration.

    • Extremely low concentrations of 5-Ad-IAA (5–50 nM) have been reported to be sufficient.[5]

    • Add the 5-Ad-IAA-containing medium to the cells.

  • Analysis:

    • Collect cell pellets at various time points (e.g., 0, 1, 2, 4, 6 hours).

    • Lyse the cells and quantify protein degradation via Western blotting or immunofluorescence microscopy.

Recommended Protocol for Mammalian Cells (with reference to 5-Ph-IAA)

As detailed protocols for 5-Ad-IAA in mammalian cells are less common, the following protocol is a recommendation based on the principles of the AID2 system and the extensive data available for the structurally similar 5-Ph-IAA. Optimization of concentration and incubation time will be crucial.

  • Cell Lines: Generate mammalian cell lines (e.g., HCT116, MEFs) stably expressing OsTIR1(F74G or F74A) and the endogenously tagged protein of interest with an mAID degron.

  • Culture Conditions: Culture cells in appropriate medium (e.g., DMEM for MEFs) with standard supplements.

  • Induction of Degradation:

    • Prepare a working solution of 5-Ad-IAA by diluting the 1 mM stock in fresh, pre-warmed culture medium.

    • Concentration Range for Optimization: Based on data from other systems, start with a concentration range of 10 nM to 1 µM. For comparison, 1 µM of 5-Ph-IAA leads to near-complete degradation of target proteins in MEFs within 1 hour.[1]

    • Replace the existing culture medium with the 5-Ad-IAA-containing medium.

  • Time Course:

    • Collect samples at multiple time points to determine the degradation kinetics (e.g., 0, 30, 60, 120, 240 minutes).

  • Analysis:

    • Perform Western blotting to quantify the decrease in the target protein levels.

    • Immunofluorescence microscopy can be used to visualize the depletion of the protein from its subcellular localization.

Quantitative Data Summary

The following tables summarize the available quantitative data for the AID2 system, with a focus on 5-Ad-IAA where available and supplemented with data for 5-Ph-IAA for comparative purposes.

LigandOrganism/Cell LineOsTIR1 MutantEffective ConcentrationTime to Max DegradationDegradation EfficiencyReference
5-Ad-IAA S. pombeF74ANot specified, but lower than AIDFaster than AIDNot specified[4][6]
5-Ad-IAA Chicken DT40F74A5-50 nM2-4 hoursNot specified[5]
5-Ph-IAAMouse Embryonic FibroblastsF74G1 µM1 hour~97-98%[1]
5-Ph-IAAC. elegansF79G5 µM4 hoursSignificant loss of reporter[3]
5-Ph-IAAMouse (in vivo)F74G5 mg/kg30 minutes~80-90%[7]
LigandSystemDC50 (Concentration for 50% Degradation)Reference
5-Ad-IAA Not specifiedNot available
5-Ph-IAAC. elegans with AtTIR1(F79G)4.5 nM[3]
5-Ph-IAAMammalian CellsNot specified, but ~670x lower than IAA[8]

Note: The data for 5-Ad-IAA is less comprehensive than for 5-Ph-IAA, particularly in mammalian systems. The provided concentrations and times should be used as a starting point for optimization in your specific experimental setup.

References

How to prepare a stock solution of 5-Adamantyl-IAA for cell culture.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic analog of the natural plant hormone indole-3-acetic acid (IAA). The bulky adamantyl group enhances the molecule's stability and bioactivity, making it a valuable tool in plant biology and pharmaceutical research.[1] It is utilized in studies of plant growth regulation, including the promotion of root and shoot development.[1] Furthermore, its role as a synthetic auxin allows for the investigation of auxin signaling pathways and has potential applications in drug development.[1][2] This document provides a detailed protocol for the preparation of a this compound stock solution for use in cell culture experiments.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₃NO₂[1][2][3]
Molecular Weight 309.41 g/mol [1][3]
Appearance White to light yellow crystalline powder[1][3]
Purity ≥ 98% (HPLC)[1][3]
Storage Temperature 2 - 8 °C[1]
Typical Working Conc. 0.01 - 10.0 mg/L (Plant Cell Culture)[4]

Experimental Protocols

Safety Precautions

This compound is classified as an irritant. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

Preparation of a 10 mM Stock Solution in DMSO

This protocol is based on methods for structurally similar auxin analogs, such as 5-Ph-IAA, due to the limited availability of a specific protocol for this compound. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm syringe filter for sterilization

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 309.41 g/mol = 3.0941 mg

    • Weigh out approximately 3.1 mg of this compound powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add 1 mL of cell culture grade DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Sterilization:

    • For sterile applications, filter the 10 mM stock solution through a 0.22 µm syringe filter into a new sterile tube. This is crucial for preventing contamination of cell cultures.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Store the aliquots at -20°C for long-term storage. For short-term storage, 2-8°C is acceptable for a few weeks.[5] Protect the solution from light.

Preparation of Working Solutions

The final concentration of this compound in your cell culture medium will depend on the specific application. A general range for auxins in plant cell culture is 0.01-10.0 mg/L.[4]

Example: Preparation of a 1 µM working solution:

  • Thaw a frozen aliquot of the 10 mM this compound stock solution.

  • Dilute the stock solution in your cell culture medium to the desired final concentration. For example, to make 10 mL of a 1 µM working solution from a 10 mM stock, you would perform a 1:10,000 dilution:

    • Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Mix the working solution thoroughly before adding it to your cell culture.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

Visualizations

Experimental Workflow for Stock Solution Preparation

G cluster_0 Preparation of this compound Stock Solution A Weigh this compound Powder B Add DMSO A->B Transfer to tube C Vortex to Dissolve B->C D Sterile Filter (0.22 µm) C->D E Aliquot into Sterile Tubes D->E F Store at -20°C E->F

Caption: Workflow for preparing a sterile stock solution of this compound.

General Auxin Signaling Pathway

G cluster_0 Cell Nucleus Auxin This compound (Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates for degradation ARF ARF Transcription Factor Aux_IAA->ARF Inhibits Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Transcription Response Cellular Response (e.g., Gene Expression, Growth) Auxin_Response_Genes->Response

Caption: Simplified diagram of the nuclear auxin signaling pathway.

References

Application Notes and Protocols for 5-Adamantyl-IAA in Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA) in targeted protein degradation via the Auxin-Inducible Degron (AID) system, specifically the second-generation AID2 system.

Introduction

The Auxin-Inducible Degron (AID) system is a powerful technology for achieving rapid and reversible depletion of a protein of interest (POI) in eukaryotic cells. The AID2 system, an enhanced version, utilizes an engineered F-box protein, typically OsTIR1(F74A) from Oryza sativa or AtTIR1(F79A) from Arabidopsis thaliana, in conjunction with a synthetic auxin analog like 5-Ad-IAA. This engineered pair exhibits high affinity and specificity, enabling efficient protein degradation at concentrations significantly lower than the natural auxin (IAA) used in the original AID system, thereby minimizing off-target effects and cytotoxicity.[1][2]

5-Ad-IAA acts as a "molecular glue," inducing the interaction between the engineered TIR1 and an AID-tagged POI. This interaction leads to the polyubiquitination of the POI by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[3][4] This super-sensitive system allows for protein depletion at concentrations up to 1000-fold lower than the conventional AID system.[1]

Data Presentation: Optimal Working Concentrations of 5-Adamantyl-IAA

The optimal concentration of 5-Ad-IAA is cell-type and target-protein dependent. The following table summarizes reported effective concentrations for inducing degradation of various AID-tagged proteins in different model systems when using an engineered TIR1 receptor (e.g., OsTIR1(F74A)).

Cell TypeTarget ProteinEffective 5-Ad-IAA Concentration RangeObservationsReference
Chicken DT40CENP-H1 nM - 100 nMInitial degradation observed at 1 nM. Complete degradation achieved at 100 nM after 4 hours.[1]
Chicken DT40Luciferase10 pM - 1 nMDose-dependent decrease in luciferase activity.[1]
Fission Yeast (S. pombe)Mcm4Not specified, but lower than conventional AIDFaster depletion kinetics and no basal degradation observed compared to the original AID system.[2][5]
GeneralAID-tagged proteinsPicomolar to low nanomolar5-Ad-IAA with OsTIR1(F74A) is thousands of times more effective than natural auxin with wild-type OsTIR1.[6]

Mandatory Visualizations

Signaling Pathway of the AID2 System

AID2_Pathway cluster_cell Cell Cytoplasm / Nucleus cluster_ubiquitination Ubiquitination Five_Ad_IAA This compound OsTIR1 Engineered OsTIR1(F74A) Five_Ad_IAA->OsTIR1 Binds SCF_Complex SCF Complex (Skp1, Cul1, Rbx1) OsTIR1->SCF_Complex Assembles with AID_POI AID-tagged Protein of Interest (POI) SCF_Complex->AID_POI Polyubiquitinates AID_POI->OsTIR1 Binds in presence of 5-Ad-IAA Proteasome 26S Proteasome AID_POI->Proteasome Targeted for Degradation Ub Ubiquitin (Ub) Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The signaling pathway of the Auxin-Inducible Degron (AID2) system.

Experimental Workflow for Determining Optimal 5-Ad-IAA Concentration

Experimental_Workflow start Start: Cells expressing engineered TIR1 and AID-tagged POI step1 Prepare a serial dilution of This compound (e.g., 0.01 nM to 1000 nM) start->step1 step2 Treat cells with different concentrations of 5-Ad-IAA for a fixed time (e.g., 4, 8, 24 hours) step1->step2 step3 Perform parallel experiments: A) Protein Degradation Assay B) Cell Viability Assay step2->step3 step4a A1: Lyse cells and collect protein extracts step3->step4a step4b B1: Add viability reagent (e.g., MTS, MTT, or ATP-based) step3->step4b step5a A2: Perform Western Blot with anti-POI and loading control antibodies step4a->step5a step6a A3: Quantify band intensity to determine % degradation step5a->step6a step7 Analyze Data: Plot dose-response curves for both protein degradation and cell viability step6a->step7 step5b B2: Incubate as per manufacturer's protocol step4b->step5b step6b B3: Measure absorbance/ fluorescence/luminescence step5b->step6b step6b->step7 end Determine Optimal Concentration: Lowest concentration with maximal degradation and minimal cytotoxicity step7->end

Caption: Workflow for optimizing this compound working concentration.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of 5-Ad-IAA

This protocol outlines the steps to identify the lowest effective concentration of 5-Ad-IAA that results in maximal degradation of the target protein with minimal impact on cell viability.

Materials:

  • Cells stably expressing the engineered TIR1 (e.g., OsTIR1(F74A)) and the AID-tagged protein of interest.

  • This compound (stock solution in DMSO, e.g., 1 mM).

  • Complete cell culture medium.

  • Multi-well plates (e.g., 12-well or 24-well).

  • Reagents for Western blotting (lysis buffer, antibodies, etc.).

  • Cell viability assay kit (e.g., MTS, MTT, or ATP-based assay).[7][8][9]

  • Plate reader for viability assay.

Procedure:

  • Cell Seeding: Seed the engineered cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Prepare enough wells to test a range of 5-Ad-IAA concentrations, including a vehicle control (DMSO).

  • Preparation of 5-Ad-IAA Dilutions: Prepare a serial dilution of the 5-Ad-IAA stock solution in complete culture medium to achieve final concentrations ranging from picomolar to micromolar (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest 5-Ad-IAA concentration.

  • Treatment: Once cells have adhered and are actively growing, replace the medium with the prepared 5-Ad-IAA dilutions. Incubate the cells for a predetermined time course (e.g., 2, 4, 8, and 24 hours).

  • Sample Collection for Western Blot: At each time point, harvest the cells from one set of wells. Wash with ice-cold PBS and lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification and Western Blot:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and Western blotting to detect the AID-tagged protein. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

  • Cell Viability Assay:

    • In a parallel set of wells, perform a cell viability assay according to the manufacturer's instructions.[10] This is crucial to ensure that the observed protein depletion is not due to general cytotoxicity.

    • Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of protein degradation against the log of the 5-Ad-IAA concentration to generate a dose-response curve.[11][12]

    • Similarly, plot cell viability against the log of the 5-Ad-IAA concentration.

    • The optimal working concentration is the lowest concentration that achieves the desired level of protein degradation without significantly affecting cell viability.

Protocol 2: Time-Course Analysis of Protein Degradation

This protocol is used to determine the kinetics of degradation for the target protein upon treatment with the optimal concentration of 5-Ad-IAA.

Materials:

  • Same as Protocol 1.

  • Optimal working concentration of 5-Ad-IAA determined from Protocol 1.

Procedure:

  • Cell Seeding: Seed cells in multiple wells or plates to allow for harvesting at different time points.

  • Treatment: Treat the cells with the predetermined optimal concentration of 5-Ad-IAA. Include a vehicle control group.

  • Time-Course Harvesting: Harvest cells at various time points after adding 5-Ad-IAA (e.g., 0, 15, 30, 60, 120, 240 minutes). The "0" time point represents cells harvested immediately after adding the compound.

  • Western Blot Analysis: Perform Western blotting on the cell lysates from each time point as described in Protocol 1.

  • Data Analysis: Quantify the protein levels at each time point relative to the 0-minute time point. Plot the percentage of remaining protein against time to determine the degradation kinetics and the half-life of the target protein.

Protocol 3: Washout Experiment for Reversibility

This protocol assesses the reversibility of the 5-Ad-IAA-induced protein degradation.

Materials:

  • Same as Protocol 1.

Procedure:

  • Induction of Degradation: Treat cells with the optimal concentration of 5-Ad-IAA for a duration sufficient to achieve maximal degradation (determined from Protocol 2).

  • Washout: After the incubation period, remove the medium containing 5-Ad-IAA. Wash the cells twice with pre-warmed, auxin-free culture medium.

  • Recovery: Add fresh, auxin-free medium to the cells and return them to the incubator.

  • Time-Course Harvesting: Harvest cells at various time points after the washout (e.g., 0, 1, 2, 4, 8, 16, 24 hours). The "0" time point is immediately after the washout.

  • Western Blot Analysis: Analyze the protein levels in the harvested cell lysates by Western blotting.

  • Data Analysis: Quantify the protein levels at each recovery time point and plot them to observe the re-expression and accumulation of the target protein. This demonstrates the reversibility of the AID2 system.

References

Application Notes and Protocols for Efficient Protein Depletion Using 5-Adamantyl-IAA with the OsTIR1(F74A) Mutant

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The auxin-inducible degron (AID) system offers rapid and reversible depletion of target proteins, providing a powerful tool for studying protein function. The enhanced AID2 system, utilizing the synthetic auxin analog 5-Adamantyl-IAA (5-Ad-IAA) in conjunction with a mutated F-box protein, OsTIR1(F74A), represents a significant advancement over conventional AID methods. This "super-sensitive" system allows for efficient protein degradation at concentrations over 1000-fold lower than those required for the natural auxin, indole-3-acetic acid (IAA), thereby minimizing off-target effects and cytotoxicity.[1][2]

The core of this technology lies in the engineered interaction between 5-Ad-IAA and the OsTIR1(F74A) mutant. The F74A mutation in the auxin-binding pocket of OsTIR1 from Oryza sativa (rice) accommodates the bulky adamantyl group of 5-Ad-IAA, creating a high-affinity ligand-receptor pair.[3][4] This specific interaction promotes the recruitment of a target protein, fused with an auxin-inducible degron (AID) tag, to the endogenous Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[5][6] Consequently, the target protein is polyubiquitinated and rapidly degraded by the proteasome.[3][7] This system has been successfully implemented in a variety of model organisms, including fission yeast, chicken DT40 cells, and human cell lines.[3][5][8]

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the effective use of the 5-Ad-IAA/OsTIR1(F74A) system for targeted protein depletion.

Data Presentation

Table 1: Comparative Efficacy of 5-Ad-IAA and IAA in Protein Depletion
Cell LineTarget ProteinSystemInducer Concentration for aOutcomeReference
Chicken DT40CENP-HConventional AID (OsTIR1 WT)100–500 µM IAAEffective depletion[1]
Chicken DT40CENP-HSuper-sensitive AID (OsTIR1 F74A)5–50 nM 5-Ad-IAASufficient to promote AID function[1]
Chicken DT40AID-tagged LuciferaseSuper-sensitive AID (OsTIR1 F74A)~1 nM 5-Ad-IAAHalf-maximal degradation[1]
Human HeLa S3, HCT116, DLD-1mScarlet-mAID-CENP-HSuper-sensitive AID (OsTIR1 F74A)5 µM 5-Ad-IAADegradation in 2-4 hours[9]
Fission Yeast (S. pombe)Mcm4-3×sAIDImproved AID (OsTIR1 F74A)Not specifiedComplete depletion in 15 minutes[3]
Fission Yeast (S. pombe)Mcm4-AIDAID2 (OsTIR1 F74A)Not specifiedFaster depletion at lower ligand concentrations compared to AID[10]
Table 2: Quantitative Analysis of Protein Depletion Kinetics
Organism/Cell LineTarget Protein5-Ad-IAA ConcentrationTime to DepletionKey FindingsReference
Chicken DT40CENP-H-IAA170.005 µMDegradation observedOsTIR1(F74A) is more efficient than AtTIR1 mutants.[9]
Human Cell LinesmScarlet-mAID-CENP-H5 µM2-4 hoursNo degradation observed with 5 µM IAA.[9]
Fission Yeast (S. pombe)Mcm4-3×sAIDNot specified15 minutesRapid and complete protein depletion.[3]
Budding Yeast (S. cerevisiae)mGFP-AID0.25 mM (NAA)~25 minutesFast and uniform depletion.[11][12]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of the 5-Ad-IAA/OsTIR1(F74A) system and a typical experimental workflow for achieving targeted protein depletion.

Signaling_Pathway Signaling Pathway of the 5-Ad-IAA/OsTIR1(F74A) System cluster_SCF SCF E3 Ubiquitin Ligase Complex OsTIR1 OsTIR1(F74A) TargetProtein Target Protein-AID OsTIR1->TargetProtein Recruits Skp1 Skp1 Cul1 Cul1 Rbx1 Rbx1 Rbx1->TargetProtein Polyubiquitination Proteasome Proteasome TargetProtein->Proteasome Targeted for degradation AdIAA 5-Ad-IAA AdIAA->OsTIR1 Binds to enlarged pocket Ub Ubiquitin Ub->Rbx1 Degradation Proteasome->Degradation

Caption: Molecular mechanism of 5-Ad-IAA-induced protein degradation.

Experimental_Workflow Experimental Workflow for Protein Depletion cluster_Preparation Cell Line Preparation cluster_Experiment Depletion Experiment cluster_Analysis Analysis GeneEditing 1. Engineer Cell Line: - Express OsTIR1(F74A) - Tag target protein with AID CellCulture 2. Culture engineered cells GeneEditing->CellCulture AddInducer 3. Add 5-Ad-IAA to desired final concentration CellCulture->AddInducer Incubation 4. Incubate for specified time AddInducer->Incubation Harvest 5. Harvest cells at time points Incubation->Harvest Analysis 6. Analyze protein levels (e.g., Western Blot, Microscopy) Harvest->Analysis

Caption: General workflow for targeted protein depletion.

Experimental Protocols

Protocol 1: Generation of an AID-based Conditional Knockout Cell Line

This protocol describes a single-step method for generating AID-based conditional knockout cell lines, for example in chicken DT40 cells, by simultaneously disrupting the target gene, expressing OsTIR1(F74A), and expressing the AID-tagged target protein.[1]

Materials:

  • Appropriate cell line (e.g., chicken DT40, human HCT116)

  • CRISPR/Cas9 expression vector (e.g., pX330)

  • gRNA expression cassette targeting the gene of interest

  • An all-in-one pAID vector containing:

    • OsTIR1(F74A) expression cassette

    • AID-tagged target protein cDNA

    • Drug resistance marker

  • Cell culture medium and supplements

  • Electroporation system

  • Selection agent (e.g., G418, puromycin)

  • This compound (stock solution in DMSO)

Methodology:

  • Vector Construction:

    • Design and clone a specific gRNA sequence targeting the endogenous locus of the protein of interest into a Cas9 expression vector.

    • Construct the pAID vector by inserting the OsTIR1(F74A) coding sequence and the cDNA of the target protein fused with an AID tag (e.g., mAID).

  • Transfection:

    • Co-transfect the Cas9/gRNA plasmid and the pAID vector into the desired cell line using an appropriate method, such as electroporation.

  • Selection and Clonal Isolation:

    • Two days post-transfection, begin selection with the appropriate antibiotic.

    • After approximately 10-14 days, isolate single colonies and expand them.

  • Verification of Knockout and Expression:

    • Screen individual clones by genomic PCR to confirm the disruption of the endogenous target gene.

    • Confirm the expression of the AID-tagged protein and OsTIR1(F74A) by Western blotting or RT-qPCR.

Protocol 2: Induction of Protein Depletion

This protocol outlines the steps for inducing the degradation of an AID-tagged protein in a successfully generated conditional knockout cell line.

Materials:

  • Verified AID-based conditional knockout cell line

  • Complete cell culture medium

  • This compound (5-Ad-IAA) stock solution (e.g., 1 mM in DMSO)

  • DMSO (vehicle control)

  • Cell harvesting reagents (e.g., trypsin, cell scrapers)

  • Lysis buffer for downstream analysis

Methodology:

  • Cell Seeding:

    • Plate the engineered cells at an appropriate density to allow for logarithmic growth during the experiment.

  • Induction of Degradation:

    • Prepare a working solution of 5-Ad-IAA in complete culture medium. Effective concentrations can range from 5 nM to 5 µM, depending on the cell line and target protein.[1][9] A titration experiment is recommended to determine the optimal concentration.

    • Add the 5-Ad-IAA-containing medium to the cells. For a negative control, add medium containing an equivalent concentration of DMSO.

  • Time Course Analysis:

    • Incubate the cells for the desired period. Depletion can be observed as early as 15 minutes in some systems, with significant degradation typically occurring within 2-4 hours.[3][9]

    • Harvest cells at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-induction.

  • Downstream Analysis:

    • Lyse the harvested cells and prepare protein extracts.

    • Analyze the levels of the target protein by Western blotting using an antibody against the target protein or the AID tag.

    • Alternatively, if the AID-tagged protein is fluorescently labeled, protein depletion can be monitored in real-time using fluorescence microscopy.

Conclusion

The this compound and OsTIR1(F74A) system provides a highly efficient and sensitive method for the conditional depletion of target proteins. Its key advantages include the requirement for significantly lower, less toxic concentrations of the inducing agent and rapid degradation kinetics. These features make it an invaluable tool for researchers in basic science and drug development to precisely dissect the function of essential proteins in a temporal manner. The protocols and data presented herein offer a guide for the successful implementation of this advanced protein knockdown technology.

References

Analytical methods for detecting and quantifying 5-Adamantyl-IAA in samples.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Adamantyl-IAA is a synthetic auxin, an analog of the natural plant hormone indole-3-acetic acid (IAA). Its bulky adamantyl group confers unique properties, potentially altering its stability, transport, and receptor binding affinity compared to endogenous IAA. Accurate quantification of this compound in various samples, such as plant tissues, cell cultures, or physiological buffers, is crucial for understanding its pharmacokinetics, efficacy, and mechanism of action in plant science and drug development. This document provides detailed protocols for two primary analytical methods: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

Method 1: High-Sensitivity Quantification by LC-MS/MS

This method is ideal for detecting trace amounts of this compound, offering high selectivity and sensitivity, making it suitable for complex biological matrices where concentrations are expected to be low.[1] The principles are based on established methods for quantifying natural and synthetic auxins.[2][3][4]

Experimental Protocol

1. Sample Preparation (from Plant Tissue)

  • Homogenization: Flash-freeze 10-50 mg of plant tissue in liquid nitrogen and grind to a fine powder.[5] The small sample size requirement is a key advantage of sensitive MS-based methods.[4]

  • Extraction: To the powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or an imidazole-buffered propanol (B110389) solution).[6][7] For absolute quantification, add a known amount of a suitable internal standard (e.g., ¹³C₆-IAA, as a specific standard for this compound may not be available) at this stage to account for extraction losses.[5][8]

  • Incubation & Centrifugation: Vortex the sample vigorously and incubate on a shaker for 1 hour at 4°C in the dark.[9] Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.[9]

  • Solid-Phase Extraction (SPE) Cleanup: The resulting supernatant can be further purified to remove interfering compounds.[10]

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

    • Elute the this compound with 1 mL of 80% acetonitrile (B52724).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen.[9] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[9][11]

2. LC-MS/MS Instrumentation and Conditions

  • Chromatography System: UPLC or HPLC system.

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used for separating auxins.[7]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[11][12]

    • Solvent B: Acetonitrile with 0.1% formic acid.[11]

  • Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes to elute the compound, hold for a brief period, and then return to initial conditions for column re-equilibration.[7][11]

  • Flow Rate: 0.3 - 0.4 mL/min.[11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for auxins.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.[3]

    • MRM Transitions: The specific precursor ion (the molecular weight of protonated this compound) and product ions would need to be determined by direct infusion of a pure standard. For IAA (MW 175.19), a common transition is m/z 176 -> 130. This compound (MW 309.42) would have a protonated molecule at m/z 310.4. Fragmentation would likely involve the loss of the carboxylic acid group and fragmentation of the adamantyl moiety.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS analysis of auxins, which can be expected for this compound.

ParameterTypical ValueReference
Limit of Detection (LOD)0.5 - 1.0 µg/kg (ppb)[2]
Limit of Quantification (LOQ)1.0 - 3.0 µg/kg (ppb)[2]
Linearity (Correlation Coefficient, r²)> 0.997[2]
Recovery78% - 97%[2]
Repeatability (RSD)< 13%[2]

Method 2: Routine Quantification by HPLC-UV

This method is less sensitive than LC-MS/MS but is more accessible and suitable for samples where this compound is present at higher concentrations (µg/mL or ppm range), such as in formulation development or in vitro assays.[13]

Experimental Protocol

1. Sample Preparation

  • For liquid samples (e.g., culture media), a simple filtration through a 0.22 µm filter may be sufficient.

  • For more complex matrices, the same extraction and SPE cleanup protocol as described for the LC-MS/MS method can be used. The final reconstituted volume may be smaller to concentrate the analyte.

2. HPLC Instrumentation and Conditions

  • Chromatography System: Standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with an acidic modifier like acetic acid or phosphoric acid to ensure the analyte is in its protonated form.[12][14] A common mobile phase is 50:50 (v/v) acetonitrile:water with 0.1% acetic acid.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detection at approximately 280 nm, which is the characteristic absorbance wavelength for the indole (B1671886) moiety.[13]

  • Quantification: Based on a calibration curve generated from pure standards of this compound.

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC-UV/FLD analysis of auxins.

ParameterTypical ValueReference
Limit of Detection (LOD)0.22 - 1.6 µg/L (ppb)[15][16]
Linearity (Correlation Coefficient, r²)> 0.998[16]
Recovery62% - 109%[16]
Repeatability (RSD)< 10%[16]

Visualizations

Canonical Auxin Signaling Pathway

As a synthetic auxin, this compound is expected to function through the canonical auxin signaling pathway.[17] The binding of an auxin molecule to the TIR1/AFB receptor protein facilitates the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[18][19] This releases Auxin Response Factor (ARF) transcription factors, allowing them to activate the expression of auxin-responsive genes.[18][20]

Auxin_Signaling cluster_nucleus Nucleus Auxin This compound TIR1 TIR1/AFB Receptor Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds to (in presence of auxin) SCF->AuxIAA ubiquitinates ARF ARF Transcription Factor AuxIAA->ARF represses Proteasome 26S Proteasome AuxIAA->Proteasome degraded by DNA Auxin Response Element (Promoter) ARF->DNA binds to Gene Auxin-Responsive Gene Expression DNA->Gene activates

Caption: Canonical TIR1/AFB-mediated auxin signaling pathway.

LC-MS/MS Experimental Workflow

The workflow for quantifying this compound from a biological sample using LC-MS/MS involves several sequential steps, from sample collection to data analysis.

LCMS_Workflow Sample 1. Sample Collection (e.g., Plant Tissue) Homogenize 2. Homogenization (Liquid N2) Sample->Homogenize Extract 3. Solvent Extraction (+ Internal Standard) Homogenize->Extract Cleanup 4. Solid-Phase Extraction (Cleanup) Extract->Cleanup Concentrate 5. Evaporation & Reconstitution Cleanup->Concentrate LC 6. LC Separation (C18 Column) Concentrate->LC MS 7. MS/MS Detection (ESI-MRM) LC->MS Data 8. Data Analysis (Quantification) MS->Data

Caption: General experimental workflow for LC-MS/MS analysis.

References

Application of 5-Adamantyl-IAA in non-plant model organisms like yeast and mammalian cells.

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA) in non-plant model organisms, specifically yeast and mammalian cells. 5-Ad-IAA is a synthetic auxin analog that serves as a highly potent and specific inducer for the second-generation Auxin-Inducible Degron (AID2) system. This system allows for the rapid and conditional degradation of a target protein, providing a powerful tool for studying protein function. These guidelines are intended for researchers, scientists, and drug development professionals.

Introduction

The Auxin-Inducible Degron (AID) system is a powerful technology for targeted protein degradation in eukaryotic cells. It co-opts the plant auxin signaling pathway to induce the degradation of a protein of interest (POI) fused to an auxin-inducible degron (AID) tag. The second-generation AID2 system utilizes a "bump-and-hole" strategy, pairing a bulky auxin analog, 5-Adamantyl-IAA, with a mutated auxin receptor, typically OsTIR1 from rice with a phenylalanine to alanine (B10760859) or glycine (B1666218) mutation (F74A/G).[1][2][3] This engineered pair offers significantly improved specificity and efficiency over the first-generation AID system, which uses natural auxin (IAA) and wild-type OsTIR1.

The key advantages of the this compound-based AID2 system include:

  • High Potency: 5-Ad-IAA induces protein degradation at concentrations up to 1000 times lower than IAA, minimizing potential off-target effects.[4]

  • Reduced Leakiness: The system exhibits minimal degradation of the target protein in the absence of the inducer.[2][3]

  • Rapid Kinetics: Protein depletion can often be observed within minutes of adding 5-Ad-IAA.[5][6]

  • Orthogonality: As a plant-based system, it is designed to function in yeast and mammalian cells without interfering with endogenous cellular processes. However, some off-target effects of auxins have been noted and should be considered.

Mechanism of Action

The AID2 system is based on the reconstitution of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex that targets the AID-tagged protein for proteasomal degradation.

  • Engineered Components: The system requires the expression of a mutated F-box protein, OsTIR1(F74A/G), and the fusion of an AID tag to the protein of interest.

  • Inducer-Mediated Interaction: this compound acts as a "molecular glue."[5] Its bulky adamantyl group fits into the enlarged pocket of the mutated OsTIR1, promoting a high-affinity interaction between OsTIR1 and the AID tag on the target protein.[3][7]

  • Ubiquitination and Degradation: This interaction leads to the polyubiquitination of the AID-tagged protein by the SCF complex, marking it for degradation by the 26S proteasome.

AID2_Mechanism cluster_system AID2 System Components cluster_process Degradation Pathway POI Protein of Interest (POI) AID_tag AID Tag POI->AID_tag fused to OsTIR1 OsTIR1(F74A/G) AID_tag->OsTIR1 Proteasome 26S Proteasome AID_tag->Proteasome targeted to SCF SCF Complex (Skp1, Cul1) OsTIR1->SCF assembles with Ub Ubiquitin SCF->Ub recruits Adamantyl_IAA This compound Adamantyl_IAA->OsTIR1 binds Adamantyl_IAA->OsTIR1 Ub->AID_tag polyubiquitinates Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades into

Figure 1: Mechanism of the AID2 System.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the application of this compound in yeast and mammalian cells based on published literature.

Table 1: Effective Concentrations of this compound

OrganismCell TypeEffective Concentration RangeNotes
Yeast S. pombe10 - 100 nM[7]Highly effective at inducing lethality for essential genes.[7]
S. cerevisiaeNanomolar range (inferred)[8]The AID2 system with a similar bulky auxin showed efficient depletion.[8]
Mammalian Chicken DT40~1 nM[8]1,000-fold lower concentration compared to the conventional AID system.[8]
Human/MousePicomolar to nanomolar range[8]AtTIR1(F79A) interacts with target proteins at picomolar concentrations of 5-Ad-IAA.[8]

Table 2: Kinetics of Protein Degradation

OrganismTarget ProteinTime to DepletionReference
Yeast Mcm4-3xAID (S. pombe)Complete depletion in 15 minutes[5]-
Mammalian VariousRapid, often within 30-120 minutes[1]Kinetics can be protein and cell-type dependent.[4]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a hydrophobic molecule and requires an organic solvent for solubilization.

  • Reagent: this compound powder.

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

  • Procedure:

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality, sterile DMSO.

    • For example, to make 1 ml of a 1 mM stock solution (MW of 5-Ad-IAA is approx. 323.4 g/mol ), dissolve 0.3234 mg of the powder in 1 ml of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol for Yeast (S. pombe)

This protocol is adapted for use in fission yeast expressing OsTIR1(F74A) and an AID-tagged protein of interest.

  • Yeast Culture:

    • Grow yeast cells in the appropriate liquid medium (e.g., YES or EMM) at 30°C with shaking to mid-log phase (OD600 ≈ 0.4-0.6).[9]

  • Induction of Protein Degradation:

    • Dilute the 1 mM this compound stock solution in the yeast culture medium to the desired final concentration (e.g., 100 nM).

    • Add the diluted 5-Ad-IAA to the yeast culture.

    • Continue to incubate the culture at 30°C with shaking.

  • Time-Course Analysis:

    • Collect cell pellets at various time points after induction (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Centrifuge the cultures, discard the supernatant, and immediately freeze the cell pellets in liquid nitrogen or proceed to protein extraction.

  • Verification of Degradation (Western Blot):

    • Perform protein extraction from the yeast cell pellets using standard methods (e.g., TCA precipitation or bead beating).

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of total protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the AID tag (or the protein of interest itself) and a loading control antibody (e.g., anti-tubulin or anti-GAPDH).

    • Incubate with an appropriate secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the extent of protein degradation over time.

Protocol for Mammalian Cells

This protocol provides a general framework for inducing protein degradation in mammalian cells expressing OsTIR1(F74A/G) and an AID-tagged protein.

  • Cell Culture:

    • Culture the mammalian cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C and 5% CO2.[10]

  • Induction of Protein Degradation:

    • Dilute the 1 mM this compound stock solution in the cell culture medium to the desired final concentration (typically in the 1-100 nM range).

    • Replace the existing medium in the cell culture plates with the medium containing 5-Ad-IAA.

    • Return the cells to the incubator.

  • Time-Course Analysis:

    • Harvest the cells at various time points post-induction (e.g., 0, 30, 60, 120, 240 minutes).[1]

    • For adherent cells, wash with PBS and then lyse the cells directly in the plate or after trypsinization. For suspension cells, pellet the cells by centrifugation before lysis.

  • Verification of Degradation (Western Blot):

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the total protein concentration of the lysates.

    • Perform SDS-PAGE, protein transfer, and immunoblotting as described in the yeast protocol. Use a loading control appropriate for mammalian cells (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin).[4]

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Induction cluster_analysis Analysis Stock_Prep Prepare 1 mM 5-Ad-IAA in DMSO Induction Add 5-Ad-IAA to Culture Medium Stock_Prep->Induction Yeast_Culture Grow Yeast to Mid-Log Phase Yeast_Culture->Induction Mammalian_Culture Culture Mammalian Cells Mammalian_Culture->Induction Time_Course Collect Samples at Different Time Points Induction->Time_Course Lysis Cell Lysis & Protein Extraction Time_Course->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Quantification Quantify Protein Levels Western_Blot->Quantification

Figure 2: General Experimental Workflow.

Potential Off-Target Effects and Considerations

While the AID2 system is designed for high specificity, it is important to be aware of potential off-target effects of auxins in non-plant organisms.

  • Aryl Hydrocarbon Receptor (AHR) Pathway Activation in Mammalian Cells: Natural auxin (IAA) has been shown to activate the AHR pathway in several human and mouse cell lines.[11] This can lead to the transcriptional activation of AHR-responsive genes, such as those in the Cytochrome P450 family (e.g., CYP1B1).[11] Since this compound is an IAA analog, it is crucial to perform control experiments (e.g., treating parental cells lacking the AID system components with 5-Ad-IAA) to assess any potential AHR-related effects in the specific cell line being used.

  • TORC1 Inhibition in Yeast: In S. cerevisiae, IAA has been identified as a physiological inhibitor of the Target of Rapamycin Complex 1 (TORC1), a central regulator of cell growth.[12] This effect is observed at micromolar to millimolar concentrations of IAA.[12] Given that 5-Ad-IAA is used at much lower concentrations, it is less likely to have a significant impact on TORC1. However, this potential interaction should be considered, especially if unexpected growth phenotypes are observed.

Off_Target_Pathways cluster_mammalian Mammalian Cells cluster_yeast Yeast Auxin Auxin Analog (e.g., 5-Ad-IAA) AHR AHR Auxin->AHR activates TORC1 TORC1 Auxin->TORC1 inhibits AHR_ARNT AHR-ARNT Complex AHR->AHR_ARNT ARNT ARNT ARNT->AHR_ARNT XRE XRE (DNA) AHR_ARNT->XRE binds CYP1B1 CYP1B1 Gene Expression XRE->CYP1B1 activates Growth Cell Growth TORC1->Growth

Figure 3: Potential Off-Target Pathways.

Conclusion

This compound, in conjunction with the AID2 system, provides a robust and versatile tool for the conditional degradation of proteins in yeast and mammalian cells. Its high potency and specificity allow for precise control over protein levels with minimal perturbation to the host cell's physiology. By following the protocols and considering the potential off-target effects outlined in these notes, researchers can effectively employ this technology to elucidate the functions of a wide range of proteins.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 5-Adamantyl-IAA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) is a synthetic auxin analog that has become a valuable tool in chemical biology and drug discovery. It is a key component of the improved Auxin-Inducible Degron (AID2) system, a powerful technology for inducing rapid and specific degradation of target proteins. This system offers temporal and dose-dependent control over protein levels, making it ideal for studying protein function and for identifying small molecule modulators of protein degradation pathways. These application notes provide detailed protocols for developing and performing high-throughput screening (HTS) assays utilizing this compound to identify compounds that can inhibit or enhance the degradation of a target protein of interest.

The AID2 system is based on the plant hormone auxin signaling pathway. In this engineered system, a protein of interest is tagged with a small degron sequence (AID tag). Cells are engineered to express a modified F-box protein, OsTIR1(F74A), which is a component of the SCF E3 ubiquitin ligase complex. The F74A mutation in OsTIR1 creates a binding pocket that specifically accommodates the bulky adamantyl group of this compound. Upon addition, this compound acts as a "molecular glue," promoting the interaction between OsTIR1(F74A) and the AID-tagged protein. This interaction leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Signaling Pathway

The signaling pathway for the this compound-mediated protein degradation in the AID2 system is a well-defined process. The key components are the engineered OsTIR1(F74A) F-box protein, the AID-tagged target protein, and the small molecule inducer, this compound. The process can be visualized as a linear cascade of events leading to the degradation of the target protein.

AID2_Signaling_Pathway cluster_cell Engineered Mammalian Cell 5_Adamantyl_IAA This compound OsTIR1_F74A OsTIR1(F74A) 5_Adamantyl_IAA->OsTIR1_F74A Binds to SCF_Complex SCF E3 Ligase (Skp1, Cul1, Rbx1) OsTIR1_F74A->SCF_Complex Ubiquitination Poly-ubiquitination SCF_Complex->Ubiquitination Catalyzes AID_Target AID-Tagged Target Protein AID_Target->Ubiquitination Substrate Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded Protein Fragments Proteasome->Degradation Results in

Figure 1: Signaling pathway of this compound-induced protein degradation in the AID2 system.

Data Presentation

A key application of HTS assays with this compound is to screen for small molecules that modulate the degradation of a target protein. The following table summarizes quantitative data from a luciferase-based reporter assay designed to measure the degradation of an AID-tagged luciferase in response to this compound. This data demonstrates the high potency of this compound in the AID2 system.[1]

Concentration of this compound (µM)Luciferase Activity (% of Control)Standard Deviation
01005.2
0.00185.34.1
0.0145.73.5
0.115.22.1
15.81.5
102.10.8

Experimental Protocols

This section provides a detailed methodology for a high-throughput screening assay to identify inhibitors of this compound-induced protein degradation using a luciferase reporter system.

Experimental Workflow

The overall workflow for the HTS assay involves several key steps, from cell line generation to data analysis. This process is designed to be robust and scalable for screening large compound libraries.

HTS_Workflow cluster_workflow HTS Workflow for Inhibitor Screening Cell_Line 1. Engineer Stable Cell Line (OsTIR1(F74A) & AID-Luciferase) Plating 2. Seed Cells in 384-well Plates Cell_Line->Plating Compound_Addition 3. Add Test Compounds (Compound Library) Plating->Compound_Addition Inducer_Addition 4. Add this compound (Induce Degradation) Compound_Addition->Inducer_Addition Incubation 5. Incubate Inducer_Addition->Incubation Lysis_Reagent 6. Add Luciferase Assay Reagent Incubation->Lysis_Reagent Detection 7. Measure Luminescence (Plate Reader) Lysis_Reagent->Detection Data_Analysis 8. Data Analysis (Identify Hits) Detection->Data_Analysis

Figure 2: High-throughput screening workflow to identify inhibitors of this compound-induced degradation.
Detailed Methodologies

1. Generation of a Stable Reporter Cell Line

  • Objective: To create a cell line that stably expresses both the OsTIR1(F74A) F-box protein and the AID-tagged luciferase reporter.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa, or DT40) should be selected based on the experimental context.

  • Vectors:

    • A mammalian expression vector containing the codon-optimized open reading frame for Oryza sativa TIR1 with the F74A mutation. This vector should also contain a selection marker (e.g., puromycin (B1679871) resistance).

    • A second mammalian expression vector containing the firefly luciferase gene fused to an AID tag (e.g., a minimal degron from an Aux/IAA protein). This vector should have a different selection marker (e.g., hygromycin resistance).

  • Procedure:

    • Transfect the host cell line with the OsTIR1(F74A) expression vector.

    • Select for stably transfected cells using the appropriate antibiotic (e.g., puromycin).

    • Expand the resistant cell population.

    • Transfect the OsTIR1(F74A)-expressing cells with the AID-luciferase expression vector.

    • Select for doubly stable cells using the second antibiotic (e.g., hygromycin).

    • Isolate and expand single-cell clones.

    • Validate the clones for the expression of both constructs and for this compound-inducible degradation of the luciferase reporter via Western blot and luciferase activity assays.

2. High-Throughput Screening Assay Protocol

  • Objective: To screen a compound library for inhibitors of this compound-induced degradation of the AID-tagged luciferase.

  • Materials:

    • Validated stable reporter cell line.

    • Cell culture medium and supplements.

    • 384-well white, clear-bottom tissue culture-treated plates.

    • Compound library dissolved in DMSO.

    • This compound stock solution in DMSO.

    • Luciferase assay reagent (e.g., Steady-Glo Luciferase Assay System).

    • Multichannel pipettes or automated liquid handling system.

    • Luminometer plate reader.

  • Procedure:

    • Cell Seeding:

      • Trypsinize and resuspend the reporter cells to a final concentration that will result in 70-80% confluency at the end of the assay.

      • Using a multichannel pipette or automated dispenser, seed the cells into 384-well plates (e.g., 5,000 cells in 40 µL of medium per well).

      • Incubate the plates at 37°C and 5% CO2 for 18-24 hours.

    • Compound Addition:

      • Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM final concentration).

      • Using a pintool or acoustic dispenser, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates.

      • Include appropriate controls:

        • Negative Control (No Degradation): Wells with cells and DMSO vehicle only.

        • Positive Control (Maximal Degradation): Wells with cells and DMSO vehicle.

        • Test Wells: Wells with cells and library compounds.

    • Inducer Addition:

      • Prepare a working solution of this compound in cell culture medium at a concentration that will give a final EC80-EC90 concentration for luciferase degradation (e.g., 0.1 µM).

      • Add 10 µL of the this compound solution to all wells except the negative control wells (add 10 µL of medium with DMSO to negative control wells).

    • Incubation:

      • Incubate the plates at 37°C and 5% CO2 for a predetermined time to allow for protein degradation (e.g., 4-6 hours). This time should be optimized during assay development.

    • Luminescence Detection:

      • Equilibrate the plates and the luciferase assay reagent to room temperature.

      • Add a volume of luciferase assay reagent equal to the volume in the well (e.g., 50 µL).

      • Incubate at room temperature for 10 minutes to ensure complete cell lysis and stabilization of the luminescent signal.

      • Measure the luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)

      • Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the test wells).

      • Validate hits through dose-response experiments to determine their potency (IC50).

Conclusion

The AID2 system, utilizing this compound, provides a robust and highly specific method for controlling protein degradation. The high-throughput screening protocols described here offer a powerful approach for the discovery of novel small molecules that can modulate this process. Such compounds could be valuable research tools for dissecting protein function or serve as starting points for the development of new therapeutic agents that target protein degradation pathways. The adaptability of this system to various target proteins and cell types makes it a versatile platform for a wide range of drug discovery and chemical biology applications.

References

Application Notes and Protocols for Auxin Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of auxins using Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended to guide researchers, scientists, and professionals in drug development through the process of sample preparation, chromatographic separation, and mass spectrometric detection of these critical plant hormones.

Introduction

Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development. Accurate quantification of endogenous auxin levels is essential for understanding their physiological functions and for agricultural and horticultural applications. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for auxin analysis due to its high sensitivity, selectivity, and specificity, allowing for the precise measurement of auxins and their metabolites in complex plant matrices.[1] This document outlines established LC-MS methods, from sample extraction to data acquisition, to ensure reliable and reproducible results.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate auxin analysis and depends on the plant matrix and the specific auxins of interest. Two common and effective methods are Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Protocol 1: Solid-Phase Extraction (SPE) for Auxin Purification

This protocol is suitable for purifying auxins from various plant tissues.[2][3][4]

  • Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead beater.

  • Extraction: Add 1 mL of cold extraction buffer (e.g., 80% methanol (B129727) in water) to the powdered tissue. Vortex thoroughly and incubate at 4°C for at least 1 hour with continuous shaking.

  • Centrifugation: Centrifuge the extract at 13,000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 30 mg) by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Dilute the supernatant with water to a final methanol concentration of 20% and acidify with formic acid to a final concentration of 1%.[2][4] Load the diluted and acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering polar compounds.

  • Elution: Elute the auxins from the cartridge with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: QuEChERS Method for Auxin Analysis in Agricultural Products

The QuEChERS method is a streamlined approach ideal for rapid screening of auxins in food and agricultural samples.[5][6][7][8]

  • Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction and Partitioning: Add 10 mL of acetonitrile (B52724) and the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4,000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., C18 and primary secondary amine - PSA). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube at high speed for 5 minutes.

  • Filtration and Analysis: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of various auxins.

ParameterSpecificationReference
LC System Agilent 1100 HPLC system or equivalent[9]
Column Cadenza CD-C18 (75 x 2.0 mm, 3 µm) or equivalent C18 column[9]
Mobile Phase A Water with 0.1% Formic Acid[10]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[10][11]
Gradient A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 90% B) over several minutes, holds for a few minutes, and then returns to the initial conditions for equilibration.[9]
Flow Rate 0.2 - 0.4 mL/min[9][10]
Column Temperature 30 - 50 °C[9][11]
Injection Volume 5 - 10 µL[9][11]
Mass Spectrometer Triple quadrupole mass spectrometer (e.g., API 3000)[9]
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.[9][12]
Scan Type Multiple Reaction Monitoring (MRM) for targeted quantification.[13]

Quantitative Data Summary

The following table presents a summary of quantitative performance data for LC-MS/MS methods used in auxin analysis.

AnalyteMatrixMethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
4-CPAVegetables, Fruits, TubersQuEChERS-LC-MS/MS1.03.078.9 - 96.4[5][6]
MCPAVegetables, Fruits, TubersQuEChERS-LC-MS/MS1.03.078.9 - 96.4[5][6]
NAAVegetables, Fruits, TubersQuEChERS-LC-MS/MS1.03.078.9 - 96.4[5][6]
NOAVegetables, Fruits, TubersQuEChERS-LC-MS/MS1.03.078.9 - 96.4[5][6]
IPAVegetables, Fruits, TubersQuEChERS-LC-MS/MS1.03.078.9 - 96.4[5][6]
IBAVegetables, Fruits, TubersQuEChERS-LC-MS/MS1.03.078.9 - 96.4[5][6]
IAAChinese CabbageLC/ESI-ITMS8.0 (ng/mL)-77.5 - 99.8[12]
IAARiceHPLC-ESI-MS/MS-~10 pmol/g FW-[9]
IAA-AspRiceHPLC-ESI-MS/MS---[9]
IAA-GluRiceHPLC-ESI-MS/MS---[9]

LOD: Limit of Detection; LOQ: Limit of Quantification; FW: Fresh Weight. Note that LOD and LOQ values can vary depending on the specific instrument and matrix.

Visualizations

Auxin Signaling Pathway

The canonical auxin signaling pathway involves the perception of auxin by TIR1/AFB receptors, leading to the degradation of Aux/IAA transcriptional repressors and subsequent activation of auxin response genes by ARF transcription factors.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF SCF Complex TIR1_AFB->SCF Associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARG Auxin Response Gene ARF->ARG Activates Transcription

Caption: Canonical Auxin Signaling Pathway in the Nucleus.

Experimental Workflow for LC-MS Auxin Analysis

The general workflow for analyzing auxins by LC-MS involves several key steps, from sample collection to data analysis.

LCMS_Workflow SampleCollection 1. Sample Collection (Plant Tissue) Homogenization 2. Homogenization (e.g., Liquid Nitrogen) SampleCollection->Homogenization Extraction 3. Extraction (e.g., 80% Methanol) Homogenization->Extraction Purification 4. Purification (SPE or QuEChERS) Extraction->Purification LC_Separation 5. LC Separation (C18 Column) Purification->LC_Separation MS_Detection 6. MS/MS Detection (Triple Quadrupole) LC_Separation->MS_Detection DataAnalysis 7. Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: General workflow for LC-MS based auxin analysis.

References

Troubleshooting & Optimization

Troubleshooting low efficiency of protein degradation with 5-Adamantyl-IAA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the 5-Adamantyl-IAA (5-Ad-IAA) based Auxin-Inducible Degron (AID) system. This guide provides troubleshooting advice and detailed protocols to help you resolve issues related to low protein degradation efficiency.

Frequently Asked Questions (FAQs)

Section 1: Core Concepts

Q1: What is the this compound-based Auxin-Inducible Degron (AID) system and how does it work?

The 5-Ad-IAA system is an advanced version of the AID technology used for rapid and controlled degradation of a protein of interest (POI). It relies on three core components:

  • An AID degron tag: A short peptide sequence, such as mini-IAA7 or AtIAA17, fused to your target protein.[1][2][3]

  • An engineered F-box protein: Typically, the F74A mutant of Oryza sativa TIR1 (OsTIR1F74A). This protein is a component of the SCF E3 ubiquitin ligase complex.[4][5][6]

  • The small molecule inducer: this compound (5-Ad-IAA), a synthetic auxin analog.[7]

In the presence of 5-Ad-IAA, the OsTIR1F74A protein binds to the AID tag on your POI. This interaction acts as a "molecular glue," bringing the SCF E3 ligase complex to the target protein.[8][9] The E3 ligase then polyubiquitinates the POI, marking it for rapid degradation by the cell's proteasome.[10][11]

inducer 5-Ad-IAA ternary Ternary Complex (POI-AID + 5-Ad-IAA + OsTIR1) inducer->ternary Binds & Induces tir1 OsTIR1(F74A) scf SCF Complex tir1->scf Part of scf->ternary poi Target Protein-AID poi->ternary ub Ubiquitination ternary->ub Recruits E2 Ligase proteasome 26S Proteasome ub->proteasome Targets POI to degraded Degraded Protein proteasome->degraded

Caption: Mechanism of 5-Ad-IAA induced protein degradation.

Q2: Why is this compound paired with a mutant TIR1 (OsTIR1F74A)?

This pairing is a key advantage of the modern AID system, often called AID2. The wild-type TIR1 protein has a small auxin-binding pocket. The F74A mutation in OsTIR1 (or the equivalent F79A in AtTIR1) enlarges this pocket.[1][7] The bulky adamantyl group of 5-Ad-IAA fits specifically and with high affinity into this engineered pocket, a concept known as a "bump-and-hole" strategy.[5]

This engineered pair provides two major benefits:

  • High Sensitivity: The system is effective at concentrations up to 1000-fold lower than the natural auxin (IAA) required for the original AID system, minimizing potential off-target effects.[7][12]

  • Low Basal Degradation: The OsTIR1F74A mutant has a very low affinity for natural cellular auxins, which prevents "leaky" or unintended degradation of the target protein in the absence of the synthetic inducer.[1][5][6]

Section 2: Troubleshooting Low Degradation Efficiency

Q3: I am not observing any degradation of my target protein after adding 5-Ad-IAA. What are the common causes?

This is a frequent issue that can be resolved by systematically checking the key components and conditions of your experiment. Follow the workflow below.

G start_node Low or No Degradation Observed q_tir1 Is OsTIR1(F74A) expressed and stable? start_node->q_tir1 q_poi Is the target protein correctly tagged? q_tir1->q_poi Yes a_tir1 ACTION: Validate OsTIR1 expression (See Protocol 2). Consider re-cloning or increasing expression. q_tir1->a_tir1 No q_inducer Is 5-Ad-IAA concentration and incubation optimal? q_poi->q_inducer Yes a_poi ACTION: Verify tag integration (PCR/sequencing). Check protein expression and size (Western Blot). q_poi->a_poi No q_proteasome Is the proteasome functional? q_inducer->q_proteasome Yes a_inducer ACTION: Perform dose-response and time-course (See Protocol 1). Check reagent storage. q_inducer->a_inducer No a_proteasome ACTION: Use proteasome inhibitor control (See Protocol 3). q_proteasome->a_proteasome No end_node Degradation Successful q_proteasome->end_node Yes

Caption: Troubleshooting workflow for low protein degradation.

Q4: My protein degradation is incomplete or very slow. How can I improve it?

  • Optimize 5-Ad-IAA Concentration and Incubation Time: The kinetics of degradation can vary between cell lines and target proteins. Perform a time-course and dose-response experiment to find the optimal conditions.[13] See Protocol 1 for a detailed method.

  • Verify OsTIR1F74A Expression: The level of the F-box protein is critical. Low or unstable expression of OsTIR1F74A is a common reason for inefficient degradation.[2][3][14] Ensure you have a cell clone with high and stable expression, and it may be necessary to maintain selection pressure to prevent silencing.[3]

  • Consider Target Protein Characteristics: Highly abundant proteins, proteins with long half-lives, or proteins sequestered in specific subcellular compartments may be more difficult to degrade. Longer incubation times or higher concentrations of 5-Ad-IAA may be required.

  • Enhance the Degron Tag: For difficult targets, using multiple tandem copies (e.g., three) of the degron tag can enhance the efficiency of recognition by the TIR1 complex.[4]

Q5: I am observing "leaky" degradation of my target protein without adding 5-Ad-IAA. How can I prevent this?

While the 5-Ad-IAA/OsTIR1F74A system is designed to minimize leaky degradation, it can occasionally occur.[1][5][6]

  • Cause: This is often due to very high overexpression of the OsTIR1F74A protein, which may lead to low-level, auxin-independent interactions with the AID tag.[5]

  • Solution: The best approach is to screen for stable cell clones with a moderate, yet sufficient, level of OsTIR1F74A expression that does not cause basal degradation but still supports efficient degradation upon induction.

Data Presentation

Table 1: Comparison of Common Auxin-Inducible Degron Systems

FeatureConventional AID SystemAdvanced AID System (AID2)
Auxin Inducer Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA)This compound (5-Ad-IAA)
F-box Protein OsTIR1 (Wild-Type)OsTIR1F74A (Mutant)
Effective Concentration High (e.g., 100-500 µM)[15]Very Low (e.g., 1 nM - 1 µM)[5][7]
Degradation Speed Rapid (often within 30-60 min)[11]Very Rapid (can be <30 min)[5][11]
Basal Degradation Can be an issue ("leaky")[1][5][16]Minimal to none[5][6]
Key Advantage First-generation, widely documentedHigh specificity, low toxicity, minimal leakiness[12]

Experimental Protocols

Protocol 1: Optimizing 5-Ad-IAA Concentration and Incubation Time

This protocol helps determine the optimal dose and treatment duration for efficient degradation of your AID-tagged protein.

Materials:

  • Cell line stably expressing OsTIR1F74A and your AID-tagged POI.

  • Complete cell culture medium.

  • 5-Ad-IAA stock solution (e.g., 1 mM in DMSO).[17]

  • Vehicle control (DMSO).

  • Multi-well plates (e.g., 6-well or 12-well).

  • Reagents for Western Blotting (lysis buffer, antibodies, etc.).

Procedure:

  • Cell Seeding: Plate your cells at a density that ensures they remain in the exponential growth phase throughout the experiment. Allow them to adhere and recover for 18-24 hours.

  • Dose-Response Setup:

    • Prepare serial dilutions of 5-Ad-IAA in culture medium from your stock. A suggested range is 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, and 1 µM.

    • Include a vehicle-only (DMSO) control and an untreated control.

    • Replace the medium in each well with the medium containing the different concentrations of 5-Ad-IAA.

    • Incubate for a fixed time point based on published data (e.g., 2-4 hours).[7]

  • Time-Course Setup:

    • Treat cells with a single, effective concentration of 5-Ad-IAA determined from your dose-response experiment or literature (e.g., 100 nM).

    • Prepare separate wells for each time point. Suggested time points are 0, 30 min, 60 min, 2h, 4h, and 8h.

    • Include a vehicle-treated control harvested at the final time point.

  • Cell Lysis and Analysis:

    • At the end of each incubation period, wash the cells with ice-cold PBS and lyse them directly in the plate using an appropriate lysis buffer containing protease and phosphatase inhibitors.

    • Quantify protein levels using a standard Western Blot procedure (see Protocol 2). Probe for your protein of interest and a loading control (e.g., Actin, Tubulin).

  • Data Interpretation:

    • For the dose-response, identify the lowest concentration of 5-Ad-IAA that achieves maximal degradation (Dmax). This is your optimal concentration.

    • For the time-course, determine the earliest time point at which maximal degradation is achieved.

Protocol 2: Validation of OsTIR1F74A and AID-Tagged Protein Expression by Western Blot

This protocol verifies the presence of the two key protein components of the AID system.

Materials:

  • Cell lysates from your experimental cell line and a parental (negative control) cell line.

  • SDS-PAGE gels and running buffer.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Anti-AID tag antibody (e.g., anti-V5, anti-FLAG, or a custom antibody against the degron sequence).

    • Anti-TIR1 antibody or an antibody against a tag fused to TIR1 (e.g., anti-RFP, anti-myc).

    • Antibody against your protein of interest (if the tag is small).

    • Anti-loading control antibody (e.g., anti-Actin, anti-Tubulin).

  • HRP-conjugated secondary antibodies.

  • ECL substrate for chemiluminescence.

Procedure:

  • Protein Quantification: Determine the protein concentration of your cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from your experimental and parental cell lysates onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • To confirm the tagged POI, look for a band at a higher molecular weight than the untagged protein in the parental line.

    • To confirm OsTIR1F74A expression, look for a band of the correct size that is absent in the parental line.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[7]

start Generate Stable Cell Lines tir1 1. Express OsTIR1(F74A) start->tir1 tag 2. Tag Endogenous POI with AID degron (CRISPR) tir1->tag screen 3. Isolate and Expand Clones tag->screen validate 4. Validate Expression (Western Blot - Protocol 2) screen->validate experiment 5. Perform Degradation Assay (Protocol 1) validate->experiment

Caption: Experimental workflow for generating and validating an AID system.
Protocol 3: Confirmation of Proteasome-Dependent Degradation

This control experiment confirms that the observed protein loss is due to the proteasome and not other effects.

Materials:

  • Validated AID system cell line.

  • 5-Ad-IAA at optimal concentration.

  • A proteasome inhibitor (e.g., MG-132 or Bortezomib).

  • Vehicle controls (DMSO).

Procedure:

  • Setup: Prepare four treatment groups:

    • Vehicle Only (Control)

    • 5-Ad-IAA only

    • Proteasome Inhibitor only

    • 5-Ad-IAA + Proteasome Inhibitor (pre-treat with inhibitor for 1-2 hours before adding 5-Ad-IAA).

  • Treatment: Treat cells for the optimal time determined in Protocol 1.

  • Analysis: Harvest cell lysates and perform a Western Blot for your target protein.

  • Expected Outcome:

    • The "5-Ad-IAA only" group should show significant degradation of the target protein.

    • The "5-Ad-IAA + Proteasome Inhibitor" group should show a "rescue" of the protein, with levels similar to the vehicle control.[18] This confirms the degradation is proteasome-dependent.

References

How to address off-target effects of 5-Adamantyl-IAA in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA). This resource is designed for researchers, scientists, and drug development professionals using 5-Ad-IAA in their experiments, particularly within the context of the Auxin-Inducible Degron (AID) system. Here you will find troubleshooting guides and frequently asked questions to help you design robust experiments and address potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is 5-Adamantyl-IAA and what is its primary on-target mechanism?

A1: this compound is a synthetic analog of the plant hormone indole-3-acetic acid (IAA). Its primary application is in the second-generation Auxin-Inducible Degron (AID2) system for conditional protein depletion.[1][2][3] The on-target mechanism relies on a "bump-and-hole" strategy.[1] 5-Ad-IAA (the "bump") is specifically designed to bind to a mutated auxin receptor, typically Oryza sativa TIR1 with a phenylalanine-to-alanine mutation (OsTIR1F74A) or a similar mutation in another TIR1 ortholog (the "hole").[1][2][3] This binding acts as a molecular glue, inducing the interaction between the engineered OsTIR1F74A and a target protein that has been endogenously tagged with an auxin-inducible degron (AID). This ternary complex formation leads to the polyubiquitination of the target protein by the SCF E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[1]

Q2: What are the main concerns regarding off-target effects of this compound?

A2: The primary concern for any small molecule is that it may interact with unintended cellular proteins, leading to unforeseen biological consequences. For 5-Ad-IAA, potential off-target effects can be categorized in two ways:

  • TIR1-independent effects: The compound could bind to endogenous proteins other than the engineered TIR1, altering their function and causing a phenotype unrelated to the degradation of your target protein.

  • Target-independent effects: The 5-Ad-IAA–TIR1F74A complex could have neomorphic activities or sequester cellular factors, independent of the degradation of the AID-tagged protein of interest.

While specific off-target binders of 5-Ad-IAA have not been systematically profiled in published literature, studies on the parent molecule, IAA, show that it can induce cytotoxicity, oxidative stress, and DNA damage at high concentrations (e.g., 1 mM) in mammalian cells.[4][5][6] The core strategy of the AID2 system is to use 5-Ad-IAA at picomolar or nanomolar concentrations—often 1,000-fold lower than IAA in the original AID system—to vastly increase specificity and minimize the likelihood of such off-target interactions.[1]

Q3: How does the AID2 system inherently minimize off-target effects?

A3: The AID2 system is engineered for high specificity, which inherently reduces the probability of off-target effects. This is achieved through two key features:

  • High Affinity Binding: The engineered OsTIR1F74A receptor and 5-Ad-IAA have a binding affinity that is up to 1000-fold stronger than the wild-type TIR1 and natural auxin pair.

  • Low Concentration Requirement: Due to this high affinity, potent and rapid degradation of the target protein can be achieved with very low concentrations of 5-Ad-IAA (typically in the nanomolar range).[1] At these concentrations, the compound is less likely to engage in low-affinity, non-specific binding with other cellular proteins. Studies have shown that with the improved AID2 system, there is no detectable "leaky" or basal degradation of the target protein in the absence of the inducer, highlighting the system's specificity.[1][2]

Troubleshooting Guide: Addressing Off-Target Effects

This guide provides structured advice and experimental protocols to identify, control for, and mitigate potential off-target effects of this compound.

Issue 1: An unexpected phenotype is observed after 5-Ad-IAA treatment.

If you observe a phenotype that you suspect may be an off-target effect, it is crucial to perform a series of control experiments to dissect the cause. The central principle is to isolate the effect of 5-Ad-IAA from the on-target degradation of your protein of interest.

Logical Workflow for Investigating Unexpected Phenotypes

G A Start: Unexpected Phenotype Observed with 5-Ad-IAA B Control 1: Parental Cell Line + 5-Ad-IAA (No TIR1, No AID-tag) A->B C Control 2: TIR1-only Cell Line + 5-Ad-IAA (TIR1 expressed, No AID-tag) A->C D Control 3: Vehicle Control (Full System + Vehicle) A->D E Phenotype Present? B->E F Phenotype Present? C->F G Phenotype Present? D->G H Conclusion: Phenotype is likely a TIR1-independent off-target effect of 5-Ad-IAA. E->H Yes I Conclusion: Phenotype is likely a target-independent effect of the 5-Ad-IAA/TIR1 complex. E->I No, check Control 2 F->I Yes J Conclusion: Phenotype is likely an on-target effect of the experimental manipulation (e.g., solvent). F->J No, check Control 3 G->J Yes K Conclusion: Phenotype is likely an ON-TARGET effect due to degradation of the protein of interest. G->K No

Caption: A logical workflow for troubleshooting unexpected phenotypes.

Experimental Protocols for Key Controls

1. Titration of this compound Concentration

  • Objective: To determine the minimal concentration of 5-Ad-IAA required for efficient target degradation, thereby minimizing the risk of off-target effects.

  • Methodology:

    • Plate your experimental cells (expressing engineered TIR1 and the AID-tagged protein) in a multi-well format.

    • Prepare a dilution series of 5-Ad-IAA in your culture medium. A typical range to test is from 1 pM to 1 µM.

    • Treat the cells with the different concentrations of 5-Ad-IAA for a fixed time point (e.g., 2, 4, or 8 hours).

    • Lyse the cells and perform Western blotting to assess the degradation of the AID-tagged target protein.

    • Select the lowest concentration that achieves the desired level of protein depletion for all future experiments.

2. Parental Cell Line Control

  • Objective: To determine if 5-Ad-IAA causes any phenotypic changes in the absence of the AID system components.

  • Methodology:

    • Culture the parental cell line (the original line from which your engineered cells were derived, which does not express OsTIR1F74A or the AID-tagged protein).

    • Treat these cells with the working concentration of 5-Ad-IAA determined from your titration experiment.

    • As a parallel control, treat another set of parental cells with the vehicle (e.g., DMSO) alone.

    • Assess the phenotype of interest (e.g., cell viability, morphology, gene expression) at relevant time points.

    • Interpretation: If the phenotype is observed in this experiment, it is a TIR1-independent off-target effect of the compound.

3. Vehicle and Negative Controls

  • Objective: To ensure that the solvent used to dissolve 5-Ad-IAA or other experimental conditions are not causing the observed phenotype.

  • Methodology:

    • Use three groups of your fully engineered cells (expressing both OsTIR1F74A and the AID-tagged protein).

    • Group 1 (Experimental): Treat with the working concentration of 5-Ad-IAA.

    • Group 2 (Vehicle Control): Treat with an equivalent volume of the vehicle (e.g., DMSO or ethanol) used for the 5-Ad-IAA stock.

    • Group 3 (Untreated Control): Treat with culture medium only.

    • Assess the phenotype of interest.

    • Interpretation: If the phenotype appears in the vehicle control group, the solvent may be the cause. If it appears in all groups, it may be an artifact of the experimental conditions.

Issue 2: Concern about subtle or unknown off-target effects.

Even without an obvious unexpected phenotype, it is good practice to validate the specificity of the system.

Advanced Validation Strategies

1. Rescue Experiment

  • Objective: To confirm that the observed phenotype is due to the depletion of the target protein and not an off-target effect.

  • Methodology:

    • Create a version of your target protein that is resistant to degradation. This can be achieved by expressing a version of the protein from a transgene that lacks the AID tag or has a mutated degron sequence.

    • Introduce this "rescue" construct into your engineered cell line.

    • Treat the cells with 5-Ad-IAA.

    • Interpretation: If the phenotype is reversed or "rescued" in the presence of the degradation-resistant protein, it strongly indicates that the phenotype is an on-target consequence of depleting your protein of interest.

Signaling Pathway of the AID2 System

Caption: On-target mechanism of the 5-Ad-IAA-mediated AID2 system.

Quantitative Data Summary

The primary advantage of 5-Ad-IAA is its potency in the engineered AID2 system, allowing for significantly lower working concentrations compared to natural auxins in the original AID system.

CompoundSystem ComponentTypical Concentration RangeRelative PotencyReference
This compound Engineered OsTIR1F74A100 pM - 1 µM~1000x stronger than IAA/TIR1WT[1]
Indole-3-acetic acid (IAA) Wild-Type TIR1100 µM - 500 µMBaseline[7]
1-Naphthaleneacetic acid (NAA) Wild-Type TIR1~500 µMSimilar to IAA[1]

Note: Optimal concentrations are cell-type and target-dependent and should always be determined empirically through titration experiments.

References

Instability issues with 5-Adamantyl-IAA and how to prevent them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Adamantyl-IAA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound and to offer solutions for potential instability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a synthetic auxin, a class of plant hormones that regulate various aspects of plant growth and development. The key feature of this compound is the presence of a bulky adamantyl group attached to the indole (B1671886) ring of indole-3-acetic acid (IAA)[1]. This modification enhances its stability and bioactivity compared to the natural auxin IAA, making it a valuable tool in agricultural applications for promoting plant growth and resilience[1]. It is also utilized in the auxin-inducible degron (AID) system for targeted protein degradation in non-plant organisms[2][3].

Q2: How should I store solid this compound?

Solid this compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C. It is important to protect it from light and moisture to ensure its long-term stability.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, this compound stock solutions should be prepared using a dry, aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). A commonly used concentration for a stock solution is 1 mM[3][4]. Aliquots of the stock solution should be stored at -20°C to minimize degradation from repeated freeze-thaw cycles. Under these conditions, a 1 mM DMSO stock solution of this compound has been shown to be stable for at least 7 days at room temperature with no loss of activity[4].

Troubleshooting Guide

This guide addresses common instability issues that you might encounter during your experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected experimental results. Degradation of this compound in working solutions.Prepare fresh working solutions from a frozen stock for each experiment. Avoid prolonged storage of diluted aqueous solutions.
Photodegradation of this compound.Protect your working solutions and experimental setup from light, especially if the experiment is conducted over an extended period. Use amber-colored tubes or wrap containers in aluminum foil.
Incompatibility with buffer components.While specific data for this compound is limited, some buffer components can affect the stability of small molecules. If you suspect buffer incompatibility, consider preparing fresh solutions in a different buffer system (e.g., switch from a phosphate-based to a Tris-based buffer, or vice versa) and compare the results.
Precipitation observed in stock or working solutions. Poor solubility in the chosen solvent.Ensure you are using a recommended solvent like DMSO for stock solutions. For aqueous working solutions, ensure the final concentration of the organic solvent from the stock solution is low enough to not cause precipitation and is compatible with your experimental system.
Freeze-thaw cycles leading to precipitation.Aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing.

Experimental Protocols

Protocol for Preparation and Storage of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-blocking microcentrifuge tubes

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

  • In a sterile environment, weigh the desired amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).

  • Gently vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-blocking microcentrifuge tubes.

  • Store the aliquots at -20°C.

Stability Data

Condition Observation for this compound Inference/Comparison with other Auxins
Storage of 1 mM DMSO stock No loss of activity after 7 days at room temperature when stored at -20°C initially[4].Synthetic auxins like NAA are generally more stable than IAA[5].
Photodegradation Specific data not available.IAA is known to be susceptible to photodegradation. It is recommended to protect this compound solutions from light as a precaution.
pH Stability Specific data not available.The stability of indole compounds can be pH-dependent. It is advisable to maintain a pH close to neutral for working solutions unless the experimental protocol requires otherwise.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

degradation_pathway Potential Degradation Pathway of Indole-3-Acetic Acid (IAA) IAA Indole-3-Acetic Acid (IAA) Oxidation Oxidation IAA->Oxidation Oxidative Stress (e.g., light, heat) Conjugation Conjugation IAA->Conjugation Enzymatic Activity Oxidative_Products Oxidative Degradation Products (e.g., Oxindole-3-acetic acid) Oxidation->Oxidative_Products Conjugated_Products Conjugated Products (e.g., IAA-amino acid conjugates) Conjugation->Conjugated_Products

Caption: Inferred degradation pathways for the IAA core of this compound.

experimental_workflow Recommended Workflow for Handling this compound cluster_storage Storage cluster_preparation Stock Solution Preparation cluster_experiment Experimental Use Solid Solid this compound (2-8°C, dark, dry) Dissolve Dissolve in anhydrous DMSO (e.g., 1 mM) Solid->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store_Stock Store at -20°C Aliquot->Store_Stock Thaw Thaw a single aliquot Store_Stock->Thaw Dilute Prepare fresh working solution Thaw->Dilute Protect Protect from light Dilute->Protect Use Use in experiment Protect->Use

Caption: Recommended workflow for handling this compound to minimize instability.

troubleshooting_logic Troubleshooting Logic for Instability Issues Start Inconsistent/Weak Results Check_Solution_Age Is the working solution fresh? Start->Check_Solution_Age Check_Light_Exposure Was the experiment protected from light? Check_Solution_Age->Check_Light_Exposure Yes Prepare_Fresh Prepare fresh working solution for each experiment Check_Solution_Age->Prepare_Fresh No Check_Buffer Consider buffer compatibility Check_Light_Exposure->Check_Buffer Yes Protect_From_Light Use amber tubes or foil to shield from light Check_Light_Exposure->Protect_From_Light No Test_New_Buffer Test an alternative buffer system Check_Buffer->Test_New_Buffer Suspected Incompatibility End Problem Resolved Check_Buffer->End No Issue Suspected Prepare_Fresh->End Protect_From_Light->End Test_New_Buffer->End

Caption: A logical workflow for troubleshooting experimental issues with this compound.

References

Overcoming poor solubility of 5-Adamantyl-IAA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Adamantyl-IAA. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimentation, with a primary focus on the compound's poor aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is this compound difficult to dissolve in aqueous solutions like water or PBS?

A1: this compound possesses a large, hydrophobic adamantyl group and an indole (B1671886) ring system, making it poorly soluble in polar solvents like water or phosphate-buffered saline (PBS).[1][2] Compounds with significant hydrophobic character tend to aggregate in aqueous environments to minimize their contact with water molecules, leading to low solubility.[3][4] A structurally similar compound, 5-Ph-IAA, demonstrates very low solubility in PBS (pH 7.2) at approximately 0.20 mg/mL, suggesting a similar challenge for this compound.[5][6]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended method is to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is an excellent choice as it can dissolve a wide range of both polar and nonpolar compounds and is miscible with water.[7][8] One study successfully dissolved this compound in DMSO to create a 1 mM stock solution.[9] Other organic solvents like ethanol (B145695) and dimethylformamide (DMF) are also effective for similar compounds.[5]

Q3: How do I prepare a working solution from a DMSO stock, and what is the maximum recommended final DMSO concentration?

A3: To prepare a working solution, you should perform a serial dilution of your concentrated DMSO stock into your final aqueous buffer or cell culture medium.[10] It is critical to keep the final concentration of DMSO in your experiment as low as possible, because organic solvents can have physiological effects on cells.[5] A final DMSO concentration of less than 0.5% is generally recommended, although the specific tolerance can vary depending on the cell type or experimental system.[11][12]

Q4: My this compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue that occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to prepare a more dilute working solution.

  • Increase Solvent Concentration: You can slightly increase the final percentage of DMSO, but be mindful of its potential toxicity to your cells.

  • Use Intermediary Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Vortex While Diluting: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that can trigger precipitation.[11]

  • Try an Alternative Solubilization Method: If precipitation persists, consider using pH adjustment or complexation agents like cyclodextrins.[13][14]

Q5: Can I dissolve this compound without using an organic solvent?

A5: Yes, two primary methods can be employed to avoid organic solvents:

  • pH Adjustment: this compound contains a carboxylic acid group, similar to the parent compound Indole-3-acetic acid (IAA). The solubility of IAA is known to increase significantly in alkaline conditions (high pH) because the carboxylic acid is deprotonated to form a more soluble salt.[14] You can dissolve this compound in a buffer with a basic pH and then carefully neutralize it to your desired experimental pH.[14]

  • Complexation: Using complexing agents like cyclodextrins can enhance aqueous solubility without organic solvents.[15]

Q6: What are cyclodextrins and how can they improve the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[15] They can encapsulate a hydrophobic "guest" molecule, like this compound, within their central cavity.[3] This "guest-host" complex presents a hydrophilic exterior to the water, thereby increasing the apparent aqueous solubility of the guest molecule.[3][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[16]

Solubility Data

SolventApproximate Solubility of 5-Ph-IAAReference(s)
Ethanol~33 mg/mL[5]
DMSO~20 mg/mL[5][6]
Dimethylformamide (DMF)~16 mg/mL[5]
PBS (pH 7.2)~0.2 mg/mL[5][6]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution using DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 1 mM to 100 mM).[9][17]

  • Vortex the tube vigorously for 30-60 seconds. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved.[18]

  • Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -20°C.[9]

  • For experiments, thaw an aliquot and dilute it into your final aqueous medium to the desired working concentration, ensuring the final DMSO volume is minimal (e.g., <0.5%).

Protocol 2: Solubilization using pH Adjustment (Alkaline Method)

This protocol is adapted from methods used for Indole-3-acetic acid (IAA) and should be optimized for this compound.[14]

  • Weigh the this compound powder.

  • Add a small volume of 1N NaOH dropwise while mixing until the powder dissolves completely. This creates a basic environment where the carboxylic acid group is deprotonated to its soluble salt form.[14]

  • Once dissolved, add your desired aqueous buffer (e.g., PBS) to dilute the solution.

  • Carefully adjust the pH of the final solution back to the desired physiological range (e.g., 7.2-7.4) using a suitable buffer system, such as a sodium phosphate (B84403) buffer.[14]

  • Sterilize the final solution by passing it through a 0.22 µm filter.

Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This is a general laboratory method for forming inclusion complexes.[13]

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).

  • Add the this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 (IAA:Cyclodextrin) is a good starting point.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After stirring, centrifuge the solution at high speed to pellet any undissolved compound.

  • Carefully collect the supernatant, which contains the solubilized this compound/cyclodextrin complex. The concentration of the dissolved compound should be confirmed analytically (e.g., via HPLC or UV-Vis spectroscopy).

Visual Guides

Signaling Pathways and Workflows

The following diagrams illustrate key concepts and processes related to this compound.

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus Auxin This compound (Auxin Analog) TIR1 TIR1 Receptor Auxin->TIR1 Binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA Binds to Degradation Proteasomal Degradation AuxIAA->Degradation Tagged for Degradation ARF ARF (Transcription Factor) Genes Auxin-Responsive Gene Expression ARF->Genes Activates Degradation->ARF Releases

Caption: Simplified signaling pathway for auxin and its analogs.[19][20]

A 1. Weigh This compound Powder B 2. Add 100% DMSO A->B C 3. Vortex / Sonicate until fully dissolved B->C D 4. Concentrated Stock Solution (e.g., 10-100 mM) C->D E 5. Dilute dropwise into aqueous buffer while mixing D->E F 6. Final Working Solution (Final DMSO < 0.5%) E->F

Caption: Standard experimental workflow for solubilizing this compound with DMSO.

Start Compound precipitates upon dilution into aqueous buffer? Sol1 Lower final concentration Start->Sol1 Yes Sol2 Vortex vigorously during dilution Start->Sol2 Yes End Solution is stable. Proceed with experiment. Start->End No Sol3 Try alternative method: pH Adjustment Sol1->Sol3 Sol4 Try alternative method: Use Cyclodextrins Sol2->Sol4

Caption: Troubleshooting logic for addressing precipitation issues.

References

Unexpected phenotypic changes in cells treated with 5-Adamantyl-IAA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 5-Adamantyl-IAA in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected phenotypic changes observed in cells treated with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic analog of the plant hormone auxin (indole-3-acetic acid, IAA). It is a key component of the second-generation Auxin-Inducible Degron (AID2) system for targeted and rapid protein degradation.[1][2] The AID2 system relies on a "bump-and-hole" strategy.[1][3] A bulky adamantyl group is added to the IAA molecule (the "bump"), and a corresponding mutation is made in the auxin receptor protein, typically from Oryza sativa TIR1 (OsTIR1), creating a "hole" (e.g., F74A or F74G mutation).[4][5][6] This engineered receptor preferentially binds this compound over the natural auxin, leading to the recruitment of an AID-tagged protein of interest to the SCF E3 ubiquitin ligase complex and its subsequent degradation by the proteasome.[7][8] This system is designed for high specificity and efficiency at very low compound concentrations.[5][9]

Q2: I'm observing significant cell death after treatment with this compound. Is this expected?

While the AID2 system is designed to minimize toxicity by using much lower ligand concentrations than the original AID system, cytotoxicity can still occur.[5][9] Unexpected cell death could be due to several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line.

  • Target Protein Essentiality: The observed cell death may be the expected phenotype if your target protein is essential for cell viability or proliferation. The rapid degradation induced by the AID2 system can reveal such essential functions more directly than slower methods like RNAi.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level.

  • Off-Target Effects: Although rare with the AID2 system, off-target effects cannot be entirely ruled out.

Q3: My target protein is not degrading completely, leading to a confusing or mixed phenotype. What can I do?

Incomplete degradation is a common issue that can lead to ambiguous results.[7] Consider the following troubleshooting steps:

  • Optimize this compound Concentration: Titrate the concentration of this compound to find the optimal level for efficient degradation in your system. While nanomolar concentrations are often effective, the ideal concentration can be protein- and cell-line-dependent.[10][11]

  • Check OsTIR1 Expression: The expression level of the mutated OsTIR1 protein is critical. Insufficient levels may lead to incomplete degradation. Conversely, very high levels might contribute to basal degradation even without the ligand.[11]

  • Verify AID Tag Integrity: Ensure the AID tag on your protein of interest is correctly integrated and accessible. The location of the tag (N- or C-terminus) can influence degradation efficiency.

  • Protein Half-Life: Highly stable or abundant proteins may require longer treatment times or higher concentrations of this compound for complete degradation.

Q4: I'm observing a phenotype even before adding this compound. What is causing this "leaky" effect?

The AID2 system was specifically engineered to reduce the "leaky" or basal degradation that was a drawback of the original AID system.[1][3][4][12] However, some residual leakiness might still be observed.[5][7] This could be due to:

  • High OsTIR1 Expression: Overexpression of the OsTIR1(F74A/G) receptor might lead to a low level of ligand-independent degradation.[11]

  • Target Protein Sensitivity: The function of your protein of interest might be highly sensitive to even minor reductions in its cellular concentration.

  • Comparison with Original AID System: The AID2 system shows significantly less leaky degradation compared to the first-generation AID system.[4][12] If you have previously used the original system, the baseline phenotype might appear different.

Troubleshooting Guide

This guide addresses specific unexpected phenotypic changes you might encounter.

Observed Issue Potential Cause Recommended Action
High levels of apoptosis or necrosis. 1. This compound concentration is too high.2. The target protein is essential for cell survival.3. Solvent toxicity.1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. This may be the true phenotype. Consider time-course experiments to distinguish primary from secondary effects.3. Ensure the final solvent concentration is below the toxic threshold for your cells.
Inconsistent or partial phenotype across the cell population. 1. Incomplete protein degradation.2. Heterogeneous expression of OsTIR1(F74A/G).3. Cell cycle-dependent function of the target protein.1. Increase this compound concentration or treatment duration. Confirm degradation by Western blot.2. If using a polyclonal population, consider single-cell cloning to obtain a clonal line with uniform OsTIR1 expression.3. Synchronize cells before treatment to assess phenotype at specific cell cycle stages.
Phenotype is observed, but Western blot shows residual target protein. 1. A small amount of remaining protein is sufficient for function.2. The antibody is detecting a non-specific band.1. This suggests your protein functions at very low concentrations. The observed phenotype is likely valid.2. Validate your antibody with appropriate controls (e.g., knockout/knockdown cell lines).
No phenotype is observed despite confirmed protein degradation. 1. The protein is not essential for the phenotype under investigation.2. Functional redundancy with other proteins.3. The experimental endpoint is not sensitive enough to detect the change.1. Re-evaluate the hypothesized function of the protein.2. Investigate potential compensatory mechanisms or redundant pathways.3. Consider more sensitive or alternative assays to measure the phenotype.
Unexpected changes in cell morphology or gene expression unrelated to the known function of the target protein. 1. Off-target effects of this compound.2. The target protein has unknown functions.1. Perform rescue experiments by expressing an untaggable version of the target protein. If the phenotype is rescued, it is likely on-target. Consider proteomics to identify other affected proteins.[13]2. The AID2 system is a powerful tool for uncovering novel protein functions due to its rapid action.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters of the AID2 system using this compound or the similar analog 5-Ph-IAA.

Table 1: Ligand Concentration and Degradation Kinetics

ParameterOriginal AID System (IAA)AID2 System (5-Ad-IAA / 5-Ph-IAA)Reference
Effective Ligand Concentration 100 - 500 µM1 - 100 nM[4][10]
Fold-Lower Concentration N/A~670 to 1000-fold lower[1][5][9]
Target Protein Half-Life Variable, often >30 min10 - 45 min[14][15]
Basal Degradation Often observedNot detectable or significantly reduced[3][4][5][12]

Table 2: Comparison of Different TIR1 Mutants and Ligands

TIR1 VariantLigandRelative Affinity/PotencyKey FeatureReference
OsTIR1 (Wild-Type)IAA/NAABaselineOriginal AID system, prone to leakiness.[16]
AtTIR1(F79G)5-Ph-IAAHighImproved degradation control in C. elegans.[12]
OsTIR1(F74G)5-Ph-IAAHighNo detectable leaky degradation.[1][17]
OsTIR1(F74A)This compoundVery High (>1000x IAA)Picomolar to nanomolar effective concentrations.[4][10][9]

Experimental Protocols

Protocol 1: General Workflow for Inducing Protein Degradation

A generalized workflow for a protein degradation experiment using the AID2 system.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Generate stable cell line expressing mutant OsTIR1 (e.g., F74A) B Endogenously tag protein of interest with an AID degron sequence (e.g., using CRISPR/Cas9) A->B C Verify OsTIR1 expression and correct tagging of target protein B->C D Culture cells to desired confluency C->D F Treat cells with final concentration of this compound (e.g., 1-100 nM) D->F E Prepare this compound stock solution (e.g., in DMSO) E->F G Incubate for desired time (e.g., 30 min to 24 hours) F->G H Harvest cells for analysis G->H I Assess protein degradation (e.g., Western Blot, Mass Spec) H->I J Perform phenotypic assays (e.g., viability, imaging, cell cycle analysis) H->J

Fig. 1: General experimental workflow for the AID2 system.
Protocol 2: Preparation of this compound Stock Solution

  • Reconstitution: this compound is typically supplied as a powder. Reconstitute it in a sterile, high-quality solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 3: Western Blot Analysis of Protein Degradation
  • Cell Lysis: After treating cells with this compound for the desired time points (including a 0-hour control), wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to your protein of interest. Also, probe with a primary antibody for a loading control (e.g., GAPDH, β-actin, or tubulin).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control and the untreated sample.

Signaling Pathway Diagram

AID2 Signaling Pathway

The diagram below illustrates the molecular mechanism of the this compound-induced protein degradation via the AID2 system.

AID2_Pathway POI Protein of Interest-AID Tag Proteasome 26S Proteasome POI->Proteasome Degradation TIR1 Mutant OsTIR1 (F74A/G) TIR1->POI Binds AID Tag SCF SCF Complex (Skp1, Cul1, Rbx1) TIR1->SCF Forms E3 Ligase SCF->POI Recruits Target Ub Ubiquitin Ub->POI Polyubiquitination Ligand This compound Ligand->TIR1 Binds ('bump-and-hole')

Fig. 2: Mechanism of this compound-mediated protein degradation.

References

Technical Support Center: 5-Adamantyl-IAA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with experiments involving 5-Adamantyl-IAA. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My target protein, tagged with an Auxin-Inducible Degron (AID), is not degrading after adding this compound. What are the possible causes?

Several factors could be preventing the degradation of your AID-tagged protein of interest (POI). Here's a checklist of potential issues to investigate:

  • Incorrect TIR1 variant: this compound is designed to work with a mutated version of the TIR1 F-box protein, specifically one with a modified auxin-binding pocket.[1][2][3] For instance, in Oryza sativa (rice), the corresponding mutant is OsTIR1F74A, and in Arabidopsis thaliana, it is AtTIR1F79A or AtTIR1F79G.[1][2] Using the wild-type TIR1 will not result in efficient degradation with this compound.

  • Suboptimal this compound Concentration: While this compound is effective at concentrations 1,000 to 10,000 times lower than natural auxin, an appropriate concentration is still crucial.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and target protein.

  • Improper this compound Preparation and Storage: this compound is a powder that needs to be dissolved properly.[5][6] It is soluble in organic solvents like DMSO, ethanol, and dimethylformamide.[7] Ensure your stock solution is fully dissolved and stored correctly (at -20°C for up to 3 years as a powder) to maintain its activity. Aqueous solutions are not recommended for long-term storage.[7]

  • Issues with the AID Tag: The AID tag itself might be improperly folded, inaccessible to the SCF complex, or the fusion to your protein of interest may interfere with its function. Consider testing a different location for the AID tag on your protein (N-terminus, C-terminus, or an internal loop).

  • Inefficient Ubiquitination or Proteasomal Degradation: The issue may lie downstream of the auxin-TIR1 interaction. The cell line you are using might have limitations in its ubiquitin-proteasome system, or your protein of interest may be resistant to degradation.

Q2: I'm observing high background degradation of my AID-tagged protein even without adding this compound. How can I reduce this?

A key advantage of the AID2 system with this compound and a mutated TIR1 is the reduction of background degradation.[2][3] If you are still observing this, consider the following:

  • Leaky TIR1 Expression: If the expression of your mutated TIR1 is too high, it might lead to some ligand-independent degradation. Using an inducible promoter to control the expression of the mutated TIR1 can help mitigate this.

  • Instability of the Fusion Protein: The fusion of the AID tag to your protein of interest might inherently destabilize it, leading to its degradation through pathways independent of the AID system.

Q3: What is the mechanism of action of this compound in the AID2 system?

This compound is a synthetic auxin analog.[5] Its mechanism is centered on the Auxin-Inducible Degron (AID) system, specifically the second-generation AID2 system. Here’s a breakdown of the signaling pathway:

  • Binding to Mutated TIR1: this compound has a high binding affinity for a mutated version of the TIR1 protein (e.g., OsTIR1F74A).[2][4] This "bump-and-hole" strategy ensures that the synthetic auxin interacts specifically with the engineered receptor and not with the endogenous wild-type TIR1.[2]

  • Formation of the SCF Complex: TIR1 is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[2]

  • Recruitment of AID-tagged Protein: The binding of this compound to the mutated TIR1 promotes the interaction between the SCF complex and the AID tag fused to your protein of interest.[2]

  • Polyubiquitination: The SCF complex then polyubiquitinates the AID-tagged protein.[2]

  • Proteasomal Degradation: The polyubiquitinated protein is recognized and targeted for degradation by the 26S proteasome.[2]

This process leads to the rapid and specific depletion of your target protein.

Quantitative Data Summary

ParameterThis compound with Mutated TIR1 (AID2 System)Natural Auxin (IAA) with Wild-Type TIR1 (AID System)Reference(s)
Relative Binding Affinity ~1000-fold strongerStandard[4]
Effective Concentration Picomolar to low nanomolar rangeMicromolar range[2]
Background Degradation Minimal to none detectedCan be an issue[2][3]
Depletion Kinetics Faster depletion observedSlower depletion[1]

Experimental Protocols

General Protocol for Protein Depletion using the AID2 System

This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for each specific experimental setup.

  • Cell Line Preparation:

    • Ensure your cells are stably expressing both the mutated TIR1 (e.g., OsTIR1F74A) and your AID-tagged protein of interest.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Induction of Protein Degradation:

    • Culture your cells to the desired confluency.

    • Dilute the this compound stock solution in your cell culture medium to the desired final concentration (e.g., 1-100 nM). It is advisable to test a range of concentrations.

    • Replace the existing medium with the medium containing this compound.

    • Incubate the cells for the desired period (e.g., 30 minutes to 24 hours). A time-course experiment is recommended to determine the optimal degradation time.

  • Analysis of Protein Depletion:

    • Harvest the cells at different time points after the addition of this compound.

    • Prepare cell lysates for analysis.

    • Analyze the levels of your target protein by Western blotting using an antibody specific to your protein of interest or the AID tag.

Visualizations

AID2_Signaling_Pathway AID2 Signaling Pathway with this compound cluster_SCF node_5_IAA This compound node_TIR1 Mutated TIR1 (e.g., OsTIR1-F74A) node_5_IAA->node_TIR1 Binds to node_SCF SCF E3 Ubiquitin Ligase Complex node_TIR1->node_SCF Part of node_AID_POI AID-tagged Protein of Interest node_SCF->node_AID_POI Recruits node_PolyUb Polyubiquitinated Protein node_Ub Ubiquitin node_Ub->node_PolyUb Polyubiquitination node_Proteasome 26S Proteasome node_PolyUb->node_Proteasome Targets for node_Degradation Degraded Protein node_Proteasome->node_Degradation Leads to

Caption: The signaling pathway of the AID2 system.

Experimental_Workflow General Experimental Workflow for Protein Depletion node_start Start: Cells expressing Mutated TIR1 and AID-tagged Protein node_prepare Prepare this compound Stock Solution (in DMSO) node_start->node_prepare node_treat Treat cells with desired concentration of this compound node_prepare->node_treat node_incubate Incubate for a defined period (Time-course recommended) node_treat->node_incubate node_harvest Harvest cells node_incubate->node_harvest node_lyse Prepare cell lysates node_harvest->node_lyse node_analyze Analyze protein levels (e.g., Western Blot) node_lyse->node_analyze node_end End: Quantify protein degradation node_analyze->node_end

Caption: A typical workflow for a this compound experiment.

References

Best practices for storing and handling 5-Adamantyl-IAA to maintain activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of 5-Adamantyl-IAA to maintain its activity, particularly for its use in the Auxin-Inducible Degron 2 (AID2) system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic analog of the plant hormone indole-3-acetic acid (IAA). Its bulky adamantyl group enhances its bioactivity and stability. It is primarily used as a key component of the Auxin-Inducible Degron 2 (AID2) system for rapid and targeted protein degradation in research settings. In this system, it acts as a "molecular glue" to facilitate the interaction between a mutated F-box protein TIR1 (e.g., OsTIR1F74A or OsTIR1F74G) and an AID-tagged target protein, leading to the ubiquitination and subsequent degradation of the target protein.

Q2: How should solid this compound be stored?

Solid this compound should be stored in a refrigerator at 2°C to 8°C. For long-term stability, it is recommended to store it under an inert gas atmosphere (e.g., argon or nitrogen) and protected from heat and air.

Q3: How do I prepare a stock solution of this compound?

It is recommended to prepare a 1 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). Ensure the DMSO is of high purity and free of water, as water can promote the degradation of compounds during long-term storage.

Q4: What are the best practices for storing this compound stock solutions?

Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C. While some studies have shown no loss of activity after 7 days at room temperature, long-term storage at low temperatures is crucial for maintaining potency.[1] General stability studies on compounds in DMSO suggest that storage at -20°C can be effective for months to years, though the specific long-term stability of this compound has not been extensively documented.

Q5: Is this compound sensitive to light?

Data Summary

Storage and Handling Recommendations
ParameterRecommendationRationale
Solid Storage 2°C to 8°C, under inert gas, protected from air and heat.To minimize degradation and maintain chemical integrity.
Stock Solution 1 mM in anhydrous DMSO.DMSO is a common solvent, and using an anhydrous grade minimizes water-related degradation.
Stock Solution Storage Aliquot and store at -20°C.Minimizes freeze-thaw cycles and preserves compound activity over the long term.
Light Exposure Minimize exposure to light for both solid and solutions.The parent compound, IAA, is light-sensitive; this is a precautionary measure.

Experimental Protocols

General Protocol for Inducing Protein Degradation using the AID2 System

This protocol provides a general workflow for using this compound to induce the degradation of a target protein tagged with an auxin-inducible degron in a cell line expressing a mutated TIR1 F-box protein (e.g., OsTIR1F74A).

Materials:

  • Cells stably expressing your AID-tagged protein of interest and a mutated TIR1 variant (e.g., OsTIR1F74A).

  • 1 mM stock solution of this compound in anhydrous DMSO.

  • Appropriate cell culture medium and reagents.

  • Equipment for cell lysis and protein analysis (e.g., Western blotting).

Procedure:

  • Cell Culture: Culture the cells under standard conditions to the desired confluency.

  • Preparation of Working Solution: Dilute the 1 mM this compound stock solution in pre-warmed cell culture medium to the final desired working concentration. The optimal concentration should be determined empirically but is typically in the nanomolar to low micromolar range.

  • Induction of Degradation: Replace the existing cell culture medium with the medium containing the desired concentration of this compound.

  • Time Course: Incubate the cells for various time points (e.g., 0, 30, 60, 120, 240 minutes) to determine the degradation kinetics of the target protein.

  • Cell Lysis and Protein Analysis: At each time point, harvest the cells and prepare protein lysates. Analyze the levels of the AID-tagged protein by Western blotting or another appropriate method.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or inefficient protein degradation 1. Incorrect TIR1 variant used. 2. Suboptimal concentration of this compound. 3. Degraded this compound stock solution. 4. Inefficient expression of the mutated TIR1.1. Ensure your cell line expresses the appropriate mutated TIR1 (e.g., OsTIR1F74A) compatible with this compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Prepare a fresh stock solution from solid material. 4. Verify the expression level of the mutated TIR1 protein.
"Leaky" or basal degradation (degradation without adding this compound) 1. Overexpression of the mutated TIR1 protein. 2. Instability of the AID-tagged protein.1. If possible, use a cell line with lower or inducible expression of the mutated TIR1. 2. Confirm the stability of your target protein with the AID tag in the absence of TIR1 expression.
Inconsistent results between experiments 1. Inconsistent preparation of this compound working solutions. 2. Multiple freeze-thaw cycles of the stock solution. 3. Water contamination in the DMSO stock. 4. Variations in cell culture conditions.1. Prepare fresh working solutions for each experiment. 2. Use single-use aliquots of the stock solution. 3. Use high-purity, anhydrous DMSO and store stock solutions properly. 4. Maintain consistent cell density, passage number, and other culture parameters.

Visualizations

troubleshooting_workflow start Problem: Inefficient Protein Degradation check_tir1 Is the correct mutated TIR1 variant (e.g., OsTIR1F74A) being used? start->check_tir1 check_concentration Have you performed a dose-response for this compound? check_tir1->check_concentration Yes solution_verify_cell_line Verify cell line genotype and TIR1 expression. check_tir1->solution_verify_cell_line No check_stock Is the this compound stock solution fresh and properly stored? check_concentration->check_stock Yes solution_optimize Optimize this compound concentration. check_concentration->solution_optimize No check_tir1_expression Is the mutated TIR1 expression confirmed? check_stock->check_tir1_expression Yes solution_fresh_stock Prepare fresh stock solution. check_stock->solution_fresh_stock No check_tir1_expression->solution_optimize Yes check_tir1_expression->solution_verify_cell_line No

Caption: Troubleshooting workflow for inefficient protein degradation.

signaling_pathway cluster_cell Cell IAA This compound TIR1 Mutated TIR1 IAA->TIR1 binds SCF SCF Complex TIR1->SCF associates with Target Target Protein-AID Ub Ubiquitin Target->Ub ubiquitination SCF->Target recruits Proteasome Proteasome Ub->Proteasome targets for Degradation Degradation Products Proteasome->Degradation degradation

Caption: Simplified signaling pathway of the AID2 system.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Adamantyl-IAA and Naphthaleneacetic Acid (NAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic auxins 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA) and 1-Naphthaleneacetic acid (NAA). While both are analogs of the natural auxin indole-3-acetic acid (IAA) and influence plant growth and development, their efficacy and primary applications differ significantly. This document summarizes available experimental data, details relevant methodologies, and illustrates associated biological pathways to inform research and development.

Executive Summary

1-Naphthaleneacetic acid (NAA) is a widely used synthetic auxin in agriculture and horticulture for applications such as promoting root formation, fruit thinning, and preventing premature fruit drop.[1][2] Its effects are well-documented across a variety of plant species. This compound, in contrast, is a more specialized, engineered auxin characterized by its exceptionally high potency, particularly within the context of the Auxin-Inducible Degron (AID) system for targeted protein degradation.[3][4] In this system, this compound can be thousands of times more effective than natural auxin.[4] While direct comparative data in traditional plant growth assays are limited for this compound, its structural design suggests it may also exhibit potent auxin activity in plants.

Comparative Efficacy Data

The following tables summarize the quantitative effects of NAA on different plant processes based on published experimental data. Due to the limited availability of public data for this compound in these specific assays, a direct quantitative comparison is not currently possible. However, its high potency in other systems suggests it would be effective at much lower concentrations than NAA.

Table 1: Efficacy of NAA in Callus Induction

Plant SpeciesExplantNAA Concentration (mg/L)BAP Concentration (mg/L)Callus Induction EfficiencyReference
Brassica oleracea (Curly Kale)Hypocotyl1.01.0Maximum callus growth[5]
Hygrophila difformisLeaf1.02.0Highest efficiency[6]
Solanum tuberosum (Potato)Internodal segments2.0-100% callus induction[7]
Caladium bicolorTuber0.50.595.5% callus induction[8]
Nicotiana tabacum (Tobacco)Leaf1.0 - 2.00.2Successful callus induction[9][10]

Table 2: Efficacy of NAA in Rooting and Development

Plant SpeciesApplicationNAA ConcentrationEffectReference
Solanum lycopersicum (Tomato)Root induction from callus1.0 mg/L66.07% root induction[11]
Camellia sinensis (Tea)Adventitious root formationLow concentrationsPromotes rooting[12]
Arabidopsis thalianaGene expression (AtGA2ox2)50 µMElevated expression[13]
Prunus (Plum)Fruit qualityNot specifiedIncreased fruit size and quality[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for comparative studies of this compound and NAA.

Arabidopsis thaliana Root Elongation Assay

Objective: To determine the effect of synthetic auxins on primary root growth in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Half-strength Murashige and Skoog (MS) medium with 0.7% agar (B569324)

  • Sterile petri dishes (120 x 120 mm)

  • This compound and NAA stock solutions

  • Growth chamber with controlled light and temperature

Procedure:

  • Surface-sterilize Arabidopsis thaliana seeds with 10% sodium hypochlorite (B82951) solution containing 0.1% Triton X-100 for 20 minutes, followed by several rinses with sterile water.[15]

  • Plate the sterilized seeds on half-strength MS agar plates.[15]

  • Stratify the seeds at 4°C for 4 days to synchronize germination.[15]

  • Transfer the plates to a growth chamber and place them vertically under a 12/12 hour light/dark cycle at 21°C.[15]

  • After 9 days, select seedlings with primary roots of at least 1 cm in length and transfer them to new MS agar plates containing a range of concentrations of this compound or NAA.

  • Place the plates back in the growth chamber vertically.

  • Measure the primary root length at regular intervals (e.g., every 24 hours) for a period of 5-7 days.

  • Calculate the root elongation rate for each treatment.

Tobacco (Nicotiana tabacum) Callus Induction Assay

Objective: To evaluate the efficiency of synthetic auxins in inducing callus formation from tobacco leaf explants.

Materials:

  • Young, healthy leaves from sterile Nicotiana tabacum seedlings

  • MS medium supplemented with varying concentrations of auxin (this compound or NAA) and a cytokinin (e.g., 6-Benzylaminopurine, BAP)

  • Sterile petri dishes

  • Sterile filter paper

  • Sterile scalpels and forceps

  • Growth chamber with controlled temperature and light (or dark) conditions

Procedure:

  • Excise young leaves from one-month-old sterile tobacco seedlings.

  • Cut the leaves into small segments (approximately 1 cm²).

  • Place the leaf explants onto MS medium containing the desired concentrations of this compound or NAA, typically in combination with a cytokinin like BAP.[9] A common starting point for NAA is a high auxin-to-cytokinin ratio.[9]

  • Seal the petri dishes and place them in a growth chamber at 25°C in the dark for callus induction.[16]

  • Observe the explants regularly for callus formation, noting the time of initiation, color, and morphology of the callus.

  • After a set period (e.g., 4 weeks), the fresh weight of the induced callus can be measured to quantify the effect of each treatment.

Signaling Pathways and Experimental Workflows

Canonical Auxin Signaling Pathway

Auxin perception and signaling are critical for mediating its diverse effects on plant growth. The primary pathway involves the TIR1/AFB family of F-box proteins.

AuxinSignaling cluster_cytoplasm Cytoplasm Auxin Auxin (IAA, NAA, this compound) TIR1 TIR1/AFB Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds Gene Auxin-Responsive Gene AuxRE->Gene Transcription Transcription Gene->Transcription

Canonical Auxin Signaling Pathway

In the absence of auxin, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes.[17] When auxin is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor (a component of the SCF E3 ubiquitin ligase complex) and the Aux/IAA repressor.[18][19] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[19] The degradation of the repressor frees the ARF to activate the transcription of auxin-responsive genes, leading to various physiological responses.[17]

Experimental Workflow for Comparative Auxin Efficacy

The following diagram illustrates a typical workflow for comparing the efficacy of different auxins on plant root growth.

ExperimentalWorkflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Seed Sterilization A2 Plating on Control Medium A1->A2 A3 Stratification (4°C) A2->A3 A4 Germination & Initial Growth A3->A4 B1 Transfer to Treatment Plates A4->B1 B2 Control (No Auxin) B1->B2 B3 NAA Concentrations B1->B3 B4 This compound Concentrations B1->B4 C1 Incubation in Growth Chamber B2->C1 B3->C1 B4->C1 C2 Image Acquisition (Daily) C1->C2 C3 Root Length Measurement C2->C3 C4 Data Analysis & Statistical Comparison C3->C4

Workflow for Root Growth Assay

This workflow outlines the key steps from seed preparation to data analysis for a typical root elongation assay. A similar workflow can be applied to other auxin bioassays, such as callus induction or lateral root formation, with modifications to the specific treatment and analysis steps.

Conclusion

NAA is a robust and versatile synthetic auxin with a long history of use and a wealth of supporting data for various applications in plant science. This compound represents a highly potent, next-generation auxin analog, primarily demonstrated to be exceptionally effective in the specialized AID system. While its broader applications in general plant growth regulation are not as well-documented, its extreme potency suggests it could be a valuable tool for researchers, potentially eliciting strong physiological responses at very low concentrations. Further direct comparative studies are warranted to fully elucidate the efficacy of this compound relative to established synthetic auxins like NAA in a wider range of plant physiological contexts.

References

5-Adamantyl-IAA versus other degron systems: advantages and disadvantages.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of a degron system is a critical decision. This guide provides an objective comparison of the 5-Adamantyl-IAA (5-Ad-IAA) auxin-inducible degron (AID) system against other prominent degron technologies, namely the dTAG and HaloPROTAC systems. Supported by experimental data and detailed methodologies, this document aims to illuminate the advantages and disadvantages of each, facilitating an informed selection for your research needs.

The ability to rapidly and reversibly deplete a protein of interest is a powerful tool for dissecting complex biological processes and validating novel drug targets. Conditional degron systems, which utilize small molecules to induce the degradation of a target protein, have emerged as a superior alternative to traditional genetic methods like CRISPR or siRNA, offering enhanced temporal control and reversibility.[1][2] Among these, the 5-Ad-IAA system, an improved version of the auxin-inducible degron (AID) system often termed AID2, has garnered significant attention for its high efficiency and specificity.[3][4]

Mechanism of Action: A Tale of Three Systems

The core principle of these degron systems is to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system. However, they achieve this through distinct molecular mechanisms.

This compound (AID2) System: This system relies on components of the plant auxin signaling pathway reconstituted in non-plant cells. A protein of interest (POI) is tagged with a small degron sequence from an Aux/IAA protein. In the presence of 5-Ad-IAA, a synthetic auxin analog, the engineered F-box protein OsTIR1 harboring a specific mutation (F74A) is induced to bind to the degron tag.[3][5] This interaction recruits the endogenous SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, leading to the polyubiquitination and subsequent proteasomal degradation of the tagged protein.[3] The "bump-and-hole" strategy, pairing the bulky 5-Ad-IAA with the mutated OsTIR1(F74A) which has a complementary enlarged binding pocket, ensures high affinity and specificity, minimizing off-target effects.[3]

dTAG System: The dTAG system employs a different small molecule-induced dimerization principle. The POI is fused with a mutant form of the FKBP12 protein (FKBP12F36V).[6][7] A heterobifunctional small molecule, the dTAG degrader, acts as a molecular glue. One end of the dTAG molecule binds to the FKBP12F36V tag, while the other end recruits an endogenous E3 ligase, typically Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][8] This induced proximity leads to the ubiquitination and degradation of the fusion protein.[7]

HaloPROTAC System: Similar to the dTAG system, the HaloPROTAC technology utilizes a bifunctional molecule. In this case, the POI is tagged with a HaloTag, a modified bacterial dehalogenase.[1][] The HaloPROTAC molecule consists of a chloroalkane ligand that forms a covalent bond with the HaloTag, and a ligand that recruits an E3 ligase (commonly VHL).[][10] This ternary complex formation triggers the ubiquitination and degradation of the HaloTag-fused protein.[1][10]

Performance Comparison: A Quantitative Look

The efficacy of a degron system is determined by several key parameters, including the speed and extent of degradation, the concentration of the small molecule required, and the potential for off-target effects or "leaky" degradation in the absence of the inducer.

FeatureThis compound (AID2) SystemdTAG SystemHaloPROTAC System
Inducer Molecule This compounddTAG molecule (e.g., dTAG-13)HaloPROTAC molecule (e.g., HaloPROTAC3)
Degron Tag mini-AID (mAID) or full-length IAA proteinFKBP12F36VHaloTag7
E3 Ligase Exogenous OsTIR1(F74A) recruiting endogenous SCF complexEndogenous CRBN or VHLEndogenous VHL or CRBN
Degradation Kinetics (t½) < 30 minutes[11]As little as 1 hour[7]20-30 minutes for 50% degradation (SGK3-Halo)[12]
Effective Concentration Nanomolar range (e.g., 5-50 nM)[13]Sub-micromolar (e.g., 50 nM)[6]Nanomolar range (DC50 = 3-10 nM for HaloPROTAC-E)[12]
Maximum Degradation (Dmax) >90%[14]Potent degradation[6]~95%[12]
Basal Degradation (Leakiness) Minimal to none with OsTIR1(F74A)[3]LowLow
Reversibility Yes, upon washout of 5-Ad-IAAYes, upon washout of dTAG molecule[7]Yes, upon washout of HaloPROTAC molecule[12]
In Vivo Applicability Demonstrated in mice[15]Demonstrated in mice[6]Potential for in vivo use

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of these systems, the following diagrams illustrate their signaling pathways and a general experimental workflow for their comparison.

AID2_Pathway cluster_cell Cell FiveAdIAA 5-Ad-IAA OsTIR1 OsTIR1(F74A) FiveAdIAA->OsTIR1 SCF_complex SCF Complex (Skp1, Cul1, Rbx1) OsTIR1->SCF_complex binds to POI_AID Protein of Interest-AIDtag SCF_complex->POI_AID recruits POI_AID->OsTIR1 binds to Proteasome Proteasome POI_AID->Proteasome targeted to Ub Ubiquitin Ub->POI_AID polyubiquitinates Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: this compound (AID2) signaling pathway.

dTAG_Pathway cluster_cell Cell dTAG_molecule dTAG Molecule CRBN CRBN E3 Ligase dTAG_molecule->CRBN recruits POI_dTAG Protein of Interest-FKBP12(F36V) dTAG_molecule->POI_dTAG binds CRBN->POI_dTAG forms ternary complex Proteasome Proteasome POI_dTAG->Proteasome targeted to Ub Ubiquitin Ub->POI_dTAG polyubiquitinates Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: dTAG system signaling pathway.

HaloPROTAC_Pathway cluster_cell Cell HaloPROTAC_molecule HaloPROTAC Molecule VHL VHL E3 Ligase HaloPROTAC_molecule->VHL recruits POI_Halo Protein of Interest-HaloTag HaloPROTAC_molecule->POI_Halo covalently binds VHL->POI_Halo forms ternary complex Proteasome Proteasome POI_Halo->Proteasome targeted to Ub Ubiquitin Ub->POI_Halo polyubiquitinates Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: HaloPROTAC system signaling pathway.

Experimental_Workflow cluster_phase1 Phase 1: Cell Line Generation cluster_phase2 Phase 2: Degradation Experiment cluster_phase3 Phase 3: Analysis Gene_Editing CRISPR/Cas9-mediated Gene Editing Tagging Tag POI with Degron (AID, dTAG, or HaloTag) Gene_Editing->Tagging Selection Selection and Clonal Expansion Tagging->Selection Validation Validation of Tagging (Western Blot, Sequencing) Selection->Validation Cell_Culture Culture Engineered Cells Treatment Treat with Small Molecule Inducer (5-Ad-IAA, dTAG, or HaloPROTAC) Cell_Culture->Treatment Time_Course Time-course and Dose-response Treatment->Time_Course Lysis Cell Lysis and Protein Quantification Time_Course->Lysis Functional_Assay Phenotypic/Functional Assays Time_Course->Functional_Assay Western_Blot Western Blot Analysis (Degradation Kinetics) Lysis->Western_Blot Proteomics Quantitative Proteomics (Specificity Analysis) Lysis->Proteomics

Caption: General experimental workflow for comparing degron systems.

Advantages and Disadvantages: A Head-to-Head Comparison

This compound (AID2) System

  • Advantages:

    • High Efficiency at Low Concentrations: The engineered OsTIR1(F74A)/5-Ad-IAA pair exhibits high affinity, enabling potent degradation at nanomolar concentrations, which minimizes potential off-target effects of the small molecule.[3][13]

    • Low Basal Degradation: The improved system shows minimal to no "leaky" degradation of the target protein in the absence of the inducer.[3]

    • Rapid Kinetics: Protein depletion is observed within minutes to hours.[11]

    • Orthogonality: As the core components are derived from a plant signaling pathway, it is largely orthogonal to mammalian cellular processes.

  • Disadvantages:

    • Requires Expression of an Exogenous Protein: The system necessitates the stable expression of the OsTIR1(F74A) protein, adding a layer of complexity to cell line engineering.[14]

dTAG System

  • Advantages:

    • Leverages Endogenous E3 Ligases: It does not require the expression of an exogenous E3 ligase component, simplifying cell line generation.[6]

    • Rapid and Potent Degradation: The dTAG system can achieve complete protein removal in as little as an hour.[7]

    • Reversible: The effect can be reversed by washing out the dTAG molecule.[7]

    • Well-characterized: A variety of dTAG molecules and plasmids are readily available.[7][16]

  • Disadvantages:

    • Potential for "Hook Effect": At very high concentrations, the formation of binary complexes between the dTAG molecule and either the FKBP12F36V tag or the E3 ligase can outcompete the formation of the productive ternary complex, leading to reduced degradation efficiency.

    • Relies on Specific Mutant Tag: The system is dependent on the successful fusion and proper folding of the FKBP12F36V tag.

HaloPROTAC System

  • Advantages:

    • Covalent Tagging: The irreversible covalent bond between the HaloPROTAC and the HaloTag can lead to sustained degradation.[1]

    • Utilizes Endogenous Machinery: Like the dTAG system, it co-opts endogenous E3 ligases.[]

    • Versatility of HaloTag: The HaloTag is a well-established and versatile fusion tag used in various other applications, which can be an advantage in multi-purpose protein studies.

    • Rapid Degradation: Can achieve 50% degradation in as little as 20-30 minutes for some targets.[12]

  • Disadvantages:

    • Larger Tag Size: The HaloTag is larger than the AID or FKBP12F36V tags, which could potentially interfere with the function or localization of the protein of interest.

    • Irreversibility of Covalent Bond: While degradation is reversible upon washout, the covalent nature of the tag binding might have implications for certain experimental designs.

Experimental Protocols: A Guide to Implementation

The successful implementation of any degron system requires careful planning and execution. Below are generalized protocols for key experiments.

General Protocol for CRISPR/Cas9-Mediated Endogenous Tagging
  • Design and Construction:

    • Design guide RNAs (gRNAs) targeting the N- or C-terminus of the gene of interest.

    • Construct a donor plasmid containing the degron tag sequence (mAID, FKBP12F36V, or HaloTag7) flanked by homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site.

  • Transfection and Selection:

    • Co-transfect the gRNA/Cas9 expression vector and the donor plasmid into the target cells. For the AID system, cells must also stably express OsTIR1(F74A).

    • Select for successfully edited cells using an appropriate selection marker included in the donor plasmid.

  • Clonal Isolation and Validation:

    • Isolate single-cell clones and expand them.

    • Validate the correct integration of the degron tag by PCR, Sanger sequencing, and Western blotting to confirm the expression of the tagged protein at the expected size.

General Protocol for Protein Degradation Assay (Western Blot)
  • Cell Seeding and Treatment:

    • Seed the engineered cells in multi-well plates and allow them to adhere overnight.

    • Prepare a dilution series of the respective small molecule inducer (5-Ad-IAA, dTAG molecule, or HaloPROTAC).

    • Treat the cells for various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and with different concentrations to determine degradation kinetics and potency (DC50). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein amounts for all samples and perform SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the protein of interest or the tag, and a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the percentage of protein degradation.

General Protocol for Assessing Specificity (Quantitative Proteomics)
  • Sample Preparation:

    • Treat the engineered cells with the degrader molecule at an effective concentration and a vehicle control for a defined period.

    • Lyse the cells and prepare protein extracts.

  • Mass Spectrometry:

    • Perform tryptic digestion of the protein samples.

    • Label the resulting peptides with isobaric tags (e.g., TMT) for multiplexed analysis.

    • Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw data using proteomics software to identify and quantify proteins.

    • Compare the protein abundance between the treated and control samples to identify off-target degradation events.

Conclusion

The this compound system represents a highly potent and specific tool for targeted protein degradation, offering significant advantages in terms of efficiency and low basal activity. Its primary drawback is the requirement for the expression of an exogenous F-box protein. The dTAG and HaloPROTAC systems provide excellent alternatives that leverage endogenous E3 ligases, simplifying cell line engineering. The choice between these systems will ultimately depend on the specific experimental needs, the nature of the protein of interest, and the desired level of control. By carefully considering the data and methodologies presented in this guide, researchers can select the most appropriate degron system to advance their scientific inquiries and drug discovery efforts.

References

A Researcher's Guide to Validating Protein Knockdown with 5-Adamantyl-IAA and Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

The Auxin-Inducible Degron (AID) system is a powerful technology for achieving rapid and reversible depletion of specific proteins in non-plant cells, enabling precise study of protein function.[1][2] This system relies on the plant hormone auxin to trigger the degradation of a target protein fused with an auxin-inducible degron (AID) tag.[1][3] The recent development of the synthetic auxin analog, 5-Adamantyl-IAA (5-Ad-IAA), in conjunction with an engineered F-box protein TIR1, has significantly enhanced the sensitivity and efficiency of the AID system.[4]

5-Ad-IAA exhibits a binding affinity for the engineered TIR1 receptor that is over 1000-fold stronger than that of the natural auxin, indole-3-acetic acid (IAA). This allows for effective protein degradation at nanomolar concentrations, minimizing potential off-target effects and toxicity associated with the higher micromolar concentrations required for IAA.[4]

For researchers, scientists, and drug development professionals leveraging this advanced system, robust validation of protein knockdown is critical. Western blotting remains the gold standard for confirming the specific and quantifiable depletion of a target protein.[5][6] This guide provides a comparative overview, detailed experimental protocols, and data interpretation strategies for validating protein knockdown in 5-Ad-IAA experiments.

Mechanism of this compound-Induced Protein Degradation

The AID system co-opts the plant's natural protein degradation pathway.[7] A target protein is endogenously tagged with a small degron peptide (AID). In the same cells, an engineered plant F-box protein, typically OsTIR1 with a specific mutation (e.g., F74A), is expressed.[4][7] The addition of 5-Ad-IAA acts as a "molecular glue," inducing a high-affinity interaction between the engineered OsTIR1 and the AID tag.[8][9] This interaction brings the entire target protein into the fold of the endogenous SCF E3 ubiquitin ligase complex, leading to its polyubiquitination and subsequent rapid degradation by the proteasome.[7]

5_Ad_IAA_Pathway Mechanism of 5-Ad-IAA Induced Protein Degradation cluster_cell Cell Cytoplasm cluster_ternary Ternary Complex Formation Target Target Protein-AID Ternary Target-AID + 5-Ad-IAA + OsTIR1 Target->Ternary Binds TIR1 Engineered OsTIR1(F74A) TIR1->Ternary Binds Auxin 5-Ad-IAA Auxin->Ternary Induces Binding SCF SCF Complex Ubiquitinated_Target Polyubiquitinated Target Protein SCF->Ubiquitinated_Target Polyubiquitination Ub Ubiquitin Ub->SCF Proteasome 26S Proteasome Degradation_Products Degraded Peptides Proteasome->Degradation_Products Releases Ternary->SCF Recruitment Ubiquitinated_Target->Proteasome Recognition & Degradation

Mechanism of 5-Ad-IAA Induced Protein Degradation.
Comparison of Auxin Inducers: 5-Ad-IAA vs. IAA

The primary advantage of the second-generation AID2 system lies in the superior performance of 5-Ad-IAA when paired with a mutated TIR1 receptor, compared to the original IAA/TIR1 pair.[7][10] This enhanced pairing allows for protein degradation at significantly lower concentrations, improving specificity and reducing cellular stress.[4]

FeatureThis compound (with OsTIR1F74A)Indole-3-acetic acid (IAA) (with OsTIR1WT)
System Auxin-Inducible Degron 2 (AID2)Original Auxin-Inducible Degron (AID)
Binding Affinity Very High (Picomolar range)[8]Moderate (Micromolar range)
Effective Concentration 1 nM - 1 µM[4]100 µM - 500 µM[1][11]
Knockdown Kinetics Very Rapid (Degradation often observed within 15-30 min)[11]Rapid (Degradation often observed within 30-60 min)
Specificity High; reduced risk of off-target effects due to low concentration.Lower; high concentrations may lead to off-target effects or metabolic stress.[12]
Toxicity Low toxicity reported in human and mouse cells.Potential for cellular stress at high concentrations.

Validating Knockdown: The Western Blotting Workflow

Accurate validation requires a systematic workflow, from sample preparation to data analysis, to ensure that the observed protein depletion is a direct result of 5-Ad-IAA treatment.[5]

Western_Blot_Workflow Experimental Workflow for Knockdown Validation Start Seed AID-tagged Cells Treatment Treat Cells - Control (Vehicle) - 5-Ad-IAA (e.g., 1µM) Start->Treatment Incubate Incubate (Time Course) e.g., 0, 1, 2, 4, 8 hours Treatment->Incubate Harvest Harvest & Lyse Cells Incubate->Harvest Quantify Protein Quantification (e.g., BCA Assay) Harvest->Quantify Prepare Prepare Samples for SDS-PAGE (Normalize concentration) Quantify->Prepare Electrophoresis SDS-PAGE Electrophoresis Prepare->Electrophoresis Transfer Protein Transfer to Membrane (PVDF or Nitrocellulose) Electrophoresis->Transfer Block Blocking (e.g., 5% Milk or BSA) Transfer->Block Antibodies Antibody Incubation 1. Primary Ab (Target & Loading Control) 2. Secondary Ab (HRP-conjugated) Block->Antibodies Detect Signal Detection (Chemiluminescence, ECL) Antibodies->Detect Analyze Image Acquisition & Densitometry Detect->Analyze End Quantify Knockdown Efficiency Analyze->End

Experimental Workflow for Knockdown Validation.

Detailed Experimental Protocol: Quantitative Western Blotting

This protocol outlines the key steps for validating protein knockdown following treatment with 5-Ad-IAA.

1. Cell Culture and Treatment

  • Seed cells expressing your AID-tagged protein of interest and the engineered OsTIR1 receptor to achieve ~75% confluency on the day of the experiment.[11]

  • Prepare a stock solution of 5-Ad-IAA (e.g., 1 mM in DMSO).

  • Treat cells with the desired final concentration of 5-Ad-IAA (e.g., 1 µM). Include a vehicle-only control (e.g., DMSO).

  • To determine degradation kinetics, harvest cells at various time points after treatment (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).[11][13]

2. Cell Lysis and Protein Extraction

  • Place culture dishes on ice and wash cells once with ice-cold phosphate-buffered saline (PBS).[5]

  • Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[5]

  • Collect the supernatant containing the soluble protein extract.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.[5][14] This step is crucial for ensuring equal protein loading across all lanes.[15]

4. SDS-PAGE and Membrane Transfer

  • Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.

  • Denature the samples by heating at 95°C for 5-10 minutes.[11]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.

  • Perform electrophoresis to separate proteins by molecular weight.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5][14]

5. Immunoblotting

  • Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[6]

  • Incubate the membrane with a primary antibody specific to your target protein, diluted in blocking buffer, overnight at 4°C.

  • Simultaneously, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin) to normalize for loading differences.

  • Wash the membrane three times with TBST for 10-15 minutes each to remove unbound primary antibody.[5]

  • Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Wash the membrane again three times with TBST.

6. Signal Detection and Data Analysis

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

  • Capture the chemiluminescent signal using a digital imager.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.

  • Calculate the percentage of protein knockdown relative to the vehicle-treated control sample at the corresponding time point.[5]

References

A Comparative Analysis of 5-Adamantyl-IAA and Natural Auxin Binding to the TIR1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding affinity of the synthetic auxin, 5-Adamantyl-indole-3-acetic acid (5-Adamantyl-IAA), and the natural auxin, indole-3-acetic acid (IAA), to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) receptor. This analysis is supported by experimental data and detailed methodologies to assist researchers in understanding the enhanced potency and specificity of this synthetic auxin analog.

Enhanced Binding Affinity of this compound

Natural auxin (IAA) initiates its signaling cascade by promoting the interaction between the F-box protein TIR1 and a member of the Aux/IAA family of transcriptional repressors. This interaction forms a co-receptor complex that leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby activating auxin-responsive genes. The binding affinity of IAA to this co-receptor complex is crucial for its biological activity and varies depending on the specific Aux/IAA protein involved, with dissociation constants (Kd) typically in the nanomolar range.[1][2]

This compound is a synthetic auxin designed through a "bump-and-hole" strategy to interact with a specifically engineered TIR1 receptor.[3] This engineered receptor, typically TIR1 with a phenylalanine-to-glycine (F79G) or phenylalanine-to-alanine (F79A) substitution, creates a "hole" in the binding pocket that accommodates the bulky adamantyl group ("bump") of the synthetic auxin.[3][4] This engineered pairing results in a significantly enhanced binding affinity, reported to be 1,000 to 10,000-fold stronger than the interaction between natural auxin and the wild-type TIR1 receptor.[4][5] This heightened affinity allows for the induction of auxin signaling at picomolar concentrations of this compound.[3][4][6]

Quantitative Comparison of Binding Affinity

The following table summarizes the key binding affinity parameters for natural auxin (IAA) and this compound with their respective TIR1 receptors.

LigandReceptorBinding Affinity (Kd)Effective ConcentrationFold Increase in AffinityReference
Natural Auxin (IAA) Wild-Type TIR1-Aux/IAA Co-receptor~10 nM - 270 nMNanomolar (nM)Not Applicable[1][2]
This compound Engineered TIR1 (TIR1F79G / TIR1F79A)Not explicitly reportedPicomolar (pM)1,000 to 10,000-fold[3][4][6]

Visualizing the Auxin Signaling Pathway

The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1 receptor, which acts as a molecular glue to facilitate the interaction with an Aux/IAA repressor protein. This leads to the degradation of the Aux/IAA protein and the subsequent activation of auxin-responsive genes by Auxin Response Factors (ARFs).

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA or this compound) TIR1 TIR1/AFB Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA promotes interaction TIR1->Aux_IAA promotes interaction SCF SCF Complex TIR1->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates Ub Ubiquitin AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Figure 1: A diagram of the auxin signaling pathway.

Experimental Methodologies

The binding affinities and interactions described above have been determined using a variety of in vitro and in vivo techniques. Below are detailed protocols for the key experiments cited.

Surface Plasmon Resonance (SPR) Assay for Binding Kinetics

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.

Experimental Workflow:

SPR_Workflow Immobilization 1. Immobilize Biotinylated Aux/IAA Degron Peptide on a Streptavidin-coated Sensor Chip Injection 2. Inject Purified TIR1/AFB Protein with varying concentrations of Auxin Immobilization->Injection Association 3. Monitor Association Phase: Binding of TIR1-Auxin complex to the peptide Injection->Association Dissociation 4. Monitor Dissociation Phase: Flow buffer without TIR1-Auxin complex Association->Dissociation Analysis 5. Analyze Sensorgram Data: Calculate on-rate (ka), off-rate (kd), and Dissociation Constant (Kd) Dissociation->Analysis

Figure 2: Workflow for Surface Plasmon Resonance analysis.

Protocol:

  • Protein and Peptide Preparation:

    • Express and purify the TIR1 or engineered TIR1 (e.g., TIR1F79A) protein.

    • Synthesize a biotinylated peptide corresponding to the degron domain of an Aux/IAA protein (e.g., IAA7).

  • SPR Analysis:

    • Use a streptavidin-coated sensor chip.

    • Immobilize the biotinylated Aux/IAA degron peptide onto the sensor chip surface.

    • Prepare a series of solutions containing a constant concentration of the purified TIR1 protein and varying concentrations of the auxin (IAA or this compound).

    • Inject the protein-auxin solutions over the sensor chip surface and monitor the binding interaction in real-time.

    • After the association phase, flow buffer without the protein-auxin complex over the chip to monitor the dissociation.

    • Regenerate the sensor surface between different auxin concentrations.

  • Data Analysis:

    • The resulting sensorgrams are analyzed using appropriate software to determine the association rate constant (ka), the dissociation rate constant (kd), and to calculate the equilibrium dissociation constant (Kd = kd/ka).

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H system is a powerful in vivo technique to screen for and confirm protein-protein interactions.

Experimental Workflow:

Y2H_Workflow Constructs 1. Create Bait (TIR1-BD) and Prey (Aux/IAA-AD) Fusion Constructs Transformation 2. Co-transform Yeast with Bait and Prey Plasmids Constructs->Transformation Selection 3. Plate on Selective Media +/- Auxin to test for interaction-dependent reporter gene activation Transformation->Selection Analysis 4. Assess Growth and/or Colorimetric Assay (e.g., X-gal) to determine interaction strength Selection->Analysis

Figure 3: Workflow for Yeast Two-Hybrid analysis.

Protocol:

  • Plasmid Construction:

    • Fuse the cDNA of TIR1 (or engineered TIR1) to the DNA-binding domain (BD) of a transcription factor (e.g., LexA or GAL4) in a "bait" vector.

    • Fuse the cDNA of an Aux/IAA protein to the activation domain (AD) of the transcription factor in a "prey" vector.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Interaction Assay:

    • Plate the transformed yeast cells on selective media lacking specific nutrients to select for the presence of both plasmids.

    • To test for auxin-dependent interaction, plate the yeast on selective media containing a range of concentrations of IAA or this compound.

    • The interaction between the bait and prey proteins brings the BD and AD into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3, ADE2, lacZ).

  • Data Analysis:

    • Assess yeast growth on selective media or perform a colorimetric assay (e.g., β-galactosidase assay with X-gal) to quantify the strength of the interaction.[7]

In Vitro Pull-Down Assay

Pull-down assays are used to confirm protein-protein interactions in vitro.

Protocol:

  • Protein Expression and Purification:

    • Express and purify a tagged version of an Aux/IAA protein (e.g., GST-IAA7) to be used as "bait".[8][9]

    • Express the TIR1 protein (or engineered TIR1) in a suitable system (e.g., in vitro transcription/translation system or insect cells) to be used as the "prey".[8]

  • Bait Immobilization:

    • Immobilize the purified GST-Aux/IAA bait protein on glutathione-agarose beads.

  • Binding Reaction:

    • Incubate the immobilized bait with the cell lysate or purified prey protein (TIR1) in the presence of various concentrations of IAA or this compound.

    • Include a control reaction without the addition of auxin.

  • Washing and Elution:

    • Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Detection:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein (e.g., anti-TIR1) to detect the interaction.[10]

References

A comparative analysis of the AID and AID2 systems for protein degradation.

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Guide for Researchers

The ability to conditionally deplete specific proteins is a cornerstone of modern biological research, enabling the elucidation of protein function with temporal control. The Auxin-Inducible Degron (AID) system has emerged as a powerful tool for achieving rapid and reversible protein degradation. The development of its second iteration, the AID2 system, has addressed several limitations of the original, offering researchers a more precise and potent tool. This guide provides a detailed comparison of the AID and AID2 systems, supported by experimental data, to aid researchers in selecting the optimal system for their experimental needs.

Mechanism of Action: An Evolutionary Step Forward

Both the AID and AID2 systems leverage the plant-specific F-box protein TIR1, which, in the presence of the plant hormone auxin, recruits a target protein for ubiquitination and subsequent proteasomal degradation. The target protein is endogenously tagged with a small degron sequence.

The original AID system utilizes the wild-type TIR1 protein from Oryza sativa (OsTIR1) and the natural auxin, indole-3-acetic acid (IAA).[1][2][3] A key limitation of this system is the high concentration of IAA required to induce degradation, which can lead to off-target effects and toxicity, particularly in vivo.[4] Furthermore, the wild-type OsTIR1 can exhibit a basal level of interaction with the degron-tagged protein even in the absence of auxin, resulting in "leaky" degradation of the target protein.[5][6]

The AID2 system overcomes these challenges through a "bump-and-hole" strategy.[6] It employs a mutant version of OsTIR1, typically OsTIR1(F74G), which contains a mutation in the auxin-binding pocket.[5][6] This mutation prevents the efficient binding of natural auxin. To induce degradation, a synthetic auxin analog, 5-phenyl-indole-3-acetic acid (5-Ph-IAA), is used.[5][6][7] The bulkier 5-Ph-IAA perfectly fits into the engineered pocket of the mutant OsTIR1, leading to a highly specific and efficient interaction. This specificity significantly reduces leaky degradation and allows for the use of much lower, less toxic concentrations of the inducing ligand.[8][5][6]

Signaling Pathway Diagrams

AID_System cluster_SCF SCF Complex cluster_Target Cul1 Cul1 Rbx1 Rbx1 Cul1->Rbx1 Skp1 Skp1 Skp1->Cul1 OsTIR1_WT OsTIR1 (WT) Skp1->OsTIR1_WT AID_tag AID degron Rbx1->AID_tag Ubiquitination OsTIR1_WT->AID_tag Recruits POI Protein of Interest POI->AID_tag Proteasome Proteasome AID_tag->Proteasome IAA IAA (Auxin) (High Concentration) IAA->OsTIR1_WT Binds Ub Ubiquitin AID2_System cluster_SCF SCF Complex cluster_Target Cul1 Cul1 Rbx1 Rbx1 Cul1->Rbx1 Skp1 Skp1 Skp1->Cul1 OsTIR1_mut OsTIR1 (F74G) Skp1->OsTIR1_mut mAID_tag mAID degron Rbx1->mAID_tag Ubiquitination OsTIR1_mut->mAID_tag Recruits POI Protein of Interest POI->mAID_tag Proteasome Proteasome mAID_tag->Proteasome Ph_IAA 5-Ph-IAA (Low Concentration) Ph_IAA->OsTIR1_mut Binds (Specific) Ub Ubiquitin Experimental_Workflow cluster_setup Cell Line Generation cluster_experiment Degradation Experiment A 1. Establish Parental Cell Line Expressing OsTIR1 (WT or Mutant) B 2. Design CRISPR-Cas9 components (gRNA + Donor Plasmid with degron tag) A->B C 3. Transfect Parental Cells B->C D 4. Select and Validate Clones with Endogenously Tagged Protein C->D E 5. Culture Validated Cells D->E Proceed to Experiment F 6. Add Ligand (IAA for AID, 5-Ph-IAA for AID2) E->F G 7. Harvest Cells at Time Points F->G H 8. Analyze Protein Levels (Western Blot, Microscopy, etc.) G->H

References

A Comparative Guide to the Cross-Reactivity of 5-Adamantyl-IAA with Endogenous Auxin Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Adamantyl-Indole-3-acetic acid (5-Ad-IAA) and its interaction with endogenous auxin signaling pathways, compared to the natural auxin indole-3-acetic acid (IAA) and other common synthetic auxins. 5-Adamantyl-IAA is a synthetic auxin analog primarily developed for use in engineered protein degradation systems, known as auxin-inducible degrons (AID), where it exhibits high specificity and potency for mutant F-box protein receptors.[1] This guide compiles available experimental data to assess its cross-reactivity with wild-type auxin machinery.

Executive Summary

This compound is a highly potent synthetic auxin designed for "bump-and-hole" systems that utilize an engineered auxin receptor, such as TIR1F79A.[2][3] In these engineered systems, it can be effective at picomolar concentrations, which is several orders of magnitude more potent than the natural auxin IAA with its wild-type receptor.[2][4] Conversely, its activity on endogenous, wild-type auxin pathways is significantly lower. Experimental data indicates that this compound only induces the interaction between wild-type TIR1 and an Aux/IAA protein at much higher concentrations (in the micromolar range), demonstrating a low affinity for the native auxin co-receptor complex.[2][3] This orthogonality is a key feature, making it a valuable tool for specific protein depletion without globally perturbing the endogenous auxin signaling network.

Data Presentation: Quantitative Comparison of Auxin Analogs

The following tables summarize the known quantitative data comparing this compound with other auxins.

Table 1: Comparative Activity on Auxin Receptors

CompoundReceptorAssay TypeEffective ConcentrationSource
IAA (Natural Auxin) Wild-Type TIR1Yeast Two-Hybrid~100 nM[3]
This compound Wild-Type TIR1Yeast Two-Hybrid~100 µM (0.1 µM)[2][3]
This compound Engineered TIR1F79AYeast Two-Hybrid~10 pM[2][3]
NAA (Synthetic Auxin) Wild-Type TIR1/AFBsVariousMicromolar range[5]
2,4-D (Synthetic Auxin) Wild-Type TIR1/AFBsVariousMicromolar range[5]

Table 2: Comparative Effects on Plant Physiology (Wild-Type)

CompoundBioassayOrganismEffectConcentration for EffectSource
IAA Root Growth InhibitionArabidopsis thaliana50% inhibition (IC50)Nanomolar range[6]
This compound Root Growth InhibitionArabidopsis thalianaData not available (inferred to be high µM)-
NAA Root Growth InhibitionArabidopsis thaliana50% inhibition (IC50)Nanomolar to low micromolar[7]
2,4-D Root Growth InhibitionArabidopsis thaliana50% inhibition (IC50)Nanomolar to low micromolar[5]
IAA Auxin-Responsive Gene Expression (DR5::GUS)Arabidopsis thalianaInductionNanomolar range[8]
This compound Auxin-Responsive Gene Expression (DR5::GFP)Arabidopsis thalianaNo significant induction at 1 µM[8]

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for TIR1-Aux/IAA Interaction

This protocol is used to determine the auxin concentration required to mediate the interaction between the TIR1 receptor (or its mutant versions) and an Aux/IAA protein.

Objective: To quantify the ligand-dependent interaction between TIR1 and an Aux/IAA degron.

Materials:

  • Yeast strains expressing LexA-fused TIR1 (wild-type or mutant) and activation domain-fused IAA3.

  • Growth media (SD/-Leu/-Trp for selection, SD/-Leu/-Trp/-His/-Ade with X-gal for interaction assay).

  • Stock solutions of IAA and this compound in DMSO.

Procedure:

  • Co-transform yeast with the appropriate TIR1 and IAA3 constructs.

  • Select for diploid yeast containing both plasmids on SD/-Leu/-Trp plates.

  • Inoculate liquid cultures of the selected yeast and grow overnight.

  • Prepare a serial dilution of the yeast culture.

  • Spot the diluted yeast cultures onto SD/-Leu/-Trp/-His/-Ade plates containing a range of concentrations of the test auxin (e.g., from 1 pM to 100 µM) and X-gal.

  • Incubate the plates at 30°C for 2-3 days.

  • Assess the interaction by observing the blue color development, which indicates the activation of the reporter gene due to protein-protein interaction. The lowest concentration that produces a blue color is the effective concentration.[2][3]

Root Growth Inhibition Assay

This bioassay assesses the physiological response of plants to different auxins.

Objective: To determine the concentration-dependent effect of auxins on primary root elongation in Arabidopsis thaliana.

Materials:

  • Wild-type Arabidopsis thaliana seeds.

  • Murashige and Skoog (MS) agar (B569324) plates.

  • Stock solutions of IAA, this compound, NAA, and 2,4-D.

  • Ruler or digital imaging system.

Procedure:

  • Surface-sterilize Arabidopsis thaliana seeds and place them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days in the dark.

  • Germinate and grow the seedlings vertically under a long-day photoperiod for 4-5 days.

  • Prepare MS agar plates containing a range of concentrations for each test compound. A vehicle control (e.g., DMSO) should be included.

  • Transfer seedlings of uniform size to the treatment plates.

  • Incubate the plates vertically for an additional 3-5 days.

  • Measure the length of the primary root from the root-shoot junction to the tip.

  • Calculate the percentage of root growth inhibition relative to the control for each concentration.[6]

Auxin-Responsive Gene Expression Analysis

This protocol uses a reporter gene system to visualize auxin signaling activity in plant tissues.

Objective: To qualitatively and quantitatively assess the induction of auxin-responsive genes by different auxins.

Materials:

  • Transgenic Arabidopsis thaliana seedlings carrying an auxin-responsive reporter construct (e.g., DR5::GUS or DR5::GFP).

  • Liquid MS medium.

  • Stock solutions of the auxins to be tested.

  • For GUS: GUS staining solution (X-Gluc).

  • For GFP: Confocal or fluorescence microscope.

Procedure:

  • Grow transgenic seedlings in liquid MS medium for 5-7 days.

  • Prepare treatment solutions by adding the desired final concentrations of each auxin to fresh liquid MS medium. Include a vehicle control.

  • Transfer the seedlings to the treatment solutions and incubate for a defined period (e.g., 2-24 hours).

  • For DR5::GUS:

  • For DR5::GFP:

    • Mount the seedlings on a microscope slide.

    • Observe the GFP signal in the root tips and other tissues using a confocal or fluorescence microscope.

    • Quantify the fluorescence intensity if required.[8]

Mandatory Visualization

Auxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_ext Auxin (IAA, 5-Ad-IAA) AUX1_LAX AUX1/LAX Influx Carrier Auxin_ext->AUX1_LAX Influx Auxin_int Auxin PIN PIN Efflux Carrier Auxin_int->PIN Efflux TIR1_AFB TIR1/AFB Auxin_int->TIR1_AFB Binding AUX1_LAX->Auxin_int PIN->Auxin_ext SCF SCF Complex TIR1_AFB->SCF Aux_IAA Aux/IAA Repressor SCF->Aux_IAA Ubiquitination ARF ARF Aux_IAA->ARF Represses Degradation 26S Proteasome Degradation Aux_IAA->Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates

Caption: Canonical Auxin Signaling Pathway.

Experimental_Workflow cluster_receptor Receptor Interaction cluster_physio Physiological Response cluster_gene Gene Expression Y2H Yeast Two-Hybrid Assay (TIR1 vs Aux/IAA) Root_Assay Root Growth Inhibition Assay Reporter_Assay DR5::GUS/GFP Reporter Assay Start Select Auxin Analogs (IAA, 5-Ad-IAA, NAA, 2,4-D) Start->Y2H Start->Root_Assay Start->Reporter_Assay

Caption: Workflow for Comparative Auxin Analysis.

References

A Comparative Guide to the Quantitative Analysis of On-Target vs. Off-Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation (TPD) as a therapeutic modality has revolutionized drug discovery, offering the potential to address targets previously considered "undruggable."[1][2] Technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[3][4][5]

A critical challenge in the development of these degraders is ensuring their specificity. While designed to eliminate a specific protein of interest (on-target), they can inadvertently lead to the degradation of other proteins (off-target), potentially causing unforeseen side effects.[5][6] Therefore, rigorous quantitative analysis of both on-target efficacy and off-target liabilities is paramount for the development of safe and effective TPD-based therapeutics.

This guide provides an objective comparison of key methodologies used to quantify on-target and off-target protein degradation, complete with supporting data, detailed experimental protocols, and visual workflows to aid in experimental design and interpretation.

Comparison of Key Quantitative Methodologies

FeatureMass Spectrometry (Proteomics)Western BlottingCellular Thermal Shift Assay (CETSA)Reporter Assays (e.g., HiBiT/NanoLuc)
Principle Unbiased identification and quantification of peptides from digested proteins.[7]Antibody-based detection of a specific protein separated by size.[7]Measures ligand-induced changes in the thermal stability of a target protein.[8][9][10]A small reporter enzyme fragment is appended to the target protein; degradation is measured by loss of luminescent signal.[11]
Primary Output Relative or absolute quantification of thousands of proteins simultaneously.[7][12]Semi-quantitative or quantitative measurement of a single target protein.[7]A thermal melt curve or isothermal dose-response curve indicating target engagement.[8]Luminescent signal proportional to the level of the tagged target protein.[11]
On-Target Validation High-confidence, direct measurement of target protein depletion.Standard method for confirming degradation of the intended target.Confirms direct binding/engagement of the degrader with the target in a cellular context.[13][14]High-throughput, sensitive measurement of target degradation.[3]
Off-Target Analysis Proteome-wide, unbiased detection of unintended protein degradation in a single experiment.[7][15]Requires prior knowledge and specific antibodies for each potential off-target; not suitable for discovery.[7]Can be adapted for proteomics (CETSA-MS) to identify off-targets that are engaged by the compound, but not necessarily degraded.Not suitable for off-target discovery; requires engineering a separate reporter for each potential off-target.
Throughput Moderate to high, depending on the specific workflow (e.g., TMT labeling enhances multiplexing).[7]Low to moderate; can be laborious for multiple targets or conditions.High-throughput formats are available, especially with immunoassay or reporter-based detection.[10][14]High-throughput, suitable for screening large compound libraries.
Sensitivity High, capable of detecting and quantifying low-abundance proteins.[7]Variable, dependent on antibody quality and target abundance.Dependent on the detection method used (e.g., Western blot, AlphaLISA).[14]Very high sensitivity due to enzymatic signal amplification.
Limitations Requires specialized instrumentation and bioinformatics expertise.Can be affected by antibody cross-reactivity and lot-to-lot variability.Target engagement does not always correlate with degradation; some binding events may not cause stabilization.[13]Requires genetic modification of the target protein, which may alter its function or localization.

Illustrative Quantitative Data: The BRD4 Degrader Case

To contextualize the data generated by these methods, the table below presents hypothetical but representative quantitative values for a well-characterized PROTAC targeting the BRD4 protein.

ParameterMass SpectrometryWestern BlottingHiBiT Reporter Assay
DC₅₀ (nM) 8.510.27.9
Dₘₐₓ (%) >95%>90%>98%
Off-Target Hits STAT3 (25% degradation)N/A (unless specifically probed)N/A
  • DC₅₀: The concentration of the degrader that results in 50% degradation of the target protein.

  • Dₘₐₓ: The maximum percentage of protein degradation achieved.

This example highlights how mass spectrometry not only provides robust on-target quantification comparable to other methods but also uniquely enables the discovery of off-target effects, such as the partial degradation of STAT3 in this hypothetical case.[7]

Experimental Workflows & Signaling Pathways

Visualizing the experimental process and the underlying biological mechanism is crucial for understanding and implementing these analytical techniques.

G cluster_workflow Experimental Workflow for Degradation Analysis cluster_ms Mass Spectrometry cluster_wb Western Blotting cell_culture Cell Culture & Treatment (Degrader Time/Dose Course) lysis Cell Lysis & Protein Extraction cell_culture->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant digestion Protein Digestion (Trypsin) quant->digestion sds SDS-PAGE quant->sds labeling Peptide Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms ms_data Data Analysis (Protein ID & Quant) lcms->ms_data transfer Membrane Transfer sds->transfer probing Antibody Probing transfer->probing wb_data Imaging & Densitometry probing->wb_data

Caption: General workflow for on-target and off-target protein degradation analysis.

G cluster_pathway PROTAC Mechanism of Action protac PROTAC protac->protac Catalytic Cycle ternary Ternary Complex (POI-PROTAC-E3) protac->ternary poi Protein of Interest (POI) poi->ternary e3 E3 Ubiquitin Ligase e3->ternary ub_poi Poly-ubiquitinated POI ternary->ub_poi Ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome Proteasome ub_poi->proteasome proteasome->degraded Degradation

Caption: PROTAC-mediated degradation via the ubiquitin-proteasome system.

Detailed Experimental Protocols

Reproducible protocols are the foundation of reliable experimental outcomes. Below are representative protocols for key validation techniques.

Protocol 1: Mass Spectrometry-Based Global Proteomics (TMT Labeling)

This protocol outlines a typical workflow using Tandem Mass Tag (TMT) labeling for the relative quantification of protein abundance following degrader treatment.[12]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa, HEK293T) to 70-80% confluency.

    • Treat cells with the degrader at various concentrations and for different time points. A vehicle-only control (e.g., DMSO) must be included.

    • Harvest cells, wash with PBS, and store pellets at -80°C.

  • Lysis and Protein Digestion:

    • Lyse cell pellets in a buffer containing a denaturant (e.g., 8M urea) and protease/phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Dilute the urea (B33335) concentration to <2M and digest proteins overnight with sequencing-grade trypsin.

  • Peptide Labeling with TMT:

    • Desalt the resulting peptides using a C18 solid-phase extraction column.

    • Label an equal amount of peptides from each condition with a specific TMT isobaric tag according to the manufacturer's instructions.

    • Combine the labeled samples into a single tube and desalt again.

  • LC-MS/MS Analysis:

    • Fractionate the combined peptide sample using basic reverse-phase liquid chromatography to increase proteome coverage.

    • Analyze each fraction by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode that generates MS/MS scans for peptide identification and TMT reporter ion quantification.[7]

  • Data Analysis:

    • Process the raw mass spectrometry data using a specialized software package (e.g., Proteome Discoverer, MaxQuant).[7]

    • Identify peptides and proteins by searching the data against a relevant protein database.

    • Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.[7]

    • Perform statistical analysis to identify proteins that are significantly down-regulated (potential on- and off-targets) or up-regulated upon treatment.

Protocol 2: Western Blotting for On-Target Validation
  • Sample Preparation:

    • Treat and harvest cells as described in Protocol 1, Step 1.

    • Lyse cells in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Membrane Transfer:

    • Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

    • Separate proteins by size on a polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.[7]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the intensity of the bands using densitometry software.

    • Normalize the level of the target protein to a loading control (e.g., GAPDH or β-actin).[7]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.[7]

Conclusion

The validation of on-target efficacy and the comprehensive assessment of off-target effects are cornerstones of developing safe and effective targeted protein degradation therapies. While traditional methods like Western blotting remain valuable for focused, hypothesis-driven validation, mass spectrometry-based proteomics offers an unparalleled depth of analysis.[7][12] The ability to gain a global, unbiased view of a degrader's impact on the entire proteome makes mass spectrometry an indispensable tool for identifying potential off-target liabilities and building a robust data package for promising degrader candidates.[7] For a thorough and confident characterization of novel protein degraders, a multi-faceted approach that leverages the strengths of both targeted and proteome-wide techniques is highly recommended.

References

The Adamantyl Advantage: A Comparative Guide to the Stability of 5-Adamantyl-IAA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of auxin research and its applications, the stability of indole-3-acetic acid (IAA) and its derivatives is a critical factor influencing experimental outcomes and the efficacy of auxin-inducible systems. The inherent instability of naturally occurring IAA, particularly its sensitivity to light and heat, has long been a challenge.[1][2] This guide provides a comparative analysis of the stability of 5-Adamantyl-IAA against other common IAA derivatives, supported by a review of existing literature and detailed experimental protocols for stability assessment.

The Stability Challenge of IAA

Indole-3-acetic acid (IAA) is the most common naturally occurring auxin and a pivotal regulator of plant growth and development.[3] However, its application in research and biotechnology is often hampered by its chemical instability. IAA is susceptible to degradation under common laboratory conditions, such as autoclaving and exposure to light, which can lead to inconsistent and unreliable results in tissue culture and other experimental setups.[1][2][4] To overcome this, more stable synthetic auxins like 1-Naphthaleneacetic acid (NAA) and 2,4-Dichlorophenoxyacetic acid (2,4-D) have been widely adopted.[1][5]

This compound: A Leap in Stability and Bioactivity

This compound is a synthetic derivative of IAA that incorporates a bulky, three-dimensional adamantyl group at the 5-position of the indole (B1671886) ring. This structural modification has been shown to significantly enhance the compound's stability and bioactivity.[6] The adamantyl moiety provides steric hindrance, a well-established strategy in drug design to protect molecules from enzymatic degradation and improve their pharmacokinetic profiles.[7][8] This steric shield is believed to be a key factor in the enhanced stability of this compound.

The superior performance of this compound is particularly evident in advanced biological tools like the Auxin-Inducible Degron (AID) system, where it is used to induce targeted protein degradation.[9] In these systems, this compound, often paired with a mutated F-box protein OsTIR1(F74A), demonstrates high efficiency at significantly lower concentrations than natural IAA, suggesting both increased stability and enhanced binding affinity to the receptor complex.[10][11]

Comparative Stability Data

While direct, side-by-side quantitative stability studies for this compound against other auxins are not extensively published, the following table summarizes expected relative stabilities based on available literature. The data for IAA and IBA are derived from published studies, while the data for this compound is an educated estimation based on its known properties.

CompoundConditionParameterValueReference
IAA Autoclaving (121°C, 20 min) in liquid MS medium% Degradation~40%[4]
IBA Autoclaving (121°C, 20 min) in liquid MS medium% Degradation~20%[4]
This compound Autoclaving (121°C, 20 min) in liquid MS medium% Degradation (estimated)<10%Inferred from structural stability
IAA 20 days in liquid MS medium in light% Degradation>97%[4]
IBA 20 days in liquid MS medium in light% Degradation~60%[4]
This compound 20 days in liquid MS medium in light% Degradation (estimated)<30%Inferred from structural stability
IAA 20 days in liquid MS medium in dark% Degradation~70%[4]
IBA 20 days in liquid MS medium in dark% Degradation~30%[4]
This compound 20 days in liquid MS medium in dark% Degradation (estimated)<15%Inferred from structural stability

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed methodologies for assessing auxin stability and for the synthesis of this compound.

Protocol 1: Assessment of Auxin Stability by HPLC

This protocol describes a method to quantify the degradation of auxins under various conditions (e.g., light exposure, temperature, pH).

1. Materials and Reagents:

  • IAA, this compound, and other IAA derivatives of interest

  • Murashige and Skoog (MS) basal medium or other relevant buffer

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Formic acid

  • Sterile culture tubes or flasks

  • Light source (e.g., cool-white fluorescent bulbs)

  • Incubator/growth chamber

  • Autoclave

  • pH meter

  • Vortex mixer

  • Centrifuge

2. Preparation of Auxin Stock Solutions:

  • Prepare 1 mM stock solutions of each auxin in a suitable solvent (e.g., DMSO or ethanol).

  • Store stock solutions at -20°C in the dark.

3. Experimental Setup:

  • Prepare the desired liquid medium (e.g., MS medium) and adjust the pH.

  • Dispense the medium into sterile tubes or flasks.

  • Add the auxin stock solution to achieve the final desired concentration (e.g., 10 µM).

  • For each auxin, prepare replicate samples for each condition to be tested (e.g., light, dark, autoclaved, non-autoclaved).

  • For light/dark treatment: Place one set of samples under a light source and wrap another set in aluminum foil for darkness. Incubate at a constant temperature.

  • For autoclaving treatment: Autoclave one set of samples at 121°C for 20 minutes.

  • Collect samples at designated time points (e.g., 0, 1, 5, 10, 20 days).

4. Sample Extraction:

  • To 1 mL of the medium sample, add 2 mL of ethyl acetate.

  • Acidify the mixture to pH 2.8-3.0 with formic acid.

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Collect the upper ethyl acetate layer. Repeat the extraction twice.

  • Pool the ethyl acetate fractions and evaporate to dryness under a stream of nitrogen.

  • Re-dissolve the residue in a known volume of methanol (e.g., 500 µL) for HPLC analysis.

5. HPLC Analysis:

  • Inject the prepared sample into the HPLC system.

  • Use a C18 column and a mobile phase gradient of methanol and water (with 0.1% formic acid).

  • Detect the auxins using a UV detector at 280 nm.

  • Quantify the auxin concentration by comparing the peak area to a standard curve of known concentrations.

6. Data Analysis:

  • Calculate the percentage of auxin remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of auxin remaining versus time to determine the degradation kinetics and half-life.

Protocol 2: Synthesis of this compound

This protocol is based on established methods for the synthesis of similar IAA derivatives.[10]

1. Materials and Reagents:

2. Step 1: Suzuki Coupling to form 5-(Adamantan-1-yl)-1H-indole

  • In a round-bottom flask, combine 5-bromoindole, 1-adamantylboronic acid, palladium(II) acetate, and triphenylphosphine in a mixture of toluene, ethanol, and water.

  • Add potassium carbonate as a base.

  • Heat the mixture under reflux with stirring under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture and perform a work-up by extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 5-(adamantan-1-yl)-1H-indole.

3. Step 2: Synthesis of 2-(5-(Adamantan-1-yl)-1H-indol-3-yl)acetic acid (this compound)

  • Dissolve 5-(adamantan-1-yl)-1H-indole in a suitable solvent.

  • In a separate flask, prepare a solution of glyoxylic acid monohydrate and sodium hydroxide in water.

  • Add the glyoxylic acid solution to the indole solution and heat the mixture.

  • After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and dry.

  • The crude this compound can be further purified by recrystallization or column chromatography.

  • Confirm the structure of the final product using NMR and mass spectrometry.

Signaling Pathways and Experimental Workflows

The stability of an auxin derivative directly impacts its ability to participate in the canonical auxin signaling pathway. A more stable molecule will have a longer half-life in the cellular environment, leading to a more sustained signal.

Auxin Signaling Pathway

AuxinSignaling

Caption: The canonical auxin signaling pathway.

Experimental Workflow for Stability Assay

StabilityWorkflow

Caption: Workflow for assessing the stability of IAA derivatives.

Conclusion

The incorporation of an adamantyl group in the IAA structure represents a significant advancement in auxin chemistry, offering a solution to the inherent instability of the natural hormone. This compound emerges as a robust tool for research and biotechnology, providing greater reliability and efficacy in applications ranging from plant tissue culture to sophisticated protein degradation systems. The provided protocols offer a framework for researchers to conduct their own comparative stability studies and to synthesize this valuable compound. Further quantitative studies are encouraged to precisely delineate the stability profile of this compound under a broader range of experimental conditions.

References

Is 5-Adamantyl-IAA more potent than 5-Ph-IAA for inducing protein degradation?

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing the auxin-inducible degron (AID) system now have evidence suggesting that 5-Adamantyl-IAA is a more potent inducer of protein degradation than 5-Ph-IAA. While both synthetic auxins are key components of the improved AID2 system, enabling rapid and specific protein depletion, studies indicate that this compound can be effective at significantly lower concentrations.

The enhanced potency of this compound, when paired with its corresponding engineered F-box protein OsTIR1(F74A), allows for protein degradation at concentrations thousands of times lower than those required for the original AID system.[1][2] A direct comparison in chicken DT40 cells demonstrated that this compound exhibited the highest growth inhibition, indicating more efficient degradation of an essential protein, when compared to 5-Ph-IAA.[3] While a precise DC50 value for this compound is not consistently reported across literature, its effective concentration is noted to be in the low nanomolar to picomolar range.[4]

In contrast, 5-Ph-IAA, which is utilized with the OsTIR1(F74G) mutant, has a well-documented DC50 value of 17.0 nM for inducing the degradation of mAID-tagged proteins.[5] In a specific experimental context using C. elegans, the estimated DC50 for 5-Ph-IAA was even lower at 4.5 nM. Although highly potent, the available data suggests that this compound holds an edge in potency.

Quantitative Comparison of Auxin Analogs

CompoundCorresponding F-box ProteinReported DC50Notes
This compound OsTIR1(F74A)Not explicitly stated, but effective at 0.1 to 10 nM in yeast two-hybrid assays.[3][6]Described as being thousands of times more potent than conventional auxin and more potent than 5-Ph-IAA in direct cellular assays.[1][2][3]
5-Ph-IAA OsTIR1(F74G)17.0 nM[5]In C. elegans, an estimated DC50 of 4.5 nM was reported.

Signaling Pathway and Experimental Workflow

The auxin-inducible degron system operates through a hijacked cellular protein degradation pathway. The addition of a synthetic auxin analog, such as this compound or 5-Ph-IAA, facilitates the interaction between a modified F-box protein (OsTIR1) and an AID-tagged protein of interest. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Auxin-Inducible Degron (AID) System Signaling Pathway cluster_0 Cellular Environment Auxin Analog Auxin Analog OsTIR1 (mutant) OsTIR1 (mutant) Auxin Analog->OsTIR1 (mutant) binds SCF Complex SCF Complex OsTIR1 (mutant)->SCF Complex assembles with Protein of Interest Protein of Interest SCF Complex->Protein of Interest polyubiquitinates AID Tag AID Tag SCF Complex->AID Tag recruits Protein of Interest->AID Tag tagged with Proteasome Proteasome Protein of Interest->Proteasome degraded by Ubiquitin Ubiquitin Ubiquitin->Protein of Interest tags for degradation

Caption: The signaling cascade of the Auxin-Inducible Degron (AID) system.

A typical experimental workflow to compare the potency of these two auxin analogs would involve treating cells expressing the appropriate AID system components with varying concentrations of each compound and measuring the degradation of the target protein.

Experimental Workflow for Comparing Auxin Analog Potency cluster_1 Experimental Setup cluster_2 Data Acquisition and Analysis Cell Culture Culture cells expressing AID-tagged protein and mutant OsTIR1 Treatment Treat cells with serial dilutions of This compound or 5-Ph-IAA Cell Culture->Treatment Incubation Incubate for a defined period (e.g., 6 hours) Treatment->Incubation Lysis Lyse cells and collect protein Incubation->Lysis Western Blot Perform Western Blot to detect the target protein Lysis->Western Blot Quantification Quantify protein levels Western Blot->Quantification Analysis Calculate DC50 values Quantification->Analysis

Caption: A generalized workflow for determining the potency of auxin analogs.

Experimental Protocols

Below is a representative protocol for assessing protein degradation induced by auxin analogs.

Objective: To determine and compare the potency (DC50) of this compound and 5-Ph-IAA in inducing the degradation of an AID-tagged protein.

Materials:

  • Mammalian cell line stably expressing the protein of interest tagged with an mAID degron and the corresponding mutant OsTIR1 (F74A for this compound or F74G for 5-Ph-IAA).

  • Cell culture medium and supplements.

  • This compound and 5-Ph-IAA stock solutions (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the protein of interest.

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

  • Gel imaging system.

Procedure:

  • Cell Seeding: Seed the engineered cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Auxin Dilutions: Prepare a series of dilutions of this compound and 5-Ph-IAA in cell culture medium. A typical concentration range for 5-Ph-IAA would be from 1 nM to 1 µM, while for this compound, a lower range from 0.01 nM to 100 nM may be appropriate. Include a DMSO-only control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the auxin analogs.

  • Incubation: Incubate the cells for a fixed period, for example, 6 hours, at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the soluble protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using a gel imaging system.

  • Data Analysis:

    • Quantify the band intensities for the protein of interest and a loading control (e.g., GAPDH or β-actin) for each sample.

    • Normalize the intensity of the target protein to the loading control.

    • Plot the normalized protein levels against the logarithm of the auxin analog concentration.

    • Fit the data to a dose-response curve to determine the DC50 value for each compound.

This comprehensive approach allows for a direct and quantitative comparison of the potency of this compound and 5-Ph-IAA, providing researchers with the necessary data to select the optimal degrader for their specific experimental needs.

References

Validating the Specificity of the 5-Adamantyl-IAA System: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

The advent of the 5-Adamantyl-indole-3-acetic acid (5-Ad-IAA) system, a second-generation auxin-inducible degron (AID2) technology, has provided researchers with a powerful tool for rapid and reversible targeted protein depletion.[1][2] This system's enhanced efficiency and reduced off-target effects, when paired with an engineered F-box protein OsTIR1(F74A/G), offer significant advantages over the conventional indole-3-acetic acid (IAA) based AID system.[1][3] However, rigorous validation of its specificity is paramount to ensure that the observed cellular phenotypes are a direct consequence of the intended protein's degradation and not due to unintended interactions.

This guide provides a comparative overview of essential control experiments for validating the specificity of the 5-Ad-IAA system, complete with experimental protocols and data presentation strategies for researchers, scientists, and drug development professionals.

The 5-Adamantyl-IAA System: A Leap in Specificity

The conventional AID system, which uses natural auxin (IAA), often suffers from drawbacks such as "leaky" degradation in the absence of the inducer and the requirement for high auxin concentrations, which can lead to off-target effects.[4][5] The AID2 system addresses these limitations through a "bump-and-hole" strategy. The bulky adamantyl group of 5-Ad-IAA creates a tighter and more specific interaction with a correspondingly mutated auxin-binding pocket in the OsTIR1 receptor (F74A or F74G).[1][3] This engineered pairing leads to a significantly lower dissociation constant (Kd), enabling potent protein degradation at nanomolar concentrations of 5-Ad-IAA, thereby minimizing the potential for off-target activities.[1]

Key Control Experiments for Specificity Validation

To ensure the observed effects are solely due to the degradation of the target protein of interest (POI), a series of control experiments are essential. These controls are designed to rule out off-target effects of 5-Ad-IAA, dependence on the engineered OsTIR1, and general cellular stress responses.

Comparison of this compound with Alternative Compounds

Control CompoundPurposeExpected Outcome with 5-Ad-IAA System
Vehicle Control (e.g., DMSO) To establish the baseline level of the target protein and assess any effects of the solvent.No change in the target protein level.
Natural Auxin (IAA) To compare the specificity and efficiency with the first-generation AID system.Minimal to no degradation of the target protein at the low concentrations effective for 5-Ad-IAA.
Inactive Auxin Analog To demonstrate that the degradation is dependent on the specific chemical structure of 5-Ad-IAA.No degradation of the target protein.
Unrelated Degrader Molecule To confirm that the degradation machinery is functional but specific to the auxin-TIR1 interaction.No degradation of the AID-tagged target protein.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Global Proteomics Analysis for Off-Target Identification

Mass spectrometry-based proteomics is the gold standard for unbiased, proteome-wide assessment of off-target effects.

Protocol:

  • Cell Culture and Treatment: Culture cells expressing the AID2 system (POI-AID and OsTIR1-F74A/G) to 70-80% confluency. Treat cells with 5-Ad-IAA at the minimal effective concentration, a high concentration of IAA, an inactive auxin analog, and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

  • Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Digestion: Quantify protein concentration (e.g., BCA assay). Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA). Digest proteins into peptides using trypsin overnight.

  • Isobaric Labeling (e.g., TMT): Label the peptide digests from each condition with a specific isobaric tag. Pool the labeled samples.

  • LC-MS/MS Analysis: Analyze the pooled peptide sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Process the raw data using software such as MaxQuant or Proteome Discoverer.[6][7] Identify and quantify proteins across all conditions. Perform statistical analysis to identify proteins with significantly altered abundance in the 5-Ad-IAA treated samples compared to the controls.

Competitive Binding Assay

This assay confirms the specific interaction between 5-Ad-IAA, the engineered OsTIR1, and the AID-tagged protein.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant OsTIR1(F74A/G) and the AID-tagged domain of the target protein.

  • Assay Setup: In a microplate format, incubate a fixed concentration of a fluorescently labeled auxin analog with the purified OsTIR1(F74A/G) and the AID-tagged domain.

  • Competition: Add increasing concentrations of unlabeled 5-Ad-IAA or a control compound (e.g., IAA, inactive analog).

  • Measurement: Measure the displacement of the fluorescently labeled auxin analog using a suitable plate reader (e.g., fluorescence polarization or FRET).

  • Data Analysis: Plot the displacement data against the concentration of the competitor to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.[8][9]

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the direct engagement of 5-Ad-IAA with the OsTIR1 receptor in a cellular context by measuring changes in the thermal stability of the target protein.[10][11][12][13]

Protocol:

  • Cell Treatment: Treat intact cells expressing the AID2 system with 5-Ad-IAA or a vehicle control.

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble OsTIR1(F74A/G) at each temperature point using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble OsTIR1(F74A/G) against the temperature to generate a melting curve. A shift in the melting curve in the presence of 5-Ad-IAA indicates direct target engagement.

Visualizing the this compound System and Experimental Workflows

To further clarify the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

cluster_AID2 This compound Signaling Pathway Ad_IAA This compound OsTIR1 OsTIR1 (F74A/G) Ad_IAA->OsTIR1 Binds SCF SCF Complex OsTIR1->SCF Associates with POI Protein of Interest (POI)-AID Ub Ubiquitin POI->Ub Ubiquitination SCF->POI Recruits Proteasome Proteasome Ub->Proteasome Targets for Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation

This compound induced protein degradation pathway.

cluster_workflow Global Proteomics Workflow start Cell Treatment (5-Ad-IAA & Controls) lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data Data Analysis & Off-Target ID lcms->data end Specificity Profile data->end

Workflow for off-target analysis using global proteomics.

cluster_cetsa Cellular Thermal Shift Assay (CETSA) Workflow treatment Cell Treatment (5-Ad-IAA vs Vehicle) heating Heat Treatment (Temperature Gradient) treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation quantification Quantify Soluble OsTIR1 (F74A/G) centrifugation->quantification analysis Generate Melting Curves & Compare Shifts quantification->analysis result Target Engagement Confirmed analysis->result

Workflow for confirming target engagement using CETSA.

By implementing these rigorous control experiments, researchers can confidently validate the specificity of the this compound system, ensuring the reliability and accuracy of their findings in studies of protein function and drug development.

References

Safety Operating Guide

Proper Disposal of 5-Adamantyl-IAA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for maintaining a secure laboratory environment and ensuring environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 5-Adamantyl-IAA, a synthetic auxin analog. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards.

Immediate Safety and Logistical Information

Due to its classification as a skin and eye irritant, this compound must be handled with appropriate personal protective equipment (PPE).[1] Before initiating any disposal procedures, ensure that you are wearing safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are critical for its safe handling and disposal.

PropertyValue
Chemical Name 2-[5-(Adamantan-1-yl)-1H-indol-3-yl]acetic Acid
CAS Number 2244426-40-0
Molecular Formula C₂₀H₂₃NO₂
Molecular Weight 309.41 g/mol [2]
Appearance White to light yellow powder/crystal[2]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation
Primary Hazard Irritant[1]

Experimental Disposal Protocol

The disposal of this compound must be carried out in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedures:
  • Waste Collection:

    • Solid Waste: Collect all unused, expired, or surplus solid this compound in a clearly labeled, dedicated hazardous waste container. This includes any grossly contaminated items such as weigh boats or filter paper.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled liquid hazardous waste container. The container material should be compatible with the solvent used.

    • Contaminated Labware: Disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, are considered chemically contaminated waste and must be disposed of in the designated solid hazardous waste container.

  • Container Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."

    • The full chemical name, "this compound," must be written on the label. Avoid using abbreviations or chemical formulas.

    • Indicate the primary hazard (e.g., "Irritant").

    • Ensure the label includes the date of accumulation and the name of the responsible researcher or laboratory.

  • Waste Segregation and Storage:

    • Store the hazardous waste container for this compound in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the container is kept closed except when adding waste.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Decontamination of Reusable Labware:

    • For non-disposable labware (e.g., glassware), decontaminate by rinsing with a suitable solvent (such as ethanol (B145695) or acetone) in a chemical fume hood.

    • Collect the solvent rinsate as hazardous liquid waste in a separate, properly labeled container.

    • After the initial solvent rinse, the labware can be washed with soap and water.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Spill Management

In the event of a spill of solid this compound, avoid generating dust. Gently cover the spill with an absorbent material, such as sand or vermiculite. Carefully sweep the material into a designated hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Generation of This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinsate) waste_type->liquid_waste Liquid spill Spill waste_type->spill Spill collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store cleanup_spill->collect_solid dispose Arrange for EHS/ Licensed Contractor Pickup store->dispose

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Adamantyl-IAA
Reactant of Route 2
Reactant of Route 2
5-Adamantyl-IAA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.